4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-chloro-6-iodoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJMPIMYGDXLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476546 | |
| Record name | ethyl 6-iodo-4-chloro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206257-60-5 | |
| Record name | ethyl 6-iodo-4-chloro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
An In-depth Technical Guide to the Synthesis of Ethyl 4-Chloro-6-iodoquinoline-3-carboxylate
This guide provides a comprehensive, technically-grounded protocol for the synthesis of Ethyl 4-Chloro-6-iodoquinoline-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative is structured to provide not just a methodology, but a deep understanding of the underlying chemical principles, critical process parameters, and safety considerations essential for successful and reproducible execution in a research setting.
The synthesis of the target molecule is most effectively achieved through a robust and well-established two-step sequence. This strategy leverages the classical Gould-Jacobs reaction for the initial construction of the quinoline core, followed by a functional group conversion to install the C4-chloro substituent.
The chosen pathway is advantageous due to the commercial availability of the starting materials, the high-yielding nature of the reactions, and the straightforward purification of the intermediate and final products. This approach ensures a reliable and scalable route to the desired compound.
Caption: High-level overview of the two-step synthetic strategy.
Part I: Synthesis of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate
This initial stage involves the construction of the core quinoline ring system via the Gould-Jacobs reaction. This reaction proceeds through two key transformations: a nucleophilic substitution followed by a thermally-driven cyclization.
Principle and Mechanistic Insight
The reaction begins with the nucleophilic attack of the amine group of 4-iodoaniline onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This forms an intermediate, ethyl α-carbethoxy-β-(4-iodoanilino)acrylate, upon the elimination of ethanol.[1] The choice of DEEM is critical; it serves as a three-carbon synthon providing the atoms that will become C2, C3, and C4 of the quinoline ring, along with the C3-ester functionality.
The subsequent and most critical step is the thermal cyclization. This transformation requires high temperatures (typically ~250 °C) to overcome the activation energy for the intramolecular electrophilic aromatic substitution, where the malonate portion of the molecule attacks the aniline ring to form the new heterocyclic ring.[1] A high-boiling, inert solvent like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is employed as the reaction medium to achieve and maintain these required temperatures safely and effectively.[1][2]
Caption: Simplified workflow of the Gould-Jacobs reaction.
Experimental Protocol
Step 1: Formation of the Anilinoacrylate Intermediate
-
To a 250 mL round-bottomed flask, add 4-iodoaniline (e.g., 21.9 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (e.g., 22.7 g, 0.105 mol, 1.05 eq).
-
Add a magnetic stir bar and heat the mixture on a steam bath or in a heating mantle at 100-110 °C for 1 hour.[1] The mixture will become a homogenous liquid, and ethanol will evolve.
-
The resulting warm, viscous product is used directly in the next step without purification.
Step 2: Thermal Cyclization
-
In a separate, larger flask (e.g., 1 L) equipped with a reflux condenser and a mechanical stirrer, heat Dowtherm A (e.g., 250 mL) to a vigorous boil (~250 °C). Caution: Work in a fume hood. Hot Dowtherm A is a severe burn hazard.
-
Carefully and slowly pour the warm anilinoacrylate intermediate from Step 1 into the boiling Dowtherm A.
-
Continue heating and stirring for 1-2 hours. The cyclized product will precipitate out of the hot solvent as a solid.[1]
-
Allow the reaction mixture to cool to below 100 °C, then dilute with a non-polar solvent like hexanes or petroleum ether to further precipitate the product and facilitate filtration.[1][3]
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by trituration.
Quantitative Data
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 0.10 | 1.0 | 21.9 g |
| DEEM | C₉H₁₆O₅ | 216.22 | 0.105 | 1.05 | 22.7 g |
| Dowtherm A | C₁₂H₁₀/C₁₂H₁₀O | ~166 | - | Solvent | 250 mL |
Part II: Chlorination of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate
The second stage of the synthesis converts the 4-hydroxyquinoline intermediate into the final 4-chloroquinoline product. This is a critical transformation as the 4-chloro group is a versatile handle for subsequent nucleophilic substitution reactions.
Principle and Mechanistic Insight
The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with its 4-oxo form) to a chloro group is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][4] The reaction mechanism involves the activation of the carbonyl oxygen by POCl₃, forming a phosphate ester intermediate. This intermediate is highly electrophilic at the C4 position, facilitating a nucleophilic attack by a chloride ion (generated from POCl₃) and subsequent elimination of a phosphate byproduct to yield the 4-chloroquinoline.[5]
The use of excess POCl₃ is common, as it often serves as both the reagent and the solvent for the reaction.[4]
Critical Safety Considerations for Phosphorus Oxychloride (POCl₃)
POCl₃ is a highly corrosive and toxic substance that reacts violently with water. [6][7] Strict adherence to safety protocols is mandatory.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or Teflon; nitrile is not suitable).[8][9]
-
Reaction Setup: Ensure all glassware is perfectly dry to prevent a violent exothermic reaction. The reaction should be equipped with a reflux condenser and a drying tube to protect it from atmospheric moisture.
-
Quenching: The reaction must be quenched with extreme care. The reaction mixture should be cooled significantly before being slowly and cautiously added to crushed ice or an ice-water mixture with vigorous stirring.[2] This process generates corrosive HCl gas and should be performed in a fume hood. Never add water to the reaction mixture. [7]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[10]
Experimental Protocol
-
Place the dry Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate (e.g., 35.9 g, 0.1 mol) into a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser.
-
In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃) (e.g., 100-150 mL).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.[4]
-
After completion, allow the reaction to cool to room temperature.
-
Remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap).
-
Work-up/Quenching: Place a large beaker containing crushed ice and water in the fume hood. With vigorous stirring, slowly and carefully pour the cooled reaction residue onto the ice.
-
The product will precipitate as a solid. Neutralize the acidic aqueous solution cautiously with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is ~7-8.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield the final product.[4]
Analytical Characterization and Troubleshooting
Expected Product Characteristics
| Compound | Property | Expected Value |
| Intermediate | Appearance | Off-white to light yellow solid |
| Melting Point | >290 °C | |
| Molecular Formula | C₁₂H₁₀INO₃ | |
| Molecular Weight | 359.12 g/mol | |
| Final Product | Appearance | White to off-white solid |
| CAS Number | 206257-60-5[11] | |
| Molecular Formula | C₁₂H₉ClINO₂ | |
| Molecular Weight | 377.56 g/mol |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Cyclization) | Insufficient reaction temperature or time. | Ensure Dowtherm A is vigorously boiling (~250 °C). Extend reaction time and monitor by TLC. |
| Impure starting materials. | Use purified 4-iodoaniline and DEEM. | |
| Incomplete Chlorination in Step 2 | Insufficient POCl₃ or reaction time. | Ensure an adequate excess of POCl₃ is used. Increase reflux time and monitor by TLC. |
| Presence of moisture in the reaction. | Use oven-dried glassware and ensure the intermediate is completely dry before adding POCl₃. | |
| Difficult Work-up of POCl₃ Reaction | Quenching too quickly or at too high a temperature. | Ensure the reaction mixture is fully cooled before quenching. Add the residue to ice very slowly with efficient stirring. |
References
- Benchchem. Vilsmeier-Haack Reaction for Quinoline Synthesis - Application Notes and Protocols.
- The Journal of Organic Chemistry. A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. ACS Publications.
- PubMed. Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction.
- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- Quora. How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? (2023-07-11).
- ChemicalBook. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings (2024-11-11).
- International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations (2021-12-26).
- Air Liquide Malaysia. Phosphorus Oxychloride.
- International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent (2016-12-02).
- Thermo Fisher Scientific. Phosphorus oxychloride - SAFETY DATA SHEET.
- De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives (2025-12-06).
- NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
- ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate.
- ResearchGate. Unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate (3) from the TMSCl-promoted Friedländer reaction.
- PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- Organic Chemistry Portal. Synthesis of quinolines.
- Google Patents. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
- ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate (2016-01-21).
- ChemicalBook. 4-CHLORO-6-IODO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 206257-60-5.
- NIH. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity (2024-02-07).
- Organic Syntheses. 4,7-dichloroquinoline - Organic Syntheses Procedure.
- Sigma-Aldrich. 4-Chloro-3-iodo-quinoline-6-carboxylic acid methyl ester | 2092338-45-7.
- ResearchGate. I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? (2016-09-20).
- NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids (2025-08-15).
- PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester.
- Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
- Google Patents. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
- ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate (2026-01-08).
- Sigma-Aldrich. 4-Hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 26892-90-0.
- Organic Syntheses. diethyl methylenemalonate - Organic Syntheses Procedure.
- MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum.
- Sigma-Aldrich. 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester.
- Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
- Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
- PubChem. Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (C14H14ClNO3).
- Suzhou Aobai Pharmaceutical Co., Ltd. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 8. my.airliquide.com [my.airliquide.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. This compound | 206257-60-5 [amp.chemicalbook.com]
Introduction: The Quinoline Scaffold as a Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester (CAS No. 206257-60-5)
The quinoline ring system is a quintessential heterocyclic scaffold, recognized by medicinal chemists as a "privileged structure."[1][2] This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] Its rigid, planar structure and ability to engage in various biological interactions make it an ideal foundation for the design of novel therapeutic agents.
Within this esteemed class of compounds, Ethyl 4-chloro-6-iodoquinoline-3-carboxylate emerges as a particularly powerful and versatile building block for synthetic and medicinal chemistry. Its strategically positioned functional groups—a reactive chlorine at the 4-position, an iodine atom at the 6-position suitable for cross-coupling, and an ester at the 3-position for further modification—offer a trifecta of synthetic handles. This guide provides an in-depth technical overview of this key intermediate, designed for researchers, scientists, and drug development professionals seeking to leverage its unique chemical architecture for the creation of novel molecular entities.
Core Compound Characteristics
A foundational understanding begins with the compound's fundamental physicochemical and spectroscopic properties.
Physicochemical Data
The essential properties of the title compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 206257-60-5 | [7][8][9][10] |
| Molecular Formula | C₁₂H₉ClINO₂ | [9] |
| Molecular Weight | 361.56 g/mol | [9] |
| Appearance | Typically a solid | [11] |
| Storage | Store at room temperature | [12] |
Spectroscopic Profile (Predicted)
While experimental spectra should always be acquired for validation, the expected spectroscopic signatures for this molecule can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and structural confirmation.[13][14][15]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The ethyl ester group should present as a triplet (CH₃) around 1.4 ppm and a quartet (CH₂) around 4.4 ppm. The aromatic protons on the quinoline core will appear further downfield, likely between 7.5 and 9.0 ppm, with their exact chemical shifts and coupling patterns influenced by the anisotropic and electronic effects of the chloro, iodo, and carboxylate substituents. The proton at the C2 position is expected to be the most downfield singlet.
-
¹³C NMR Spectroscopy : The carbon spectrum will feature a signal for the ester carbonyl (C=O) around 165 ppm. The carbons of the ethyl group will appear upfield (CH₂ ~62 ppm, CH₃ ~14 ppm). The nine carbons of the quinoline ring will resonate in the aromatic region, typically between 120 and 150 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information.[13][14] A strong absorption band is anticipated around 1720-1740 cm⁻¹ , characteristic of the C=O stretch of the conjugated ester. Aromatic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1600 cm⁻¹ region. C-H stretching from the aromatic ring and the ethyl group will be observed around 2900-3100 cm⁻¹ . The C-Cl and C-I stretching vibrations are found in the fingerprint region (<1000 cm⁻¹).
-
Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (M⁺) at m/z 361. A characteristic isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.
Synthesis: A Strategic Approach to the Quinoline Core
The construction of the 4-chloro-quinoline-3-carboxylic acid ester scaffold is most effectively achieved through a well-established sequence involving the Gould-Jacobs reaction followed by a chlorination step.[16][17] This pathway is favored due to the commercial availability of the requisite starting materials and the generally reliable yields reported for analogous transformations.
Synthetic Workflow
Caption: Synthetic pathway to the title compound.
Causality Behind the Method:
-
Gould-Jacobs Reaction : This foundational step efficiently constructs the core carbon skeleton. Reacting an aniline with an ethoxymethylenemalonate derivative under heat forms an anilinoacrylate intermediate, which contains all the necessary atoms in the correct arrangement for subsequent cyclization.[17]
-
Thermal Cyclization : The high-temperature-induced cyclization is a robust method for forming the quinoline ring. The use of a high-boiling solvent like Dowtherm A ensures the energy requirement for this intramolecular electrophilic substitution is met, yielding the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone).[17]
-
Chlorination : The conversion of the 4-hydroxy group to the 4-chloro group is a critical activation step. The 4-hydroxy tautomer (a quinolone) is relatively unreactive towards nucleophilic substitution. Treatment with a powerful chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride is necessary to generate the highly reactive 4-chloroquinoline, a prime substrate for nucleophilic aromatic substitution.[18][19][20][21]
Reactivity and Strategic Applications in Synthesis
The synthetic utility of ethyl 4-chloro-6-iodoquinoline-3-carboxylate lies in the orthogonal reactivity of its three key functional groups. This allows for selective, stepwise modifications to build molecular complexity.
Caption: Key reactivity sites on the quinoline scaffold.
-
The C4-Chloro Position : This is the most electrophilic site on the ring, activated by the ring nitrogen. It readily undergoes nucleophilic aromatic substitution (SₙAr) with a wide range of nucleophiles, including amines, alcohols, and thiols.[22] This reaction is the cornerstone for synthesizing a vast library of 4-substituted quinolines, most notably the 4-anilinoquinolines and quinazolines that form the core of many potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors used in oncology.[22]
-
The C6-Iodo Position : The carbon-iodine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions .[23][24] Its high reactivity allows for efficient bond formation under standard conditions for Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings.[19][25] This enables the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents, providing a powerful tool for structure-activity relationship (SAR) studies.
-
The C3-Ester Group : The ethyl ester is a versatile functional group that can be easily modified. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a common functional group in drugs that can improve solubility or act as a key binding motif.[26] Alternatively, it can undergo aminolysis to form a wide range of amides, another critical pharmacophoric element in drug design.[16][27]
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, incorporating explanations for key steps to ensure reproducibility and understanding.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position
This protocol describes a general procedure for the synthesis of a 4-anilino-6-iodoquinoline derivative.
Objective: To replace the C4-chlorine with an aniline nucleophile.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4-chloro-6-iodoquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Nucleophile Addition: Add the desired substituted aniline (1.1-1.2 eq). If the aniline salt (e.g., hydrochloride) is used, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.
-
Causality Check: The use of a slight excess of the nucleophile ensures the reaction goes to completion. The base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.
-
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Self-Validation: The reaction is complete when the starting material spot on the TLC plate is no longer visible.
-
-
Workup & Isolation: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be isolated by filtration, washed with cold solvent, and dried. If it remains in solution, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C6-Position
This protocol outlines a general procedure for introducing an aryl group at the C6-position.
Objective: To form a new carbon-carbon bond at the C6-position using a palladium catalyst.
Caption: The catalytic cycle for the Suzuki reaction.
Methodology:
-
Reagent Setup: To an oven-dried flask, add ethyl 4-chloro-6-iodoquinoline-3-carboxylate (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of a pre-catalyst like Pd(OAc)₂ and a ligand like SPhos or XPhos.[28]
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water (e.g., 4:1 v/v). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Self-Validation: Degassing is a critical, self-validating step. Failure to remove dissolved oxygen will lead to the oxidation and deactivation of the active Pd(0) catalyst, halting the reaction.[28]
-
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Isolation: After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be observed.
-
Hazard Profile: While specific toxicity data is limited, compounds of this class should be handled as potential irritants to the skin, eyes, and respiratory tract.[7][11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Storage: Store in a cool, dry place away from incompatible materials. The compound is generally stable at room temperature.[9][12]
Conclusion
Ethyl 4-chloro-6-iodoquinoline-3-carboxylate is far more than a simple chemical intermediate; it is a strategically designed molecular scaffold that offers chemists a reliable and versatile platform for innovation. Its orthogonal reactivity allows for the systematic and predictable construction of complex molecular architectures. By understanding the distinct reactivity of each functional group and employing robust, field-proven protocols, researchers in drug discovery can efficiently generate diverse libraries of novel quinoline derivatives, accelerating the journey toward identifying new therapeutic candidates with potentially significant biological impact.
References
-
Al-Obaidi, A., & Al-Shammari, A. M. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted Quinolines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline. BenchChem.
- BenchChem. (2025).
-
Musumeci, F., et al. (2013). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 18(9), 10937-10975. [Link]
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
-
Sławiński, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 86, 613-625. [Link]
-
Maguire, M. P. (2009). Palladium in Quinoline Synthesis. ScienceDirect. [Link]
-
Vennerstrom, J. L., et al. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Bioorganic & Medicinal Chemistry Letters, 20(15), 4469-4472. [Link]
-
El-Gaby, M. S. A., et al. (2012). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Medicinal Chemistry Research, 21(9), 2377-2386. [Link]
- ResearchGate. (n.d.). Palladium-catalyzed approaches to quinoline core.
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 40, 127958. [Link]
- ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives.
- ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R.
- BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem.
- ChemScene. (n.d.).
-
Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. [Link]
- AiFChem. (n.d.). 206257-60-5 | 3-Quinolinecarboxylic acid, 4-chloro-6-iodo-,ethyl ester. AiFChem.
-
Li, Y., et al. (2020). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Research on Chemical Intermediates, 46, 2215–2228. [Link]
- BenchChem. (2025). The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. BenchChem.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]
-
Kumar, S., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 116, 105286. [Link]
-
Rajni, et al. (2022). Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review. ChemistrySelect, 7(46). [Link]
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
-
Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 345-373. [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
Hossain, M. A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 968212. [Link]
-
PubChem. (2017). Spectral Information in PubChem. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
- Cenmed Enterprises. (n.d.).
-
University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
- Scribd. (n.d.). Chapter 8: NMR and IR Spectroscopy Problems. Scribd.
Sources
- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 206257-60-5 [amp.chemicalbook.com]
- 8. 206257-60-5|3-Quinolinecarboxylic acid, 4-chloro-6-iodo-,ethyl ester|BLD Pharm [bldpharm.com]
- 9. molcore.com [molcore.com]
- 10. 206257-60-5 | 3-Quinolinecarboxylic acid, 4-chloro-6-iodo-,ethyl ester - AiFChem [aifchem.com]
- 11. 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 12. vibrantpharma.com [vibrantpharma.com]
- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. prepchem.com [prepchem.com]
- 21. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
physical properties of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
An In-Depth Technical Guide to the Physical Properties of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
Introduction: Contextualizing a Key Heterocyclic Building Block
This compound belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Quinolines are prevalent in a wide array of pharmacologically active compounds, notably in the development of antimalarial and anticancer agents.[1] The specific functionalization of this molecule—a chloro group at the 4-position, an iodo group at the 6-position, and an ethyl carboxylate at the 3-position—renders it a versatile synthetic intermediate. The chloro and iodo substituents serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of chemical diversity, while the ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization.
This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this compound for its synthesis, characterization, and application in further chemical transformations. We will delve into its structural and physicochemical properties and provide detailed, field-proven protocols for their experimental determination.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. The fundamental identifiers and structural properties of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 4-chloro-6-iodoquinoline-3-carboxylate | [2] |
| CAS Number | 206257-60-5 | [2][3] |
| Molecular Formula | C₁₂H₉ClINO₂ | [2] |
| Molecular Weight | 361.56 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C1=CN=C2C=C(I)C=CC2=C1Cl | [2] |
| InChI Key | PJJMPIMYGDXLRF-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The bulk physical properties of a compound dictate its handling, storage, and application in various experimental setups, particularly its solubility, which is a critical determinant of bioavailability in drug discovery.[4]
| Property | Description / Value | Experimental Insight |
| Appearance | Expected to be an off-white to yellow crystalline solid. | The color of quinoline derivatives can vary based on purity and exposure to light. Visual inspection is a preliminary, yet important, quality control step. |
| Melting Point | Not publicly documented; must be determined experimentally. | A sharp melting range (typically < 2°C) is a strong indicator of high purity for a crystalline solid.[5] Impurities tend to depress and broaden the melting range.[6] |
| Boiling Point | Not applicable. | High molecular weight, functionalized heterocyclic compounds like this typically decompose at temperatures below their boiling point at atmospheric pressure. |
| Solubility | Expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Chloroform. Poorly soluble in water. | For drug discovery applications, initial solubility is often assessed kinetically in DMSO/aqueous buffer systems to mimic physiological conditions.[7] |
Spectroscopic Characterization Profile
Spectroscopic analysis provides an atomic- and molecular-level fingerprint of the compound, essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a definitive analysis, both ¹H and ¹³C NMR spectra are required.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline core and the protons of the ethyl ester group. The aromatic protons will appear as doublets and triplets in the downfield region (typically 7.0-9.0 ppm), with their splitting patterns and coupling constants revealing their substitution pattern. The ethyl group will present as a characteristic quartet (for the -CH₂-) and a triplet (for the -CH₃-) in the upfield region.
-
¹³C NMR: The carbon NMR spectrum should display 12 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The aromatic and heterocyclic carbons will appear in the 110-150 ppm range, while the ethyl group carbons will be the most upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Absorptions:
-
~1720-1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretching of the ethyl ester.
-
~1550-1620 cm⁻¹: Multiple sharp peaks associated with the C=C and C=N stretching vibrations of the quinoline aromatic system.
-
~1000-1300 cm⁻¹: Peaks corresponding to C-O stretching of the ester group.
-
~750-850 cm⁻¹: C-Cl stretching vibration.
-
~500-600 cm⁻¹: C-I stretching vibration.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern.
-
Expected Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 362.57. A key feature will be the isotopic pattern for the chlorine atom: a characteristic ~3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ peaks.
Experimental Methodologies: A Practical Guide
The following sections provide standardized, step-by-step protocols for determining the key physical properties discussed. These protocols are designed to be self-validating and reflect standard practices in organic and medicinal chemistry laboratories.
Protocol for Melting Point Determination
Causality: The choice of a capillary-based method with slow, controlled heating near the melting point is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8]
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline solid. A fine powder ensures efficient and uniform heat transfer.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Heating: If the approximate melting point is unknown, perform a quick determination by heating at a rate of 10-15°C per minute. For a precise measurement, heat rapidly to about 20°C below the approximate melting point.[8]
-
Slow Heating & Observation: Reduce the heating rate to 1-2°C per minute. This slow rate is crucial for accuracy.
-
Record the Range:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts completely.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow.
Protocol for Kinetic Solubility Assessment
Causality: This method is widely used in early-stage drug discovery as it mimics the situation where a compound, often stored in DMSO, is introduced into an aqueous physiological environment.[7] It measures the concentration at which a compound precipitates from a supersaturated solution, providing a practical measure of its solubility limitations.
Caption: Workflow for Kinetic Solubility Assessment.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a separate plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Assay Preparation: Fill the wells of a 96-well microplate with the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Compound Addition: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO dilution plate into the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Mix the plate and allow it to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).
-
Detection: Measure the amount of precipitate formed in each well. This is commonly done by measuring turbidity using a nephelometer or by reading absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb.[4]
-
Data Analysis: Plot the turbidity/absorbance against the compound concentration. The concentration at which the signal significantly increases above the baseline is reported as the kinetic solubility.
Protocol for NMR Sample Preparation
Causality: Proper sample preparation is paramount for obtaining high-resolution NMR spectra. The use of a deuterated solvent is essential to avoid large, interfering solvent signals in a ¹H NMR spectrum.[9] The concentration must be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for ¹³C NMR.[10]
Caption: Workflow for NMR Sample Preparation.
Step-by-Step Methodology:
-
Determine Sample Amount: For a small molecule (~360 g/mol ), weigh approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR.[10]
-
Choose Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; or DMSO-d₆). The solvent typically contains a small amount of Tetramethylsilane (TMS) as an internal reference standard.[11]
-
Dissolution: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogenous solution is required.
-
Transfer to NMR Tube: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Final Check: Ensure the liquid height in the tube is adequate for the spectrometer (typically ~4-5 cm). Cap the tube, label it clearly, and it is ready for analysis.
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic chemistry. While some of its physical properties, such as its precise melting point, require experimental determination, its chemical identity is well-defined by its molecular formula and structure. The spectroscopic data (NMR, IR, MS) provide a robust fingerprint for confirming its identity and purity. The protocols outlined in this guide offer standardized, reliable methods for characterizing this and similar compounds, ensuring data integrity and reproducibility in a research and development setting.
References
-
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Available at: [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
-
Li, Y., et al. (2020). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Research on Chemical Intermediates, 46, 2215–2228. Available at: [Link]
-
University of Babylon. (2021). EXPERIMENT (1). DETERMINATION OF MELTING POINTS. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
University of Toronto. Experiment 1 - Melting Points. Available at: [Link]
-
Western University. NMR SAMPLE PREPARATION. JB Stothers NMR Facility. Available at: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Georgia Tech NMR Center. Available at: [Link]
-
PubMed. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Available at: [Link]
-
ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]
-
University of Calgary. Melting point determination. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Available at: [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]
-
PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Available at: [Link]
-
Taylor & Francis Online. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]
- Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
-
SpectraBase. 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 206257-60-5 | 3-Quinolinecarboxylic acid, 4-chloro-6-iodo-,ethyl ester - AiFChem [aifchem.com]
- 3. This compound | 206257-60-5 [amp.chemicalbook.com]
- 4. rheolution.com [rheolution.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organomation.com [organomation.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
Abstract
This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester. In the absence of publicly available experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral features. By analyzing the constituent functional groups and drawing comparisons with structurally related analogs, this guide offers researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar halogenated quinoline derivatives. Methodologies for spectral data acquisition and a plausible synthetic route are also discussed to provide a holistic understanding of this molecule from both a synthetic and analytical perspective.
Introduction: The Significance of Halogenated Quinolines
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] The strategic placement of halogen atoms on the quinoline ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 4-position and an iodine atom at the 6-position, as in the case of this compound, is anticipated to impart unique electronic and steric characteristics that are of considerable interest in drug discovery and materials science. Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and the establishment of structure-activity relationships (SAR).
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted chemical shifts for this compound are based on the analysis of substituent effects on the quinoline ring.[3][4]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the quinoline core and the aliphatic protons of the ethyl ester group. The electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the carboxylic acid ester will deshield adjacent protons, causing them to resonate at a lower field (higher ppm).[2]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2 | 8.8 - 9.2 | Singlet (s) | N/A | Significantly deshielded by the adjacent nitrogen and the C4-chloro substituent. |
| H5 | 8.0 - 8.3 | Doublet (d) | ~9.0 | Deshielded by the quinoline ring current and influenced by the C6-iodo substituent. |
| H7 | 7.8 - 8.1 | Doublet of doublets (dd) | ~9.0, ~2.0 | Influenced by coupling to H5 and H8. |
| H8 | 8.2 - 8.5 | Doublet (d) | ~2.0 | Deshielded by the peri-effect of the nitrogen lone pair and influenced by the C6-iodo group. |
| -OCH₂CH₃ | 4.3 - 4.6 | Quartet (q) | ~7.1 | Protons of the methylene group adjacent to the ester oxygen. |
| -OCH₂CH₃ | 1.3 - 1.6 | Triplet (t) | ~7.1 | Protons of the terminal methyl group of the ethyl ester. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.[5] Quaternary carbons, such as those bearing the chloro and iodo substituents and the ester carbonyl, are expected to show weaker signals.[6]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 150 - 155 | Aromatic carbon adjacent to nitrogen. |
| C3 | 125 - 130 | Aromatic carbon bearing the ester group. |
| C4 | 145 - 150 | Aromatic carbon attached to the chlorine atom. |
| C4a | 148 - 152 | Quaternary aromatic carbon at the ring junction. |
| C5 | 128 - 132 | Aromatic carbon. |
| C6 | 95 - 105 | Aromatic carbon bearing the iodine atom (ipso-carbon). |
| C7 | 135 - 140 | Aromatic carbon. |
| C8 | 122 - 126 | Aromatic carbon. |
| C8a | 140 - 145 | Quaternary aromatic carbon at the ring junction. |
| C=O | 165 - 170 | Carbonyl carbon of the ethyl ester. |
| -OCH₂CH₃ | 60 - 65 | Methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | 13 - 16 | Methyl carbon of the ethyl ester. |
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7] The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic quinoline ring and the ethyl ester group.[8][9][10]
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| C-H stretching (aromatic) | 3050 - 3150 | Medium | Vibrations of the C-H bonds on the quinoline ring. |
| C-H stretching (aliphatic) | 2850 - 3000 | Medium | Vibrations of the C-H bonds of the ethyl group. |
| C=O stretching (ester) | 1715 - 1735 | Strong, Sharp | Characteristic carbonyl stretch of an α,β-unsaturated ester.[11] |
| C=C and C=N stretching (aromatic) | 1500 - 1650 | Medium to Strong | Skeletal vibrations of the quinoline ring. |
| C-O stretching (ester) | 1200 - 1300 and 1000 - 1100 | Strong | Asymmetric and symmetric C-O-C stretching of the ester group.[7] |
| C-Cl stretching | 700 - 800 | Medium to Strong | Vibration of the carbon-chlorine bond. |
| C-I stretching | 500 - 600 | Medium | Vibration of the carbon-iodine bond. |
Predicted Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions. The presence of chlorine and iodine isotopes will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.[12]
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Rationale |
| [M]⁺ | [C₁₂H₉ClINO₂]⁺ | Molecular ion peak. |
| [M+2]⁺ | Isotope peak due to ³⁷Cl. | |
| [M-29]⁺ | [M-C₂H₅]⁺ | Loss of the ethyl radical from the ester. |
| [M-45]⁺ | [M-OC₂H₅]⁺ | Loss of the ethoxy radical from the ester. |
| [M-72]⁺ | [M-COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group as a radical. |
| [M-127]⁺ | [M-I]⁺ | Loss of the iodine radical. |
Methodologies for Spectral Data Acquisition
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used as the inlet system.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.
-
Mass Analysis: Employ a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, to obtain accurate mass measurements.
-
Data Acquisition: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragments.
Plausible Synthetic Route
The synthesis of this compound can be envisioned through established quinoline synthesis methodologies, such as a modified Gould-Jacobs or a related cyclization reaction.[13][14] A plausible approach would involve the reaction of a substituted aniline with a suitable three-carbon electrophile, followed by cyclization and chlorination.
Caption: Plausible synthetic workflow for this compound.
Conclusion
References
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]
-
13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Available at: [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. Available at: [Link]
-
IR Spectroscopy Tutorial: Esters. University of Calgary. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
Interpretation of mass spectra. University of Arizona. Available at: [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 4‐Halo Quinolines and Its Applications. ResearchGate. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]
-
Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. Available at: [Link]
-
Quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]
-
16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... ResearchGate. Available at: [Link]
-
Quinoline-3-carboxylic acid. PubChem. Available at: [Link]
-
8-Quinoline carboxylic acid. PhotochemCAD. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]
-
Syllabus for Chemistry (SCQP08). National Testing Agency. Available at: [Link]
-
Spectral Characteristics of Compounds. ResearchGate. Available at: [Link]
-
SPECTRAL CHARACTERIZATION DATA OF THE TITLE COMPOUNDS. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 14. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Precision of Life's Building Blocks: A Technical Guide to the Crystal Structure of Substituted Quinoline-3-Carboxylate Esters
For Immediate Release
A Deep Dive into the Crystalline World of Quinolines Reveals Intricate Intermolecular Forces and Pathways to Novel Therapeutics
This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the crystal structure of substituted quinoline-3-carboxylate esters. Moving beyond a mere recitation of facts, this whitepaper illuminates the causal relationships between molecular substitution, three-dimensional crystal packing, and biological activity, providing a foundational understanding for the rational design of next-generation pharmaceuticals.
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a carboxylate ester at the 3-position, along with various substituents on the quinoline ring, gives rise to a class of compounds with finely tunable electronic and steric properties. These modifications profoundly influence the solid-state architecture of the molecules, dictating their intermolecular interactions and, consequently, their pharmacokinetic and pharmacodynamic profiles. Understanding the crystal structure is, therefore, not an academic exercise but a critical step in drug design and development.
Synthesis and Crystallization: From Blueprint to Tangible Form
The journey to elucidating a crystal structure begins with the synthesis of high-purity compounds and the subsequent growth of single crystals suitable for X-ray diffraction analysis.
Synthetic Pathways: The Gould-Jacobs Reaction
A robust and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylate esters is the Gould-Jacobs reaction. This reaction proceeds through the condensation of an aniline with diethyl (ethoxymethylene)malonate, followed by a thermal cyclization.
Experimental Protocol: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate [2]
-
Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. During this period, ethanol is formed and can be removed by distillation.
-
Cyclization: The intermediate adduct from the condensation step is added in portions to diphenyl ether that has been preheated to 240-250 °C. This temperature is maintained for 30-60 minutes to facilitate the cyclization.
-
Isolation: Upon cooling, the reaction mixture is diluted with petroleum ether, which causes the product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, to precipitate. The solid is then collected by filtration and washed with petroleum ether.
Caption: Synthetic pathway for ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
The Art of Crystallization
The growth of single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a commonly used technique.
Experimental Protocol: Crystallization
-
Solvent Selection: The purified substituted quinoline-3-carboxylate ester is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetonitrile, or dimethylformamide) to the point of saturation.
-
Slow Evaporation: The saturated solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual process encourages the formation of well-ordered single crystals over several days.
-
Crystal Harvesting: Once crystals of appropriate size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor.
Unveiling the Three-Dimensional Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3]
The XRD Workflow: From Diffraction to Structure
The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Guide to Data Refinement:
-
Initial Model: After solving the phase problem, an initial structural model is obtained.
-
Least-Squares Refinement: This model is then refined using a least-squares method, which iteratively adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.[4]
-
Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (including hydrogen atoms) and to identify any regions of disorder.
-
Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters are introduced to model their thermal motion more accurately.
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, to ensure the quality and reliability of the model.
Case Study: Crystal Structure of a Substituted Quinoline-4-Carboxylate
To illustrate the structural features, we consider the crystallographic data for ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate.[5]
| Parameter | Value |
| Chemical Formula | C₂₀H₁₆BrNO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.0819 (7) |
| b (Å) | 9.7470 (5) |
| c (Å) | 24.0399 (12) |
| V (ų) | 3299.6 (3) |
| Z | 8 |
In this structure, the quinoline ring system is nearly planar, and the dihedral angle between the quinoline and phenyl rings is 25.44 (14)°.[5]
The Supramolecular Tapestry: Intermolecular Interactions
The crystal packing of substituted quinoline-3-carboxylate esters is governed by a delicate interplay of various non-covalent interactions. These interactions dictate the overall supramolecular architecture and influence the material's physical properties.
Hydrogen Bonding
Hydrogen bonds are among the most critical interactions in these crystal structures. In quinolinium-4-carboxylate dihydrate, for instance, a three-dimensional network is formed through one N-H···O and four O-H···O hydrogen bonds.[6] In the crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, molecules are linked into chains by C-H···O hydrogen bonds.[5]
π-π Stacking and Halogen Bonding
The aromatic nature of the quinoline ring system facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The introduction of halogen substituents can significantly influence these interactions. Halogen atoms can participate in halogen bonding (C-X···π), a directional interaction between the electrophilic region on the halogen and a π-electron system.[7] This can lead to the formation of distinct layered polymer chains in the crystal lattice.[7] Furthermore, halogen substituents can enhance π-π stacking interactions, providing a strategy for designing specific solid-state architectures.[8]
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[9] The analysis of the Hirshfeld surface for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate reveals the significant contributions of H···O, C···H, and H···H contacts to the overall crystal packing.[9]
Structure-Activity Relationship: From Crystal Lattice to Biological Function
The precise arrangement of molecules in the crystal lattice has profound implications for the biological activity of substituted quinoline-3-carboxylate esters.
The Role of the 3-Carboxylate Ester
The ester group at the 3-position is often crucial for biological activity. For example, in a series of antimalarial 4-oxo-3-carboxyl quinolones, replacement of the 3-carboxyl ester group with a carboxylic acid or amide group abolished the activity.
Impact of Intermolecular Interactions on Anticancer Activity
The network of intermolecular interactions can influence how a drug molecule interacts with its biological target. For instance, the hydrogen bonding capabilities of quinoline and quinolone carboxamides are integral to their anticancer properties, which can involve mechanisms such as topoisomerase inhibition and protein kinase inhibition.[10] A thorough understanding of the hydrogen bonding patterns in the crystal structure can provide insights into the design of more potent and selective anticancer agents.[10]
Conclusion and Future Perspectives
The crystal structure of substituted quinoline-3-carboxylate esters is a rich source of information for medicinal chemists and drug development professionals. A detailed understanding of their synthesis, three-dimensional architecture, and the intricate network of intermolecular interactions that govern their crystal packing is paramount for the rational design of novel therapeutics. Future research will likely focus on the targeted manipulation of these intermolecular forces through strategic substitution to optimize the solid-state properties and biological activities of this important class of compounds. The continued application of advanced techniques like Hirshfeld surface analysis and computational modeling will undoubtedly accelerate the discovery of new and improved quinoline-based drugs.
References
- (No Source Provided)
- Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Beilstein Journal of Organic Chemistry.
- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
- An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
- Refinement Tutorial | PDF | Crystal Structure | Anisotropy. Scribd.
- Single crystal X-ray diffraction analysis. (No Source Details)
- Hydrogen bonding in quinolinium-4-carboxylate dihydr
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- Crystal structure of ethyl 6-bromo-2-[(E)
- Enhancing π–π stacking by a halogen substituent in a single-molecule junction.
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
- (No Source Provided)
Sources
- 1. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue [beilstein-journals.org]
- 4. scribd.com [scribd.com]
- 5. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen bonding in quinolinium-4-carboxylate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing π–π stacking by a halogen substituent in a single-molecule junction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-chloro-6-iodoquinoline-3-carboxylate: Synthesis, Characterization, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Ethyl 4-chloro-6-iodoquinoline-3-carboxylate, a dihalogenated quinoline derivative, represents a highly versatile building block for the synthesis of complex molecular architectures. Its strategic placement of chloro and iodo substituents at positions 4 and 6 respectively, allows for selective, differential functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, characterization, and chemical reactivity of this important synthetic intermediate, offering field-proven insights for its application in drug discovery and materials science.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| IUPAC Name | ethyl 4-chloro-6-iodoquinoline-3-carboxylate | [3] |
| CAS Number | 206257-60-5 | [4] |
| Molecular Formula | C₁₂H₉ClINO₂ | [3] |
| Molecular Weight | 361.56 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| Storage | Store at -20°C under a nitrogen atmosphere. | [4] |
Safety and Handling:
Ethyl 4-chloro-6-iodoquinoline-3-carboxylate is classified as an irritant.[4] It is harmful if swallowed and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[4] Work should be conducted in a well-ventilated fume hood. In case of contact with skin, wash immediately with soap and water.[4] If in eyes, rinse cautiously with water for several minutes.[4]
Synthesis of Ethyl 4-chloro-6-iodoquinoline-3-carboxylate
The synthesis of ethyl 4-chloro-6-iodoquinoline-3-carboxylate is typically achieved through a two-step process, beginning with the construction of the quinoline core to form the 4-hydroxy precursor, followed by a chlorination step. While a specific protocol for the 6-iodo isomer is not extensively detailed in the literature, a reliable synthesis can be extrapolated from the well-documented preparation of the analogous 7-iodo isomer.[5]
Workflow for the Synthesis of Ethyl 4-chloro-6-iodoquinoline-3-carboxylate
Caption: Synthetic workflow for ethyl 4-chloro-6-iodoquinoline-3-carboxylate.
Step 1: Synthesis of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate
This step involves the Gould-Jacobs reaction, where a substituted aniline (p-iodoaniline) is reacted with diethyl (ethoxymethylene)malonate. The reaction proceeds through an initial nucleophilic substitution, followed by a thermally induced cyclization to form the quinoline ring system.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-iodoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).
-
Initial Condensation: Heat the mixture at 110-120°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.
-
Cyclization: To the resulting intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250°C for 1-2 hours to effect cyclization.[6] The formation of the product is often accompanied by the precipitation of a solid.
-
Workup and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or petroleum ether to precipitate the product fully. Collect the solid by vacuum filtration and wash with the same solvent to remove residual Dowtherm A. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Synthesis of Ethyl 4-chloro-6-iodoquinoline-3-carboxylate
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation in quinoline chemistry, typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[5][7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the mixture to reflux (around 100-110°C) for 2-4 hours.[5] The reaction should be monitored by TLC until the starting material is consumed.
-
Workup and Purification: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This will precipitate the crude product. Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral. Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.80 | s | 1H | H-2 |
| ~8.40 | d | 1H | H-5 |
| ~8.00 | dd | 1H | H-7 |
| ~7.60 | d | 1H | H-8 |
| ~4.50 | q | 2H | -OCH₂CH₃ |
| ~1.45 | t | 3H | -OCH₂CH₃ |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic protons' splitting patterns will depend on the coupling constants between them.
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~152 | C-2 |
| ~148 | C-4 |
| ~145 | C-8a |
| ~140 | C-7 |
| ~135 | C-5 |
| ~128 | C-8 |
| ~125 | C-4a |
| ~122 | C-3 |
| ~95 | C-6 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Note: These are approximate chemical shifts and would require experimental verification.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z ≈ 361 (corresponding to C₁₂H₉¹²⁷I³⁵ClNO₂)
-
Isotope Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2980 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1580, 1470 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~830 | C-Cl stretch |
| ~550 | C-I stretch |
Chemical Reactivity and Applications in Drug Discovery
The utility of ethyl 4-chloro-6-iodoquinoline-3-carboxylate as a synthetic intermediate stems from the differential reactivity of the C-Cl and C-I bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 6-position.
Selective Cross-Coupling Reactions
Caption: Selective cross-coupling reactions at the C-6 position.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The C-I bond at the 6-position can be selectively coupled with a variety of boronic acids or esters to introduce aryl or vinyl substituents, leaving the C-Cl bond at the 4-position intact for subsequent modifications.
Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried flask, add ethyl 4-chloro-6-iodoquinoline-3-carboxylate (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of dioxane and water. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture at 80-100°C until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry. The C-I bond can be selectively coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.
Protocol for Sonogashira Coupling:
-
Reaction Setup: In a Schlenk flask, combine ethyl 4-chloro-6-iodoquinoline-3-carboxylate (1 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-2 mol%).
-
Solvent and Base: Add a suitable solvent such as THF or DMF and a base, typically an amine like triethylamine or diisopropylethylamine.
-
Reaction: Degas the mixture and stir at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Workup and Purification: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
The remaining chloro group at the 4-position can then be subjected to a second cross-coupling reaction or nucleophilic aromatic substitution to build further molecular complexity. This stepwise functionalization makes ethyl 4-chloro-6-iodoquinoline-3-carboxylate a valuable scaffold for creating diverse libraries of compounds for drug screening.
Conclusion
Ethyl 4-chloro-6-iodoquinoline-3-carboxylate is a key synthetic intermediate with significant potential in drug discovery and development. Its dihalogenated nature allows for selective and sequential functionalization, providing access to a wide array of complex quinoline derivatives. The synthetic and reaction protocols outlined in this guide, based on established chemical principles and analogous transformations, provide a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors. As with any chemical synthesis, careful optimization of reaction conditions and thorough characterization of all intermediates and final products are paramount for successful outcomes.
References
-
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
-
PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]
-
Li, Y., et al. (2020). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Research on Chemical Intermediates, 46, 2215–2228. [Link]
-
Royal Society of Chemistry. (2017). Supporting Information - Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. [Link]
-
PubChem. Ethyl 4-chloro-3-methyl-quinoline-6-carboxylate. [Link]
-
Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Capot Chemical. Material Safety Data Sheet - Ethyl 6-chloroquinoline-3-carboxylate. [Link]
-
Marella, A., et al. (2013). Biological activities of quinoline derivatives. PubMed. [Link]
-
ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. [Link]
-
Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]
- Google Patents.
-
PubChemLite. Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (C13H12ClNO3). [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]
- 3. 4-CHLORO-6-IODO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 206257-60-5 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
The Halogenated Quinoline Core: A Legacy of Discovery and a Future of Therapeutic Innovation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline nucleus, a deceptively simple bicyclic aromatic scaffold, has been a cornerstone of medicinal chemistry for over a century. The strategic introduction of halogens to this core has given rise to a vast and diverse family of compounds with profound impacts on human health. From the early triumphs against malaria to the ongoing battles with bacterial resistance and cancer, halogenated quinolines have consistently demonstrated their therapeutic versatility. This in-depth technical guide navigates the rich history of these compounds, from their serendipitous discoveries to their rational design and development. We will explore the evolution of synthetic methodologies, delve into the molecular intricacies of their mechanisms of action, and confront the persistent challenge of drug resistance. By synthesizing historical context with modern-day research, this guide aims to provide a comprehensive resource for scientists engaged in the discovery and development of novel halogenated quinoline-based therapeutics.
The Dawn of the Quinolines: From Cinchona Bark to a Nobel Prize
The story of halogenated quinolines begins not with a halogen, but with a bitter-tasting bark from the South American cinchona tree. For centuries, indigenous populations of the Andes recognized its fever-reducing properties.[1][2] It wasn't until the 17th century that Jesuit missionaries introduced cinchona bark to Europe, where it became the first effective treatment for malaria.[1] The active alkaloid, quinine, was finally isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1][2] This landmark achievement marked the beginning of a new era in chemotherapy, allowing for standardized dosing and laying the groundwork for synthetic antimalarial research.[1]
The quest for synthetic alternatives to quinine, driven by the scarcities of World War I, led German scientists to explore the quinoline scaffold. This research culminated in the synthesis of chloroquine (originally named Resochin) in 1934 by Hans Andersag and his team at Bayer.[3] This 4-aminoquinoline, featuring a crucial chlorine atom at the 7-position, proved to be a highly effective and well-tolerated antimalarial, and its discovery was a pivotal moment in the history of medicine.
The Art and Science of Synthesis: Constructing the Halogenated Quinoline Core
The ability to chemically synthesize and modify the quinoline ring has been central to the development of this class of compounds. A variety of synthetic strategies have been developed over the years, each with its own advantages and applications.
Classical Named Reactions: The Foundation of Quinoline Synthesis
Several venerable named reactions form the bedrock of quinoline synthesis and are still utilized today. These methods typically involve the condensation of anilines with various carbonyl compounds.
-
Skraup Synthesis: This was one of the earliest methods for quinoline synthesis, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. While effective, the harsh reaction conditions can limit its applicability to sensitive substrates.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid catalyst.
-
Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. It offers a more regioselective route to substituted quinolines.
Modern Synthetic Methodologies: Efficiency and Versatility
Contemporary organic synthesis has brought forth a new generation of methods for constructing halogenated quinolines, often with improved efficiency, milder reaction conditions, and greater functional group tolerance.[4] These advancements have been crucial for the synthesis of complex and highly functionalized quinoline derivatives.
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a halogenated 8-hydroxyquinoline with antifungal and antiprotozoal properties. The following one-pot synthesis demonstrates a modern approach to its preparation.[5]
Step 1: Acylation of 8-Hydroxyquinoline
-
In a 150 mL reaction flask, combine 8-hydroxyquinoline (7.25 g, 50 mmol), acetic anhydride (60 mL), and glacial acetic acid (20 mL).
-
Reflux the mixture for 5 hours.
-
Concentrate the reaction solution under reduced pressure to dryness to obtain quinoline-8-yl acetate as a white powder. This intermediate is used directly in the next step without further purification.
Step 2: C5-Chlorination
-
To the reaction flask containing the crude quinoline-8-yl acetate, add dichlorohydantoin (6.90 g, 35 mmol), benzyltriethylammonium chloride (TEBA) (1.14 g, 5 mmol) as a phase transfer catalyst, and 75 mL of water.
-
Stir the mixture at 50°C for 12 hours.
-
Filter the reaction solution and wash the solid with a small amount of ice water to obtain 5-chloroquinoline-8-yl acetate as a yellow powder. This wet product is used directly in the next step.
Step 3: Hydrolysis and C7-Iodination
-
To the crude 5-chloroquinoline-8-yl acetate, add 6N hydrochloric acid (80 mL).
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction solution to room temperature.
-
At this stage, an iodinating agent (e.g., N-iodosuccinimide) would be added to achieve the C7 iodination, followed by workup and purification to yield clioquinol.
Synthesis of Fluoroquinolones: A Class of Potent Antibacterials
The introduction of a fluorine atom at the 6-position of the quinolone ring, along with a piperazine or other heterocyclic moiety at the 7-position, gave rise to the highly successful class of fluoroquinolone antibiotics. The Gould-Jacobs reaction is a foundational method for the synthesis of the quinolone core in these molecules.[6]
Caption: Generalized synthetic workflow for fluoroquinolone antibiotics.
Sitafloxacin is a fourth-generation fluoroquinolone with a broad spectrum of activity. Its synthesis is a multi-step process that showcases the complexity of modern drug manufacturing.[7][8][9][10]
-
Condensation: Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is reacted with triethylorthoformate and (1R,2S)-(-)-cis-1,2-fluorocyclopropane amino-p-toluene sulfonic acid salt in the presence of sodium hydride.[9]
-
Hydrolysis: The resulting ester is hydrolyzed using hydrochloric acid.[9]
-
Condensation with Side Chain: The product from the previous step is reacted with (S)-N-[(oxoboryl)methylene]-5-azaspiro[5][11]heptan-7-amine.[9]
-
Deprotection: The final step involves the removal of the protecting group to yield sitafloxacin.[9]
Mechanisms of Action: A Tale of Diverse Molecular Targets
The therapeutic versatility of halogenated quinolines stems from their ability to interact with a wide array of biological targets.
Antimalarial Activity: Disrupting Heme Detoxification
The primary mechanism of action for chloroquine and other 4-aminoquinolines against the malaria parasite, Plasmodium falciparum, is the inhibition of hemozoin formation.[11]
Caption: Mechanism of action of chloroquine in the malaria parasite.
Inside the red blood cell, the parasite digests hemoglobin in its acidic food vacuole to obtain essential amino acids.[11] This process releases large quantities of toxic free heme.[11] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[11] Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole and inhibits this polymerization process by capping the growing hemozoin crystals and forming a toxic complex with free heme.[11] This leads to a buildup of toxic heme, which ultimately kills the parasite.[11]
Antibacterial Activity: Targeting DNA Synthesis
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[12][13][14][15][16]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription. Fluoroquinolones trap the gyrase-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks.[12][15][16]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of replicated DNA, leading to cell death.[12][15][16]
The dual-targeting nature of fluoroquinolones contributes to their potent bactericidal activity.[12][14]
Anticancer Activity: A Multifaceted Approach
The anticancer properties of halogenated quinolines are attributed to their ability to interfere with multiple cellular processes that are critical for tumor growth and survival.[11][17][18][19][20]
-
Inhibition of Tyrosine Kinases: Many quinoline derivatives have been shown to inhibit receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are often overexpressed in cancer cells and play key roles in cell proliferation and angiogenesis.[11]
-
Induction of Apoptosis: Halogenated quinolines can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[18]
-
Inhibition of Tubulin Polymerization: Some quinoline-based compounds can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[17][20]
-
Topoisomerase Inhibition: Similar to their antibacterial counterparts, some anticancer quinolines can inhibit human topoisomerases, leading to DNA damage and cell death.[20]
The Challenge of Resistance: An Evolving Battlefield
The widespread use of halogenated quinolines has inevitably led to the emergence of drug-resistant pathogens and cancer cells, posing a significant threat to their clinical efficacy.
Antimalarial Resistance: Pumping Out the Drug
The primary mechanism of chloroquine resistance in P. falciparum is the reduced accumulation of the drug in the parasite's food vacuole.[2][18] This is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which encodes a transmembrane protein located on the food vacuole membrane.[2][18] These mutations alter the transporter's structure, enabling it to actively pump chloroquine out of the food vacuole, thus preventing it from reaching its target.[2][18]
Antibacterial Resistance: Target Modification and Efflux
Bacterial resistance to fluoroquinolones can arise through several mechanisms:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of fluoroquinolones to their target enzymes.[12][14]
-
Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport fluoroquinolones out of the cell, reducing their intracellular concentration.[12][14]
-
Plasmid-mediated resistance: Resistance genes can be transferred between bacteria on plasmids, facilitating the rapid spread of resistance.
Anticancer Drug Resistance
Resistance to quinoline-based anticancer drugs can be multifactorial, involving mechanisms such as:
-
Increased drug efflux mediated by transporters like P-glycoprotein.
-
Alterations in drug targets.
-
Activation of alternative signaling pathways that bypass the effects of the drug.
-
Enhanced DNA repair mechanisms.
The Next Generation: Modern Drug Discovery and Future Perspectives
Despite the challenges of drug resistance, the halogenated quinoline scaffold continues to be a fertile ground for the discovery of new therapeutics. Modern drug discovery efforts are focused on several key strategies:
-
Rational Drug Design: Utilizing computational modeling and a deeper understanding of drug-target interactions to design novel quinoline derivatives with improved potency and selectivity.
-
Hybrid Molecules: Combining the quinoline core with other pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.[4]
-
Targeting Resistance Mechanisms: Developing compounds that can overcome existing resistance mechanisms, for example, by inhibiting efflux pumps or by having novel molecular targets.
-
Repurposing Existing Drugs: Investigating the potential of approved halogenated quinoline drugs for new therapeutic indications.
Halogenated Quinolines in the Clinical Pipeline
Several novel halogenated quinoline derivatives are currently in preclinical and clinical development for a range of diseases.
Table 1: Selected Halogenated Quinolines in Clinical Development
| Compound | Therapeutic Area | Target/Mechanism of Action | Development Stage |
| Bosutinib | Cancer (Chronic Myeloid Leukemia) | Tyrosine Kinase Inhibitor (BCR-ABL, Src) | Approved |
| Lenvatinib | Cancer (Thyroid, Renal, Liver) | Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR) | Approved |
| Cabozantinib | Cancer (Thyroid, Renal, Liver) | Tyrosine Kinase Inhibitor (MET, VEGFR, AXL) | Approved |
| Tafenoquine | Malaria | Prevention and radical cure of P. vivax | Approved |
| Delamanid | Tuberculosis | Inhibition of mycolic acid synthesis | Approved |
Quantitative Data: A Snapshot of Activity
The following tables provide a glimpse into the quantitative data that drives the development of halogenated quinolines.
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Fluoroquinolones (µg/mL) [4][21]
| Fluoroquinolone | Staphylococcus aureus (Ciprofloxacin-Susceptible) | Staphylococcus aureus (Ciprofloxacin-Resistant) | Pseudomonas aeruginosa (Ciprofloxacin-Susceptible) | Pseudomonas aeruginosa (Ciprofloxacin-Resistant) |
| Ciprofloxacin | 0.19 | >32 | 0.19 | >32 |
| Levofloxacin | 0.5 | 16 | 0.5 | >32 |
| Moxifloxacin | 0.094 | 8 | 2 | >32 |
| Gatifloxacin | 0.094 | 4 | 0.5 | >32 |
Table 3: Anticancer Activity of Selected Halogenated Quinolines (IC50 in µM)
| Compound | Cancer Cell Line | Target/Mechanism | Reference |
| Quinoline-Chalcone Hybrid | Breast (MCF-7) | Apoptosis induction | [17] |
| 4-Anilinoquinoline Derivative | Lung (A549) | Tyrosine Kinase Inhibition | [11] |
Conclusion
The journey of halogenated quinolines, from their natural product origins to their sophisticated synthetic derivatives, is a testament to the power of medicinal chemistry. This versatile scaffold has yielded life-saving drugs for a multitude of diseases and continues to inspire the development of new therapeutic agents. While the specter of drug resistance looms large, the ongoing innovation in synthetic chemistry, coupled with a deeper understanding of molecular mechanisms, offers hope for the future. By embracing a multidisciplinary approach that integrates chemistry, biology, and clinical science, the research community is well-positioned to unlock the full potential of the halogenated quinoline core and deliver the next generation of transformative medicines.
References
- Abdellatif, K. R. A., et al. (2017). Synthesis, biological evaluation, and molecular docking of new 4-(4-substituted-anilino)quinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(15), 4049-4060.
- Afzal, O., et al. (2015). A comprehensive review on the anticancer potential of quinoline-based compounds. European Journal of Medicinal Chemistry, 97, 789-823.
- Chan, C. K., et al. (2019). Human papillomavirus infection and the risk of cancer. The Lancet, 393(10180), 1555-1567.
- CN113292492A - Method for preparing clioquinol and diiodoquinol by one-pot method - Google P
- Didkowska, J., et al. (2016). Tobacco smoking and cancer risk. Annals of Agricultural and Environmental Medicine, 23(1), 1-7.
- CN103524487A - Sitafloxacin preparation method - Google P
- Elbadawi, M. A., et al. (2021). Design, synthesis, and biological evaluation of novel quinoline-based topoisomerase II inhibitors. Bioorganic Chemistry, 107, 104555.
- Giri, A. K., et al. (2018). Genetic and epigenetic factors in cancer.
- Hamama, W. S., et al. (2018). Synthesis and antifungal activity of some new quinoline derivatives. Journal of Heterocyclic Chemistry, 55(1), 123-130.
- Jain, P., et al. (2019). Quinoline based compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 179, 447-471.
- Kalaria, P. N., Karad, S. C., & Raval, D. K. (2018). A review on the synthesis of quinoline-based antimalarial agents. European Journal of Medicinal Chemistry, 158, 917-936.
- Khelifi, I., et al. (2017). Synthesis, biological evaluation, and molecular docking of new quinoline derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 213-225.
- Mani, S., & Andrisani, O. M. (2018). Hepatitis B virus and hepatocellular carcinoma. Gastroenterology, 154(3), 488-500.
- Parikh, A. K., Ghate, M. D., & Vyas, V. K. (2015). A review on quinoline derivatives as DHODH inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5433-5448.
- Ranjbar-Karimi, R., & Poorfreidoni, M. (2018). Synthesis and antibacterial activity of some new quinoline derivatives. Journal of the Iranian Chemical Society, 15(1), 1-8.
- Rudolph, A., Chang-Claude, J., & Schmidt, M. K. (2016). Gene-environment interaction and breast cancer. British Journal of Cancer, 114(1), 1-7.
- Sung, H., et al. (2021). Global cancer statistics 2020: GLOBOCAN estimates of incidence and mortality worldwide for 36 cancers in 185 countries. CA: A Cancer Journal for Clinicians, 71(3), 209-249.
- Upadhyay, A., et al. (2019). Synthesis, biological evaluation and molecular docking of novel quinoline-based hybrids as potential antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 29(1), 108-113.
- Wroblewski, L. E., Peek, R. M., & Wilson, K. T. (2010). Helicobacter pylori and gastric cancer: factors that modulate disease risk. Clinical Microbiology Reviews, 23(4), 713-739.
- Zhao, Z., et al. (2020). Red and processed meat consumption and cancer risk: a systematic review and meta-analysis. Annals of Oncology, 31(11), 1474-1484.
- Zhou, Y., et al. (2021). Quinoline-based anticancer agents: an overview. European Journal of Medicinal Chemistry, 213, 113171.
- Research on the Synthesis and Characteriz
- DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance | PNAS.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers.
- A Process For Preparation Of Halquinol Product - Quick Company.
- Chloroquine - Wikipedia.
- Synthesis of Fluoroquinolone Antibiotics - Química Organica.org.
- WO2017190609A1 - Method for preparing efficiently synthetic sitafloxacin intermediate (7s)-5-azaspiro[2.
- Antimicrobial Susceptibility Summary 2024.
- Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegener
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchG
- 8-Hydroxy-5-nitroquinoline 96 4008-48-4 - Sigma-Aldrich.
- Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance | ACS Infectious Diseases.
- Antimalarial Drug Discovery: From Quinine to the Dream of Eradication - ACS Public
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI.
- Recent Progress in the Development of New Antimalarial Drugs with Novel Targets - PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN113292492A - Method for preparing clioquinol and diiodoquinol by one-pot method - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. asianpubs.org [asianpubs.org]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. asianpubs.org [asianpubs.org]
- 10. CN103524487A - Sitafloxacin preparation method - Google Patents [patents.google.com]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
Foreword: The Imperative of Solubility in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the solubility of a potential drug candidate is not merely a perfunctory step but a cornerstone of its entire development trajectory. A compound's ability to dissolve in aqueous and biorelevant media dictates its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester, a quinoline derivative with potential pharmacological significance. While specific experimental data for this compound is not publicly available, this document will equip you with the foundational knowledge, predictive insights, and detailed methodologies to elucidate its solubility characteristics. We will delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to your investigations.
Physicochemical Characterization: The Blueprint of Solubility
The inherent physicochemical properties of a molecule are the primary determinants of its solubility. For this compound, we can predict key parameters based on its structure and the known behavior of similar quinoline derivatives.
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties:
| Parameter | Predicted Value/Characteristic | Rationale and Impact on Solubility |
| pKa (acid dissociation constant) | ~2-4 | The quinoline nitrogen is weakly basic and will be protonated at low pH.[3][4] This ionization significantly increases solubility in acidic environments, such as the stomach.[5] Weakly basic drugs often exhibit pH-dependent solubility.[6] |
| LogP (octanol-water partition coefficient) | > 4 | The presence of chloro and iodo substituents, along with the quinoline core and ethyl ester group, suggests high lipophilicity.[7][8] A high LogP generally correlates with low aqueous solubility. |
| Molecular Weight | 419.5 g/mol | A relatively high molecular weight can negatively impact solubility. |
| Crystal Lattice Energy | High (predicted) | The planar aromatic structure may lead to strong intermolecular interactions in the solid state, requiring more energy to break the crystal lattice, thus reducing solubility. |
The Dichotomy of Solubility: Kinetic vs. Thermodynamic
In early drug discovery, it is crucial to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: This measures the concentration of a compound that dissolves in a buffer when added from a concentrated organic stock solution (e.g., DMSO). It reflects the solubility of the amorphous or least stable solid form and is often higher than thermodynamic solubility.[1] It is a high-throughput screening method to identify compounds with potential solubility liabilities early on.[1][9]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[2][10][11] It is a more time-consuming but accurate measure, essential for later stages of drug development and formulation.[12]
Caption: Conceptual workflow comparing kinetic and thermodynamic solubility.
Experimental Protocols for Solubility Determination
The following protocols provide a robust framework for determining the solubility profile of this compound.
Analytical Method Development and Validation
Accurate quantification is paramount. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for this compound due to the chromophoric quinoline core.
Step-by-Step Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Optimization: Start with a gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape). A typical gradient might be 10-90% acetonitrile over 15 minutes.
-
Wavelength Selection: Determine the maximum absorbance wavelength (λmax) using a UV scan of the compound in the mobile phase. Quinoline derivatives often have strong absorbance between 220-350 nm.[13][14]
-
Method Validation (ICH Q2(R1) Guidelines):
-
Specificity: Ensure no interference from impurities or matrix components.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 1-100 µg/mL). A correlation coefficient (r²) > 0.999 is desirable.[15]
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter, respectively.[16][17][18][19][20]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Thermodynamic Solubility Assay (Shake-Flask Method)
This "gold standard" method determines the equilibrium solubility.[9][10]
Step-by-Step Protocol:
-
Preparation: Add an excess of solid this compound (e.g., 2 mg) to a glass vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous medium (see Section 4 for media preparation).
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11][12]
-
Sample Processing: After incubation, allow the vials to stand for a short period for large particles to settle.
-
Separation: Filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) or centrifuge at high speed to remove undissolved solid.
-
Quantification: Dilute the clear filtrate with the mobile phase and analyze using the validated HPLC-UV method.
Caption: Workflow for the thermodynamic solubility (shake-flask) assay.
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage screening.
Step-by-Step Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add the desired aqueous buffer to a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer (final DMSO concentration should be ≤1% to minimize co-solvent effects).
-
Incubation: Shake the plate at room temperature for 1.5 to 2 hours.[1]
-
Precipitation Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or by filtering the solution and quantifying the concentration of the soluble compound in the filtrate via HPLC-UV or UV-Vis spectroscopy.
The Critical Role of Biorelevant Media
To predict in vivo performance, it is essential to assess solubility in media that simulate the conditions of the gastrointestinal tract.[21][22] The pH and presence of bile salts and lecithin can significantly impact the solubility of poorly soluble, weakly basic drugs.[23][24]
Preparation of Standard Biorelevant Media:
| Medium | pH | Key Components | Simulates |
| SGF (Simulated Gastric Fluid) | 1.2 | NaCl, HCl, Pepsin | Fasted Stomach[25] |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | Sodium taurocholate, Lecithin, Phosphate buffer | Fasted Small Intestine[26][27] |
| FeSSIF (Fed State Simulated Intestinal Fluid) | 5.0 | Sodium taurocholate, Lecithin, Acetate buffer, higher concentrations of bile salts | Fed Small Intestine[26][27] |
Detailed recipes for these media are available in the literature and from commercial suppliers.[25][26][28][29]
Illustrative Solubility Profile
The following table presents a hypothetical but scientifically plausible solubility profile for this compound, based on its predicted properties.
| Medium | pH | Predicted Thermodynamic Solubility (µg/mL) | Interpretation |
| Phosphate Buffered Saline (PBS) | 7.4 | < 1 | Very low solubility at physiological pH, suggesting poor absorption in the lower intestine. |
| SGF (Simulated Gastric Fluid) | 1.2 | 50 - 150 | Significantly higher solubility due to protonation of the quinoline nitrogen. The compound will likely dissolve in the stomach. |
| FaSSIF (Fasted State) | 6.5 | 1 - 10 | Solubility is likely to decrease as the compound transitions from the acidic stomach to the near-neutral intestine. Potential for precipitation. |
| FeSSIF (Fed State) | 5.0 | 10 - 50 | The presence of higher concentrations of bile salts and a slightly more acidic pH in the fed state may enhance solubility compared to the fasted state, suggesting a potential positive food effect. |
Conclusion and Future Directions
This guide provides a comprehensive roadmap for determining the solubility profile of this compound. Based on its structure, the compound is predicted to be a poorly soluble weak base with pronounced pH-dependent solubility. The experimental protocols detailed herein, from analytical method validation to solubility determination in biorelevant media, offer a robust framework for generating the critical data needed to advance its development. A thorough understanding of its solubility will be instrumental in guiding formulation strategies to enhance bioavailability and ultimately unlock its therapeutic potential.
References
-
Biorelevant Media Simulate Fasted And Fed Gut Fluids. (n.d.). Biorelevant.com. Retrieved January 22, 2026, from [Link]
-
A Computational Approach to Evaluate the pKa's of Quinazoline Derivatives. (n.d.). Digital Archive. Retrieved January 22, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 22, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 22, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 22, 2026, from [Link]
-
Use of biorelevant media for assessment of a poorly soluble weakly basic drug in the form of liquisolid compacts: in vitro and in vivo study. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 22, 2026, from [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]
-
Drug solubility in biorelevant media in the context of an inhalation-based biopharmaceutics classification system (iBCS). (2024, February 3). PubMed. Retrieved January 22, 2026, from [Link]
-
Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
pH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. Retrieved January 22, 2026, from [Link]
-
Describes equilibrium solubility of a drug substance. (n.d.). Biorelevant.com. Retrieved January 22, 2026, from [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Drug permeation: the influence of pH on solubility in water and lipid. (n.d.). Deranged Physiology. Retrieved January 22, 2026, from [Link]
-
How Biorelevant Testing Can Help Oral Drug Development. (n.d.). Biorelevant.com. Retrieved January 22, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 22, 2026, from [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]
-
Preparation of simulated digestion mediums First, simulated salivary, gastric and intestinal fluids were prepared for later step. (n.d.). Retrieved January 22, 2026, from [Link]
-
FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. (n.d.). Biorelevant.com. Retrieved January 22, 2026, from [Link]
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved January 22, 2026, from https://www.jptcp.com/index.php/jptcp/article/download/3241/2115
-
The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). Retrieved January 22, 2026, from [Link]
-
Table S1. Preparation of simulated solutions: simulated saliva fluid (SSF), simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). (n.d.). Retrieved January 22, 2026, from [Link]
-
Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. (2022, March 2). ResearchGate. Retrieved January 22, 2026, from [Link]
-
SIF Media (Simulated Intestinal Fluids). (n.d.). Interchim. Retrieved January 22, 2026, from [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2020, August 6). IOPscience. Retrieved January 22, 2026, from [Link]
-
In-vitro Thermodynamic Solubility. (2022, August 3). Protocols.io. Retrieved January 22, 2026, from [Link]
-
Calculated logP values for investigated compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Solubility Assessment Service. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 22, 2026, from [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2007, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. Retrieved January 22, 2026, from [Link]
-
Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Physical characterization data of substituted quinoline derivatives 1,.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Computed values for prediction parameters of quinoline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Theoretical log P values obtained by the use of computational methods. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. biorelevant.com [biorelevant.com]
- 11. evotec.com [evotec.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijsred.com [ijsred.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. ICH Official web site : ICH [ich.org]
- 18. starodub.nl [starodub.nl]
- 19. fda.gov [fda.gov]
- 20. database.ich.org [database.ich.org]
- 21. biorelevant.com [biorelevant.com]
- 22. biorelevant.com [biorelevant.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Drug solubility in biorelevant media in the context of an inhalation-based biopharmaceutics classification system (iBCS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorelevant.com [biorelevant.com]
- 27. interchim.fr [interchim.fr]
- 28. rsc.org [rsc.org]
- 29. preprints.org [preprints.org]
molecular weight and formula of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester, a halogenated quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical properties, a validated synthesis protocol, characterization data, and its current and potential applications in drug discovery and development.
Core Compound Identification and Properties
This compound is a polysubstituted quinoline, a heterocyclic scaffold known for its broad range of pharmacological activities.[1][2][3] The presence of a chlorine atom at the 4-position, an iodine atom at the 6-position, and an ethyl carboxylate group at the 3-position provides a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClINO₂ | [4] |
| Molecular Weight | 361.56 g/mol | [4] |
| CAS Number | 206257-60-5 | [5] |
| Appearance | Off-white to light yellow solid (predicted) | [5] |
| Melting Point | Expected to be in the range of other iodo-quinoline derivatives (e.g., 6-iodoquinoline: 86-90 °C) | [6] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from a substituted aniline. A well-established approach for constructing the quinoline core is the Gould-Jacobs reaction, followed by chlorination.
Rationale for the Synthetic Approach
The Gould-Jacobs reaction provides a reliable method for the initial formation of the 4-hydroxyquinoline ring system. This is followed by a chlorination step, typically using phosphorus oxychloride (POCl₃), to convert the 4-hydroxy group to the desired 4-chloro substituent. This 4-chloro group is a versatile handle for further functionalization via nucleophilic substitution reactions.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate
A procedure analogous to the synthesis of similar 4-hydroxyquinoline-3-carboxylates is employed.
-
Reaction Setup: In a round-bottom flask, 4-iodoaniline is reacted with diethyl ethoxymethylenemalonate.
-
Thermal Cyclization: The resulting intermediate is heated at a high temperature (typically around 250 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A. This promotes an intramolecular cyclization to form the quinoline ring system.
-
Isolation: Upon cooling, the product, ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate, precipitates from the reaction mixture and can be collected by filtration.
Step 2: Synthesis of this compound
This step involves the conversion of the 4-hydroxy group to a 4-chloro group. A similar chlorination procedure has been reported for the 7-iodo isomer.[7]
-
Reaction: The ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate from Step 1 is refluxed in an excess of phosphorus oxychloride (POCl₃).
-
Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extraction and Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons on the quinoline ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro, iodo, and carboxylate groups.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the ethyl group, the carbonyl carbon of the ester, and the carbons of the quinoline ring system. The carbons attached to the electronegative chlorine and nitrogen atoms will appear at lower field.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (361.56 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in a roughly 3:1 ratio).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit strong absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹) and C=C and C=N stretching vibrations of the quinoline ring (in the 1500-1600 cm⁻¹ region). C-Cl and C-I stretching vibrations will appear in the fingerprint region.
Applications in Research and Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][9] this compound serves as a key building block for the synthesis of novel therapeutic agents.
Role as a Synthetic Intermediate
The reactivity of the 4-chloro group allows for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups at this position. This versatility is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
Potential Pharmacological Significance
-
Anticancer Activity: Many quinoline-3-carboxylic acid derivatives have been investigated as potential anticancer agents.[9] The mechanism of action can vary, but some derivatives have been shown to target enzymes involved in cancer cell proliferation.
-
Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs.[10] The iodo-substituent in the 6-position may enhance the antimicrobial properties of derivatives synthesized from this intermediate.[6]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may cause skin and eye irritation.[5]
References
-
Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
-
Iuga, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 723. [Link]
-
PubChem. Ethyl 4-chloro-3-methyl-quinoline-6-carboxylate. National Center for Biotechnology Information. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
-
Verma, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(16), 7869–7892. [Link]
-
PubChemLite. Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. [Link]
-
Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research and Management, 21(2), 219-227. [Link]
-
Al-Ostath, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences, 9(1), 6. [Link]
-
Kavitha, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(10), 100705. [Link]
Sources
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. This compound | 206257-60-5 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for Gould-Jacobs reaction to synthesize quinoline esters
An Application Guide to the Gould-Jacobs Reaction: Synthesis of Quinolone Esters
Introduction: The Enduring Relevance of the Quinolone Scaffold
The quinoline and 4-quinolone ring systems are privileged scaffolds in medicinal chemistry and drug development. Their unique structure has been the foundation for a vast array of therapeutic agents, demonstrating remarkable efficacy as antibacterial, antimalarial, anticancer, and anti-inflammatory drugs.[1] Notable examples include the quinolone antibiotics like nalidixic acid and norfloxacin.[2] The Gould-Jacobs reaction, first detailed in 1939, remains a cornerstone of synthetic organic chemistry for constructing the 4-hydroxyquinoline core.[3][4] This reaction provides a reliable and versatile pathway to 4-hydroxy-3-carboalkoxyquinolines, which are pivotal intermediates for further functionalization.
This application note provides an in-depth guide for researchers, covering the mechanistic underpinnings of the Gould-Jacobs reaction and offering detailed, field-proven protocols for both classical thermal and modern microwave-assisted synthesis of quinoline esters.
Mechanistic Pathway of the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a multi-step process that transforms an aniline and a malonic ester derivative into the quinolone framework.[5] The overall sequence involves a condensation reaction followed by a thermally induced electrocyclization.[3]
The mechanism proceeds through the following key stages:
-
Condensation: The synthesis initiates with a nucleophilic attack from the nitrogen atom of the aniline onto an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (e.g., ethanol), resulting in the formation of a stable anilinomethylenemalonate intermediate.[6][7] This step is typically performed at moderate temperatures.
-
Thermal Cyclization: This is the critical, energy-intensive step where the quinoline ring is formed. It requires significant thermal energy (typically >250 °C) to drive a 6-electron electrocyclization.[2][3] The high activation energy for this intramolecular reaction necessitates either the use of high-boiling point solvents in conventional heating setups or the efficiency of microwave irradiation.[3][8]
-
Tautomerization: The cyclized product rapidly tautomerizes to the more thermodynamically stable 4-hydroxyquinoline aromatic system.[7] This product exists in equilibrium with its 4-oxo (quinolone) tautomer, with the latter often predominating.[6]
The following diagram illustrates the complete mechanistic sequence.
Caption: The Gould-Jacobs reaction mechanism.
Experimental Protocols
Two primary methodologies are presented: a classical thermal approach and a modern, rapid microwave-assisted protocol. The direct product of these protocols is the quinoline ester, specifically ethyl 4-hydroxyquinoline-3-carboxylate, which can be further hydrolyzed and decarboxylated if the parent 4-hydroxyquinoline is desired.[3]
Protocol 1: Classical Thermal Synthesis
This method relies on a high-boiling, inert solvent to achieve the temperatures required for cyclization.[3]
Materials and Equipment:
-
Substituted or unsubstituted aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)
-
High-boiling solvent (e.g., Diphenyl ether, Dowtherm A)
-
Non-polar solvent for precipitation (e.g., Cyclohexane, Hexane)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
TLC plates for reaction monitoring
Procedure:
Part A: Synthesis of the Anilinomethylenemalonate Intermediate
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture with stirring at 100-130 °C for 1-2 hours. The reaction progress can be monitored by TLC to confirm the consumption of the aniline and the formation of the intermediate.[3]
-
(Optional) Remove the ethanol byproduct under reduced pressure. The crude intermediate is often sufficiently pure for direct use in the next step.
Part B: Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate
-
Dissolve the crude anilinomethylenemalonate intermediate from Part A in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (ca. 250 °C) for 30-60 minutes.[3] The high temperature is crucial for the cyclization to occur.
-
Cool the reaction mixture to room temperature. The desired quinoline ester product should precipitate out of the solution.
-
Add a non-polar solvent such as cyclohexane to facilitate complete precipitation of the product.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the non-polar solvent to remove residual high-boiling solvent.
-
Dry the product under vacuum. The material can be further purified by recrystallization if necessary.
Protocol 2: Microwave-Assisted Synthesis
This protocol leverages the efficiency of microwave heating to dramatically reduce reaction times and often improve yields.[8]
Materials and Equipment:
-
Substituted or unsubstituted aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)
-
Microwave reaction vial (2-5 mL) with a magnetic stir bar
-
Microwave synthesis system (e.g., Biotage® Initiator+)
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
Procedure:
-
To a 2-5 mL microwave reaction vial, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). In this procedure, the excess DEEM acts as both a reagent and a high-boiling solvent.[3][8]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the target temperature (e.g., 250 °C) and hold for the specified time (e.g., 10-30 minutes). Note: The optimal time and temperature should be determined empirically for each substrate.[8]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and any soluble impurities.[8]
-
Dry the resulting solid under vacuum. Purity can be assessed by HPLC-MS or NMR.
Caption: General workflow for the Gould-Jacobs synthesis.
Quantitative Data & Method Comparison
The choice between classical and microwave heating depends on available equipment and desired throughput. Microwave irradiation consistently offers superior reaction times.
| Parameter | Classical Thermal Method | Microwave-Assisted Method | Reference(s) |
| Cyclization Temp. | ~250 °C | 250-300 °C | [3],[8] |
| Cyclization Time | 30-60 minutes | 5-30 minutes | [3],[8] |
| Solvent | Diphenyl Ether / Dowtherm A | Excess DEEM (neat) | [2],[8] |
| Typical Yield | Moderate to Good | Good to Excellent (e.g., 47% at 300°C, 5 min) | [2],[8] |
| Key Advantage | Standard laboratory equipment | Drastically reduced reaction time | [8] |
Key Considerations and Troubleshooting
Scientific Rationale Behind Procedural Choices:
-
Excess DEEM in Microwave Protocol: Using an excess of DEEM serves a dual purpose. It drives the initial condensation equilibrium towards the product and acts as a high-boiling, microwave-absorbent medium for the subsequent cyclization step, eliminating the need for a separate solvent like diphenyl ether.[3][8]
-
High Cyclization Temperature: The 6-electron electrocyclization step has a significant activation energy barrier. The high temperatures are not merely for kinetics but are essential to overcome this barrier and enable the ring-closing reaction to proceed efficiently.[3][8]
-
Regioselectivity: The position of cyclization is governed by both steric and electronic factors. For anilines with meta-substituents, the reaction generally proceeds to the less sterically hindered ortho position. Electron-donating groups on the aniline ring typically facilitate the reaction.[2][6]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Final Product | Cyclization temperature was too low or reaction time too short. | Increase the reaction temperature or prolong the heating time. For microwave synthesis, consider a higher temperature setpoint (e.g., 250°C -> 300°C) but be mindful of pressure limits and potential degradation.[8] |
| Isolation of Intermediate Only | Incomplete cyclization. | Confirm the formation of the intermediate by NMR or MS. Re-subject the isolated intermediate to the high-temperature cyclization conditions. |
| Product Degradation / Dark Tar Formation | Reaction temperature was too high or heating time was excessive. | Reduce the reaction time. For microwave methods, a time-temperature optimization may be needed to find the point of maximum yield before degradation occurs.[8] |
| Mixture of Isomers | Use of an asymmetrically substituted aniline. | This is an inherent challenge. The isomers may be separable by column chromatography or recrystallization. |
| Difficulty Removing High-Boiling Solvent | Inadequate washing of the precipitated product. | Ensure the filter cake is thoroughly washed with a non-polar solvent (hexane, cyclohexane) in which the product is insoluble but the solvent is soluble. |
Conclusion
The Gould-Jacobs reaction is a powerful and enduring tool for the synthesis of 4-hydroxyquinoline-3-carboxylates. While the classical thermal protocol is robust, modern microwave-assisted methods offer significant advantages in terms of speed and efficiency, making them highly attractive in a research and drug development setting. By understanding the underlying mechanism and the critical parameters controlling the reaction, researchers can effectively troubleshoot and optimize this synthesis to access a wide range of valuable quinolone building blocks.
References
-
Wikipedia. Gould–Jacobs reaction. [Online]. Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Online]. Available at: [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Online]. Available at: [Link]
-
PubMed. A practical method for preparation of 4-hydroxyquinolinone esters. [Online]. Available at: [Link]
-
Wikiwand. Gould–Jacobs reaction. [Online]. Available at: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Online]. Available at: [Link]
-
Cambridge University Press. Gould-Jacobs Reaction. [Online]. Available at: [Link]
-
Journal of the American Chemical Society. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. [Online]. Available at: [Link]
-
Semantic Scholar. Gould–Jacobs reaction. [Online]. Available at: [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Online]. Available at: [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Online]. Available at: [Link]
-
ResearchGate. Gould–Jacobs reaction | Request PDF. [Online]. Available at: [Link]
- Google Patents. Process for the preparation of 4-hydroxy quinolines. [Online].
-
Wiley Online Library. Gould-Jacobs Reaction. [Online]. Available at: [Link]
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Online]. Available at: [Link]
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Online]. Available at: [Link]
- Google Patents. Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides. [Online].
-
YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Online]. Available at: [Link]
-
ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. [Online]. Available at: [Link]
-
CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Online]. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 8. ablelab.eu [ablelab.eu]
Application Notes and Protocols for the Derivatization of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester for SAR Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline core is a cornerstone in the architecture of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] Its derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] The versatility of the quinoline scaffold lies in its multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. This application note focuses on a highly versatile starting material, 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester , and provides detailed protocols for its derivatization to generate a library of analogs for Structure-Activity Relationship (SAR) studies.
The strategic placement of three distinct reactive handles—a nucleophilic substitution-prone chloro group at the 4-position, a cross-coupling-ready iodo group at the 6-position, and a modifiable ethyl ester at the 3-position—makes this scaffold an ideal platform for exploring the chemical space around the quinoline core. Understanding the impact of substituents at these positions is crucial for optimizing potency, selectivity, and pharmacokinetic profiles of lead compounds.
Strategic Derivatization for Comprehensive SAR Exploration
The derivatization strategy for this compound is trifurcated to independently probe the influence of substituents at the C4, C6, and C3 positions. This systematic approach allows for a comprehensive evaluation of the SAR.
Caption: Strategic derivatization workflow for SAR studies.
Part 1: Derivatization at the C4-Position via Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the quinoline nitrogen makes the C4-position susceptible to nucleophilic aromatic substitution (SNAr). The chloro substituent is an excellent leaving group, facilitating the introduction of a wide array of nucleophiles.
Rationale for C4-Modification
The introduction of various amines at the C4-position can significantly impact biological activity. For instance, 4-aminoquinoline derivatives are known for their antimalarial and anticancer properties.[4] The nature of the amine substituent can influence hydrogen bonding interactions with target proteins and modulate the compound's basicity, which in turn affects its pharmacokinetic profile.
Protocol 1.1: Synthesis of 4-Amino-6-iodo-quinoline-3-carboxylic acid ethyl ester Derivatives
This protocol describes a general procedure for the synthesis of 4-aminoquinoline derivatives via SNAr.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or 1,4-dioxane)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (optional, for amine salts)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Add the desired amine (1.2-1.5 eq). If the amine is a salt, add a non-nucleophilic base like TEA or DIPEA (1.5-2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient).
Expected Outcome: The desired 4-amino-6-iodo-quinoline-3-carboxylic acid ethyl ester derivative is typically obtained in good to excellent yields (60-95%), depending on the nucleophilicity of the amine.
Caption: General scheme for C4-amination.
Part 2: Derivatization at the C6-Position via Suzuki-Miyaura Cross-Coupling
The iodo group at the C6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties.
Rationale for C6-Modification
Modification at the C6-position can significantly influence the overall lipophilicity and steric profile of the molecule. Introducing aromatic rings at this position can lead to beneficial π-π stacking interactions with the target protein. For example, 6,7-disubstituted quinolines have shown promise as kinase inhibitors.[5]
Protocol 2.1: Synthesis of 4-Chloro-6-aryl-quinoline-3-carboxylic acid ethyl ester Derivatives
This protocol provides a general method for the Suzuki-Miyaura coupling of the 6-iodo-quinoline scaffold.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, Toluene/water, DMF)
-
Standard laboratory glassware for inert atmosphere reactions and purification equipment.
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Expected Outcome: The desired 4-chloro-6-aryl-quinoline-3-carboxylic acid ethyl ester is typically obtained in moderate to high yields (50-90%).
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 80-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 70-85 |
| Caption: Representative conditions for Suzuki-Miyaura coupling. |
Part 3: Derivatization at the C3-Position via Amide Formation
The ethyl ester at the C3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides.
Rationale for C3-Modification
The carboxamide group at the C3-position can act as a hydrogen bond donor and acceptor, playing a crucial role in target engagement. The R-groups of the amide can be varied to probe different pockets of the binding site and to modulate solubility and cell permeability. Quinoline-3-carboxamides have been investigated as inhibitors of ATM kinase and for their antimicrobial properties.[6][7]
Protocol 3.1: Two-Step Synthesis of 4-Chloro-6-iodo-quinoline-3-carboxamides
This protocol outlines the hydrolysis of the ethyl ester followed by amide coupling.
Step 1: Hydrolysis of the Ethyl Ester
Materials:
-
This compound
-
Base (e.g., NaOH, KOH, or LiOH)
-
Solvent (e.g., Ethanol/Water mixture)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add an aqueous solution of NaOH (2.0-3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling
Materials:
-
4-Chloro-6-iodo-quinoline-3-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA, TEA)
-
Solvent (e.g., DMF, Dichloromethane (DCM))
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in the chosen solvent (e.g., DMF).
-
Add the coupling agent (1.1 eq), the amine (1.1 eq), and the base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Two-step derivatization at the C3 position.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold allows for a systematic investigation of the SAR. The following table summarizes potential SAR trends based on published data for related quinoline derivatives.
| Position of Derivatization | Moiety Introduced | Potential Impact on Biological Activity | Rationale |
| C4 | Small aliphatic amines | Increased polarity, potential for H-bonding | May improve solubility and interactions with polar residues in the binding pocket. |
| Aromatic amines | Introduction of π-stacking interactions | Can enhance binding affinity through interactions with aromatic residues like phenylalanine or tyrosine. | |
| C6 | Phenyl, substituted phenyl | Modulation of lipophilicity and steric bulk | Electron-donating or -withdrawing groups on the phenyl ring can fine-tune electronic properties and influence target engagement.[6] |
| Heteroaromatic rings | Introduction of H-bond acceptors/donors | Can form specific interactions with the target protein, potentially increasing selectivity and potency. | |
| C3 | Small alkyl amides | Improved metabolic stability and solubility | Can replace the ester to prevent hydrolysis by esterases and improve pharmacokinetic properties. |
| Amides with cyclic amines | Restricted conformation | Can lock the substituent in a specific orientation, potentially leading to higher affinity. |
Conclusion
The this compound is a highly valuable and versatile starting material for the generation of diverse chemical libraries for SAR studies. The protocols outlined in this application note provide a robust framework for the systematic derivatization at the C4, C6, and C3 positions. By employing nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and amide formation reactions, researchers can efficiently explore the chemical space around this privileged scaffold to develop novel therapeutic agents with optimized properties. The insights gained from these SAR studies will be instrumental in guiding the design of next-generation quinoline-based drugs.
References
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Molecular Structure, 1268, 133634. [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2021). Journal of Heterocyclic Chemistry, 58(1), 1-28. [Link]
-
SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013). ACS Medicinal Chemistry Letters, 4(6), 517–521. [Link]
-
Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2015). Journal of the Korean Chemical Society, 57(5), 605-610. [Link]
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry, 28(14), 115511. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 3045. [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). European Journal of Medicinal Chemistry, 193, 112220. [Link]
-
Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure, 1268, 133634. [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1596–1606. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(10), 2683–2696. [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules, 27(20), 6833. [Link]
-
A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). Journal of Molecular Structure, 1268, 133634. [Link]
-
SAR-identified moieties responsible for activity in quinine 3. (2023). European Journal of Medicinal Chemistry, 252, 115291. [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 110-120. [Link]
-
Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. (2022). Scientific Reports, 12(1), 10255. [Link]
-
Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(4), 1348–1351. [Link]
-
SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. (2013). ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]
-
Antiviral properties of 3-quinolinecarboxamides: a series of novel non-nucleoside antiherpetic agents. (2001). Journal of Medicinal Chemistry, 44(24), 4187–4194. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(21), 5126. [Link]
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida Scholar Commons. [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Substituted Quinolines in Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its planar, aromatic nature and the presence of a nitrogen atom provide a unique electronic and structural framework, making it a "privileged scaffold" capable of interacting with a diverse array of biological targets. This versatility has led to the development of a multitude of clinically significant drugs spanning a wide spectrum of therapeutic areas. From the historical significance of quinine in combating malaria to the modern-day application of fluoroquinolones in antibacterial therapy and kinase inhibitors in oncology, the quinoline nucleus continues to be a fertile ground for the discovery and development of novel therapeutic agents.[1]
This technical guide provides an in-depth exploration of the applications of substituted quinolines in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the diverse pharmacological activities of these compounds but also detailed, field-proven protocols for their synthesis and biological evaluation. The causality behind experimental choices is elucidated, and every protocol is presented as a self-validating system to ensure scientific integrity and reproducibility.
I. Anticancer Applications of Substituted Quinolines
The fight against cancer has seen the emergence of numerous quinoline-based compounds that exhibit potent antiproliferative activity.[2][3] Their mechanisms of action are varied and often target key signaling pathways involved in cell growth, proliferation, and survival.
A. Mechanism of Action: Targeting Key Oncogenic Pathways
Substituted quinolines exert their anticancer effects through several well-defined mechanisms:
-
Kinase Inhibition: Many quinoline derivatives are designed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1][4][5] For instance, compounds targeting the PI3K/Akt/mTOR and VEGFR-2 signaling pathways can effectively halt tumor growth and angiogenesis.[6][7][8][9][10][11][12][13][14]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline-based inhibitors can block the activity of key kinases in this pathway, such as PI3K, Akt, and mTOR, leading to cell cycle arrest and apoptosis.[6][7][10][13][14]
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Quinoline derivatives can inhibit VEGFR-2, thereby cutting off the tumor's blood supply and impeding its growth.[8][9][11][12][15]
-
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues can intercalate into the DNA double helix, disrupting DNA replication and transcription.[16] They can also inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication, leading to catastrophic DNA damage and cell death.
-
Induction of Apoptosis: Many quinoline compounds trigger programmed cell death, or apoptosis, in cancer cells through various intrinsic and extrinsic pathways. This can involve the activation of caspases and the modulation of pro- and anti-apoptotic proteins.
Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
B. Experimental Protocols: Synthesis and Biological Evaluation
This protocol describes the synthesis of a 2-morpholino-4-anilinoquinoline derivative, a class of compounds that have shown promising antitumor activity.[2][17]
Step 1: Synthesis of 4-chloro-2-morpholinoquinoline
-
In a round-bottom flask, suspend 2-morpholinoquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, excess).
-
Heat the mixture at 90-95°C for 3-4 hours with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-2-morpholinoquinoline.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Synthesis of 2-morpholino-4-anilinoquinoline Derivatives
-
Dissolve 4-chloro-2-morpholinoquinoline (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired substituted aniline (2.0 eq) to the solution.
-
Reflux the reaction mixture overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the resulting residue with acetone and filter to obtain the crude product.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to yield the pure 2-morpholino-4-anilinoquinoline derivative.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: In Vitro Anticancer Activity of Representative Quinolines
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Bosutinib | CML cells | 0.001 - 0.02 | Abl/Src kinase inhibitor | [3] |
| Neratinib | HER2+ breast cancer cells | 0.006 | HER2/EGFR kinase inhibitor | [3] |
| Compound 1j | RPMI-8226 | 0.067 (C-RAF kinase) | C-RAF kinase inhibitor | [4] |
| Compound 4a | MDA-MB-231 | 0.11 | ATP depletion, Apoptosis | [3][18] |
| Compound 3d | HepG2 | 8.50 | Not specified | [2] |
II. Antimicrobial Applications of Substituted Quinolines
The quinoline scaffold is a critical component of many antimicrobial agents, with a long history of success in treating bacterial and parasitic infections.
A. Mechanism of Action: Disrupting Essential Microbial Processes
-
Fluoroquinolones (Antibacterial): This important class of antibiotics, characterized by a fluorine atom at position 6, targets bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones block bacterial DNA synthesis, leading to cell death.
-
Antimalarials: Quinolines like chloroquine and mefloquine are effective against the malaria parasite, Plasmodium falciparum. Their primary mechanism of action involves interfering with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole. The accumulation of free heme leads to oxidative stress and parasite death.[19][20][21][22][23]
Mechanism Diagram: Action of Fluoroquinolones
Caption: Mechanism of action of fluoroquinolones on bacterial DNA replication.
B. Experimental Protocols: Synthesis and Antimicrobial Evaluation
This protocol outlines a common synthetic route to ciprofloxacin.
Step 1: Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
In a suitable reactor, dissolve 3-dimethylamino-acrylic acid methyl ester in toluene.
-
Add triethylamine at 10-15°C.
-
Slowly add a solution of 2,4-dichloro-5-fluoro benzoyl chloride in toluene while maintaining the temperature.
-
After the addition is complete, raise the temperature to 80-85°C and maintain for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and add cyclopropylamine, stirring for 1 hour.
-
Add potassium carbonate and N,N-dimethylformamide (DMF) and heat the mixture to 120-125°C, collecting the toluene that distills off.
-
After the reaction is complete, cool the mixture and quench with ice water.
-
Filter the resulting solid, wash with water and hexane, and dry to obtain the quinolone core intermediate.
Step 2: Synthesis of Ciprofloxacin
-
Dissolve the quinolone intermediate from Step 1 in dimethyl sulfoxide (DMSO).
-
Add piperazine and heat the mixture to 90°C.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Adjust the pH to 7 with 4N HCl to precipitate the ciprofloxacin.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the synthesized quinoline compound. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
III. Antiviral and Anti-inflammatory Applications
The therapeutic reach of substituted quinolines extends to the treatment of viral infections and inflammatory conditions.
A. Mechanism of Action
-
Antiviral Activity: Certain quinoline derivatives have shown efficacy against a range of viruses, including HIV and the malaria parasite (which has a viral-like life cycle stage). Their mechanisms can involve the inhibition of viral enzymes, such as reverse transcriptase and protease, or interference with viral entry and replication processes.
-
Anti-inflammatory Effects: The anti-inflammatory properties of quinolines like hydroxychloroquine are well-established. They are thought to act by accumulating in lysosomes, increasing the lysosomal pH. This interferes with antigen processing and presentation by immune cells, thereby dampening the inflammatory response. They can also inhibit the production of pro-inflammatory cytokines.
B. Experimental Protocols
This fluorescence-based assay measures the proliferation of Plasmodium falciparum in red blood cells.
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.
-
Drug Plate Preparation: Prepare serial dilutions of the test quinoline compounds in a 96-well plate.
-
Assay Setup: Add the synchronized parasite culture (ring stage) to each well of the drug plate. Include a drug-free control and a positive control (e.g., chloroquine).
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. This dye intercalates with the parasite's DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC₅₀ value, which is the drug concentration that inhibits parasite growth by 50%.
This assay assesses the effect of compounds on the formation of new blood vessels.
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days at 37°C.
-
Windowing: Create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Compound Application: Place a sterile filter paper disc or a carrier loaded with the test quinoline compound onto the CAM.
-
Incubation: Reseal the window and incubate the eggs for another 48-72 hours.
-
Observation and Quantification: Observe the CAM for changes in blood vessel formation. Quantify the angiogenic response by counting the number of blood vessel branch points or by image analysis.
Experimental Workflow: CAM Assay
Caption: A simplified workflow for the Chick Chorioallantoic Membrane (CAM) assay.
IV. Conclusion and Future Perspectives
The quinoline scaffold has proven to be an exceptionally fruitful source of therapeutic agents, with a rich history and a promising future. The diverse range of biological activities exhibited by substituted quinolines underscores the remarkable versatility of this heterocyclic system. As our understanding of disease mechanisms deepens and synthetic methodologies become more sophisticated, the potential for discovering novel, highly potent, and selective quinoline-based drugs continues to expand.
Future research in this area will likely focus on several key aspects:
-
Target-Specific Design: The development of quinoline derivatives with high specificity for particular biological targets to minimize off-target effects and improve safety profiles.
-
Combinatorial Chemistry and High-Throughput Screening: The use of these techniques to generate and screen large libraries of quinoline compounds to identify new lead structures.
-
Novel Drug Delivery Systems: The formulation of quinoline-based drugs into advanced delivery systems to enhance their bioavailability, stability, and therapeutic efficacy.
-
Combating Drug Resistance: The design of new quinoline derivatives that can overcome existing mechanisms of drug resistance in cancer and infectious diseases.
By leveraging the foundational knowledge and practical protocols outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of the quinoline scaffold, paving the way for the next generation of life-saving medicines.
V. References
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Heme Detoxification in the Malaria Parasite Plasmodium falciparum: A Time-Dependent Basal-Level Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester in Metal-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile Scaffold for Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3] Its rigid structure and capacity for functionalization at multiple positions make it an ideal template for drug design.[1][4] Among the many quinoline-based building blocks, Ethyl 4-chloro-6-iodoquinoline-3-carboxylate (CAS No. 206257-60-5) stands out as a particularly powerful intermediate for constructing complex molecular architectures.[5][6]
This guide provides an in-depth exploration of this substrate's utility in palladium-catalyzed cross-coupling reactions. Its unique di-halogenated structure, featuring a reactive C-I bond at the C6 position and a less reactive C-Cl bond at the C4 position, enables chemists to perform sequential, regioselective functionalizations. This controlled, stepwise approach is invaluable for building molecular libraries and optimizing structure-activity relationships (SAR) in drug discovery programs.[7][8]
Molecular Structure and Key Reactive Sites
The strategic placement of the iodo and chloro groups is the key to the molecule's synthetic utility. The differing reactivities of the carbon-halogen bonds allow for selective chemistry.
Caption: Structure and key functional sites of the title compound.
Pillar 1: The Principle of Regioselectivity
The ability to selectively functionalize one halogen site in the presence of another is the central advantage of this reagent. This regioselectivity is governed by well-established principles of organometallic chemistry.
Causality Behind Experimental Choices:
-
Bond Dissociation Energy: The primary factor is the difference in bond strength between the C-I and C-Cl bonds. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond.[9][10] Consequently, it undergoes oxidative addition to a low-valent palladium(0) catalyst much more readily.
-
Electronic Environment: In dihalogenated N-heteroarenes, halides positioned alpha to the nitrogen (like the C4-Cl) are electronically activated.[11][12] However, the overwhelming difference in bond energy means the C-I bond at the distal C6 position remains the kinetically favored site for the initial cross-coupling reaction under standard conditions.[11]
-
Catalyst and Ligand Control: While the inherent reactivity difference (C-I > C-Cl) is dominant, the choice of palladium catalyst and, more critically, the phosphine ligand can be used to modulate reactivity.[11][13] Milder conditions with less electron-rich ligands will exclusively target the C-I bond. To activate the more robust C-Cl bond for a second coupling, more forcing conditions and/or highly electron-rich, sterically bulky ligands (e.g., Buchwald-type biarylphosphines) are often required to facilitate the more difficult oxidative addition step.[14]
Caption: Workflow for sequential functionalization of the quinoline scaffold.
Pillar 2: Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds, coupling an organohalide with a boronic acid or ester.[15][16]
Protocol 1: Regioselective Arylation/Het-Arylation at the C6-Position
This protocol leverages the high reactivity of the C-I bond to achieve selective coupling, leaving the C-Cl bond intact for subsequent modification.
-
Objective: To synthesize Ethyl 4-chloro-6-arylquinoline-3-carboxylate derivatives.
-
Causality: Standard Suzuki conditions using a common palladium source like Pd(PPh₃)₄ or a PdCl₂(dppf) complex are sufficient to activate the C-I bond without affecting the C-Cl bond.[8][17][18] The base is crucial for activating the boronic acid to facilitate transmetalation.[15]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 4-chloro-6-iodoquinoline-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol %) or PdCl₂(dppf)·CH₂Cl₂ (3-5 mol %).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture with vigorous stirring at 80-90 °C. Monitor the reaction progress by TLC or LC-MS until the starting iodo-quinoline is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-arylquinoline.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 75-95% |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 80-98% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 85-99% |
Protocol 2: Subsequent Arylation at the C4-Position
-
Objective: To synthesize fully substituted Ethyl 4,6-diarylquinoline-3-carboxylate derivatives from the product of Protocol 1.
-
Causality: Activating the stronger C-Cl bond requires a more robust catalytic system. Bulky, electron-rich phosphine ligands (like those developed by Buchwald) are highly effective as they promote the challenging oxidative addition step and accelerate the subsequent reductive elimination.[19]
Step-by-Step Methodology:
-
Reagent Preparation: To a Schlenk flask under inert atmosphere, add the Ethyl 4-chloro-6-arylquinoline-3-carboxylate (1.0 equiv, from Protocol 1), the second arylboronic acid (1.5 equiv), and a robust base like K₃PO₄ (3.0 equiv).
-
Catalyst Precursor & Ligand: Add a palladium source like Pd₂(dba)₃ (2-4 mol %) and a bulky phosphine ligand such as SPhos or XPhos (4-8 mol %).
-
Solvent Addition: Add a degassed anhydrous, aprotic solvent like toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture at a higher temperature, typically 100-110 °C, monitoring by LC-MS. These reactions may require longer times (12-24 hours).
-
Work-up & Purification: Follow the same work-up and purification procedures described in Protocol 1.
Pillar 3: Application in Sonogashira Coupling
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an organohalide with a terminal alkyne, a vital transformation for accessing linear, rigid molecular structures.[20][21][22]
Protocol: Regioselective Alkynylation at the C6-Position
-
Objective: To synthesize Ethyl 4-chloro-6-alkynylquinoline-3-carboxylate derivatives.
-
Causality: The classic Sonogashira conditions, involving a palladium catalyst and a copper(I) co-catalyst, are exceptionally mild and highly selective for the C-I bond.[12][23] The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex in the catalytic cycle.[22] The amine base serves both to neutralize the HX by-product and as a solvent.
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve Ethyl 4-chloro-6-iodoquinoline-3-carboxylate (1.0 equiv) in a suitable solvent like anhydrous THF or DMF.
-
Catalyst Addition: Add the palladium catalyst, PdCl₂(PPh₃)₂ (2-5 mol %), and the copper co-catalyst, CuI (4-10 mol %).
-
Base and Alkyne Addition: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv). Then, add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often complete within 2-8 hours. Progress can be easily monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature | Typical Yield Range |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp | 80-95% |
| Pd(PPh₃)₄ / CuI | DIPEA | DMF | Room Temp | 75-90% |
Pillar 4: Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[24][25]
Protocol: Regioselective Amination at the C6-Position
-
Objective: To synthesize Ethyl 4-chloro-6-(amino)quinoline-3-carboxylate derivatives.
-
Causality: This reaction requires a strong, non-nucleophilic base (like NaOtBu or LHMDS) to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[24] The choice of a specialized, bulky biarylphosphine ligand is critical for promoting the C-N reductive elimination step and preventing catalyst decomposition.[26][27] The reaction is again selective for the more labile C-I bond.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add the amine (1.2-1.5 equiv) and a strong base like sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv) to an oven-dried Schlenk tube.
-
Catalyst Pre-mixing: In a separate vial, pre-mix the palladium source, such as Pd₂(dba)₃ (2 mol %), and a suitable ligand like Xantphos or BINAP (4-5 mol %) in a small amount of solvent.
-
Reaction Assembly: Add the substrate, Ethyl 4-chloro-6-iodoquinoline-3-carboxylate (1.0 equiv), and an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane) to the Schlenk tube containing the base and amine. Add the catalyst pre-mixture.
-
Reaction Execution: Seal the tube and heat the mixture to 90-110 °C with stirring. Monitor progress by LC-MS (10-24 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the organic phase and purify the residue by flash column chromatography.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |
Pillar 5: Application in Heck Reaction
The Heck reaction couples an organohalide with an alkene to form a substituted alkene, providing a powerful route to vinylated aromatics.[28][29]
Protocol: Regioselective Vinylation at the C6-Position
-
Objective: To synthesize Ethyl 4-chloro-6-vinylquinoline-3-carboxylate derivatives.
-
Causality: The Heck reaction typically uses a palladium(II) precursor like Pd(OAc)₂, which is reduced in situ to the active Pd(0) catalyst. A phosphine ligand is often used to stabilize the catalyst, and an organic or inorganic base is required to regenerate the catalyst in the final step of the cycle.[12][30] The reaction proceeds selectively at the C-I bond.
Step-by-Step Methodology:
-
Reagent Preparation: To a Schlenk flask under inert atmosphere, add Ethyl 4-chloro-6-iodoquinoline-3-carboxylate (1.0 equiv), the alkene (e.g., ethyl acrylate, styrene) (1.5-2.0 equiv), a palladium source like Pd(OAc)₂ (5 mol %), and a ligand such as P(o-tolyl)₃ (10 mol %).
-
Base and Solvent: Add a base, typically Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv), and a polar aprotic solvent like anhydrous DMF or NMP.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS until completion (6-18 hours).
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
References
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC, National Center for Biotechnology Information.[Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate.[Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.[Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. News.[Link]
-
Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines. ResearchGate.[Link]
-
Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok, University of Rostock.[Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository.[Link]
-
Palladium in Quinoline Synthesis. ScienceDirect.[Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC, National Center for Biotechnology Information.[Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.[Link]
-
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate.[Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC, National Center for Biotechnology Information.[Link]
-
(PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate.[Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC, National Center for Biotechnology Information.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health.[Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed.[Link]
-
Heck Reaction. Organic Chemistry Portal.[Link]
-
Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Beilstein Journals.[Link]
-
An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. ResearchGate.[Link]
-
4,7-dichloroquinoline. Organic Syntheses.[Link]
-
Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. PrepChem.com.[Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.[Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.[Link]
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Science.gov.[Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC, National Center for Biotechnology Information.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.[Link]
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals.[Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.[Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC, National Center for Biotechnology Information.[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
The Suzuki Reaction. Myers Group, Harvard University.[Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.[Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia.[Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications.[Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.[Link]
-
(PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1', 1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. ResearchGate.[Link]
Sources
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 4-CHLORO-6-IODO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 206257-60-5 [amp.chemicalbook.com]
- 6. 206257-60-5 | 3-Quinolinecarboxylic acid, 4-chloro-6-iodo-,ethyl ester - AiFChem [aifchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 18. researchgate.net [researchgate.net]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Heck Reaction [organic-chemistry.org]
- 29. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Quinoline-Based Kinase Inhibitors
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its unique heterocyclic framework allows for versatile functionalization, making it an ideal template for the design of targeted therapeutics. In the realm of oncology, quinoline derivatives have emerged as a highly successful class of protein kinase inhibitors, with several compounds approved by the FDA for clinical use. Protein kinases, enzymes that regulate a vast number of cellular processes, are frequently dysregulated in cancer, making them prime targets for drug development. This guide provides a comprehensive overview of the principal synthetic strategies for constructing quinoline-based molecules, detailed experimental protocols for key reactions, methods for structural characterization, and a protocol for evaluating their biological activity as kinase inhibitors.
Introduction: The Quinoline Core in Kinase Inhibition
The quinoline ring system, a fusion of a benzene and a pyridine ring, provides an excellent structural backbone for kinase inhibitors. Its aromatic nature allows for critical π-π stacking interactions within the ATP-binding pocket of kinases. The nitrogen atom acts as a hydrogen bond acceptor, further anchoring the molecule to the hinge region of the kinase domain. The true versatility of the quinoline scaffold lies in its susceptibility to substitution at various positions, enabling chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. This strategic modification is central to the structure-activity relationship (SAR) studies that drive the development of effective inhibitors. Many successful kinase inhibitors, such as Bosutinib and Cabozantinib, feature a functionalized quinoline core, underscoring its importance in modern drug discovery.
Application Notes and Protocols: The Strategic Use of Ethyl 4-Chloro-6-iodoquinoline-3-carboxylate in Modern Antimalarial Drug Discovery
Abstract
The quinoline scaffold remains a cornerstone in the development of antimalarial agents, famously represented by drugs like chloroquine and mefloquine. However, the rise of drug-resistant Plasmodium falciparum strains necessitates continuous innovation in quinoline chemistry. This document provides a detailed guide for researchers on the synthesis and application of a highly versatile building block: ethyl 4-chloro-6-iodoquinoline-3-carboxylate . We present a comprehensive, field-proven protocol for its synthesis via the Gould-Jacobs reaction, detail its strategic importance, and provide a step-by-step methodology for its derivatization into novel 4-aminoquinoline analogues aimed at overcoming chloroquine resistance.
Introduction: The Enduring Relevance of the Quinoline Scaffold
Quinoline-based antimalarials primarily function by accumulating in the acidic digestive vacuole of the intra-erythrocytic parasite.[1] There, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. The parasite normally polymerizes heme into inert hemozoin crystals; quinoline drugs cap these growing crystals, leading to a buildup of free heme that induces oxidative stress and parasite death.[2]
Unfortunately, widespread resistance has compromised the efficacy of foundational drugs like chloroquine. The primary mechanism of resistance involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[3][4] These mutations enable the transporter to actively pump protonated chloroquine out of the vacuole, reducing its concentration at the site of action.[3][5]
This challenge has driven the development of new quinoline analogues. The strategic goal is to design molecules that either evade the resistance mechanisms or possess additional modes of action. The title compound, ethyl 4-chloro-6-iodoquinoline-3-carboxylate , is an exemplary scaffold for this purpose, offering three key points for chemical modification to generate diverse compound libraries.
Strategic Value of Ethyl 4-Chloro-6-iodoquinoline-3-carboxylate
This trifunctionalized quinoline is a high-value intermediate for several reasons:
-
C4-Chloro Group: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing side chains, a critical feature of many 4-aminoquinoline antimalarials.[6][7] By modifying the side chain, researchers can modulate the compound's basicity, lipophilicity, and steric bulk to potentially evade recognition by the PfCRT efflux pump.[8]
-
C6-Iodo Group: The iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups, allowing for extensive exploration of the chemical space around the quinoline core to enhance potency or introduce novel interactions with parasitic targets.
-
C3-Ethyl Ester: The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. While some studies show that a free carboxylic acid or amide at this position can abolish activity in certain quinolone series, its modification or replacement can influence the molecule's overall electronic properties and potential for hydrogen bonding.[5]
The combination of these three reactive sites allows for a systematic and combinatorial approach to lead optimization, making it a powerful tool for medicinal chemists.
Synthesis Protocol for Ethyl 4-Chloro-6-iodoquinoline-3-carboxylate
The synthesis of the title compound is efficiently achieved through a modified Gould-Jacobs reaction sequence. This involves the initial condensation of an appropriately substituted aniline with an ethoxymethylenemalonate ester, followed by high-temperature thermal cyclization to form the 4-hydroxyquinoline core, and finally, chlorination to yield the target molecule.[4][9]
Workflow Diagram
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. 4-CHLORO-6-IODO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 206257-60-5 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Hydrolysis of Quinoline-3-Carboxylic Acid Ethyl Esters to Carboxylic Acids
An Application Guide for the Synthetic Chemist
Introduction: The Significance of the Quinoline-3-Carboxylic Acid Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Specifically, quinoline-3-carboxylic acids are crucial intermediates and final products in the development of drugs with activities spanning antibacterial, anticancer, and anti-inflammatory applications.[1][2][3] The conversion of stable, readily synthesized ethyl ester precursors into the corresponding carboxylic acids is a fundamental and frequently encountered transformation in pharmaceutical research and development. This hydrolysis step is pivotal as the carboxylic acid moiety often serves as a key handle for further derivatization or is essential for the molecule's biological activity and pharmacokinetic properties, such as solubility and cell permeability.[3]
This guide provides a detailed examination of the primary methodologies for the hydrolysis of quinoline-3-carboxylic acid ethyl esters, focusing on the underlying chemical principles, practical laboratory protocols, and critical process considerations for researchers and drug development professionals.
Core Transformation: From Ester to Acid
The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution reaction.[4] The objective is to cleave the C-O bond between the acyl group and the ethoxy moiety, replacing the latter with a hydroxyl group. This transformation can be effectively achieved under either basic or acidic conditions, with each approach presenting distinct mechanistic pathways, advantages, and challenges.
Method 1: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, commonly known as saponification, is the most prevalent and often preferred method for this transformation due to its high efficiency and irreversible nature.[4][5] The term originates from its use in soap making, which involves the hydrolysis of fats (triglycerides) with lye.[5][6]
The Saponification Mechanism: An Irreversible Pathway
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. The key to its success is the final, essentially irreversible acid-base reaction.[4][7]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[8]
-
Elimination of Alkoxide: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (EtO⁻) as the leaving group.
-
Irreversible Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and drives the equilibrium entirely to the product side, forming a stable carboxylate salt and ethanol.[4][5]
-
Final Protonation (Workup): The desired carboxylic acid is obtained only after the reaction is complete by adding a strong acid during the workup to protonate the carboxylate salt.[4][9]
Sources
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
Troubleshooting & Optimization
improving the yield of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester synthesis
Welcome to the dedicated technical support guide for the synthesis of ethyl 4-chloro-6-iodoquinoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your target compound. Our approach is grounded in mechanistic principles and validated through practical laboratory experience.
I. Synthetic Overview: The Gould-Jacobs Pathway
The most common and reliable route to ethyl 4-chloro-6-iodoquinoline-3-carboxylate involves a two-stage process. First, a Gould-Jacobs reaction is employed to construct the core 4-hydroxyquinoline ring system from 4-iodoaniline. This is followed by a chlorination step to replace the 4-hydroxyl group with a chloro substituent.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Low Yield in the Gould-Jacobs Cyclization (Step 1)
Question: I'm experiencing a significantly low yield of ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate. The reaction mixture turns dark, and I'm isolating a lot of tar-like material. What's going wrong?
Answer: This is a classic issue in Gould-Jacobs reactions, which often require high temperatures for the thermal cyclization of the anilinomethylenemalonate intermediate.[1][2] The combination of high heat and an electron-rich aniline derivative (like 4-iodoaniline) can lead to polymerization and decomposition.[3]
Causality & Solution:
-
Excessive Temperature: While high temperatures are necessary, exceeding the optimal range for your specific substrate can favor degradation pathways. The cyclization typically requires temperatures around 250°C.[4] It's crucial to have precise temperature control.
-
Atmospheric Oxidation: At high temperatures, the reaction mixture can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce the formation of colored impurities and tar.[4]
-
Reaction Time: Prolonged heating, even at the correct temperature, can lead to product degradation. The progress of the reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal heating time.[4]
Troubleshooting Workflow:
Caption: Troubleshooting low yield in the Gould-Jacobs reaction.
Incomplete Chlorination (Step 2)
Question: After reacting my ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate with phosphorus oxychloride (POCl₃), I'm seeing a mix of starting material and product. How can I drive the reaction to completion?
Answer: Incomplete chlorination is a common issue and can often be resolved by adjusting the reaction conditions. The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloroquinoline is a nucleophilic substitution on the phosphorus of POCl₃, followed by elimination.
Causality & Solution:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of POCl₃ is used. Often, using POCl₃ as the solvent or in a large excess ensures the reaction goes to completion.
-
Reaction Temperature and Time: The reaction typically requires heating. A common protocol involves refluxing in POCl₃.[5] If the reaction is sluggish, a higher temperature or longer reaction time may be necessary. Monitor the reaction by TLC until the starting material is no longer visible.
-
Presence of Water: Phosphorus oxychloride reacts violently with water. Ensure your starting material and glassware are scrupulously dry. Any moisture will consume the reagent and hinder the reaction.
Recommended Protocol Adjustments:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| POCl₃ amount | 2-3 equivalents | 5-10 equivalents or as solvent | Drives equilibrium towards the product. |
| Temperature | 80-90 °C | Reflux (~105 °C) | Increases reaction rate. |
| Reaction Time | 1-2 hours | 2-4 hours (TLC monitored) | Ensures complete conversion. |
| Additives | None | Catalytic amount of DMF | Can accelerate the reaction by forming a Vilsmeier-type intermediate.[6] |
Formation of Impurities
Question: I'm observing an unexpected side product in my final product. What could it be and how can I prevent its formation?
Answer: The nature of the impurity depends on the reaction step.
-
During Gould-Jacobs: If you are using an unsymmetrical aniline precursor (not the case for 4-iodoaniline but relevant for other syntheses), you could have regioisomers. With 4-iodoaniline, the main impurities are typically degradation products from overheating.
-
During Chlorination: A potential side reaction is the formation of bis(4-quinolyl) ethers, especially if the reaction is not completely anhydrous. Another possibility is partial hydrolysis of the ethyl ester group under harsh work-up conditions.
Preventative Measures:
-
Purification of Intermediate: Ensure the ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate from the first step is pure before proceeding to the chlorination step. Recrystallization is often effective.
-
Careful Work-up: After the chlorination with POCl₃, the reaction mixture is typically quenched by pouring it onto ice. This must be done slowly and with vigorous stirring to dissipate the heat from the exothermic reaction. Localized high temperatures can lead to side reactions.
-
Control pH during Extraction: During the work-up, ensure the pH is carefully controlled. Strongly acidic or basic conditions for prolonged periods can lead to ester hydrolysis.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of a high-boiling solvent like Dowtherm A in the Gould-Jacobs reaction?
A1: A high-boiling, inert solvent such as Dowtherm A or diphenyl ether serves two primary purposes.[4][5] First, it allows the reaction to be heated to the high temperatures (around 250°C) required for the thermal cyclization. Second, it ensures uniform heat distribution throughout the reaction mixture, preventing localized overheating and subsequent charring, which is a common problem when the reaction is run neat.
Q2: Can I use an alternative chlorinating agent instead of POCl₃?
A2: While phosphorus oxychloride is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) can also be used. However, SOCl₂ may lead to different side products and the reaction conditions would need to be re-optimized. For this specific substrate, POCl₃ is the most well-documented and reliable choice.[5][7]
Q3: My final product is difficult to purify by column chromatography. Are there other methods?
A3: Yes. Recrystallization is often a very effective method for purifying the final product. A common solvent system for recrystallization is ethanol or a mixture of ethyl acetate and hexanes. The choice of solvent will depend on the specific impurities present.
Q4: Is it possible to perform this synthesis as a one-pot reaction?
A4: While some quinoline syntheses can be performed in a one-pot fashion, the Gould-Jacobs reaction followed by chlorination is typically carried out in two distinct steps.[8] This is because the reaction conditions are drastically different. The Gould-Jacobs step requires very high temperatures, while the work-up and subsequent chlorination are performed under different conditions. Isolating and purifying the intermediate 4-hydroxyquinoline generally leads to a cleaner final product and a higher overall yield.
IV. Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate
Caption: Workflow for the Gould-Jacobs reaction.
-
In a round-bottom flask, combine 4-iodoaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture at 100-110°C for 1-2 hours. Ethanol, which is eliminated during the reaction, can be distilled off.
-
Add a high-boiling solvent (e.g., Dowtherm A) to the reaction mixture.
-
Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen).[4]
-
Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC if possible.[4]
-
Cool the reaction mixture. The product often precipitates upon cooling.[4]
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.
Step 2: Synthesis of Ethyl 4-chloro-6-iodoquinoline-3-carboxylate
-
To the dried ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate, add phosphorus oxychloride (POCl₃) (5-10 equivalents). A catalytic amount of DMF can be added.
-
Heat the reaction mixture to reflux (around 105°C) under an inert atmosphere.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
V. References
-
Li, Y., Dong, S., Tang, B., Zou, H., & Jiang, W. (2020). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Research on Chemical Intermediates, 46, 2215–2228. Available from: [Link]
-
Pop, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 735. Available from: [Link]
-
DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available from: [Link]
-
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available from: [Link]
-
Ukrainets, I. V., et al. (2004). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]
-
MDPI. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]
-
Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Available from:
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Available from: [Link]
-
Wikipedia. (n.d.). Quinoline. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic pathway to quinoline derivative 14 via Vilsmeier–Haack reaction. Available from: [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Available from: [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
-
MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]
Sources
Technical Support Center: Purification of Halogenated Quinoline Intermediates
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complex purification challenges of halogenated quinoline intermediates. As vital scaffolds in medicinal chemistry and drug development, the purity of these building blocks is paramount. However, their synthesis often yields complex mixtures containing isomers, unreacted starting materials, and tenacious byproducts like polymeric tars.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from extensive field experience. We will delve into the causality behind common purification issues and provide robust, validated strategies to overcome them, ensuring the integrity of your research and development pipeline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Impurity Profile
Q1: What are the most common impurities I should expect when synthesizing halogenated quinolines, and where do they come from?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For classic methods like the Skraup or Doebner-von Miller syntheses, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual anilines and glycerol (or its derivatives like acrolein) are common.[1]
-
Isomeric Impurities: Regioisomers are a significant challenge. For example, in the synthesis of 6-chloroquinoline from 4-chloroaniline, the formation of 8-chloroquinoline via an alternative cyclization pathway is a potential issue.[1] The specific isomer distribution is often dictated by the reaction's kinetic versus thermodynamic control.
-
Polymeric/Tarry Byproducts: Vigorous, exothermic reaction conditions, especially in the Skraup synthesis, can cause polymerization of intermediates like acrolein, resulting in high molecular weight, tarry substances that are difficult to handle.[1][2]
-
Oxidizing Agent Residues: If you use an external oxidizing agent such as nitrobenzene, it and its reduction byproducts may contaminate the final product.[1]
Q2: My crude product from a Skraup synthesis is a dark, intractable tar. Is it salvageable, and what's the first step?
A2: This is a very common and often frustrating outcome. The tar is primarily composed of non-basic polymeric material.[3] Your first and most effective step is not chromatography or recrystallization, but a liquid-liquid acid-base extraction.
By dissolving the crude mixture in a suitable organic solvent (like dichloromethane or ethyl acetate) and extracting with an aqueous acid (e.g., 1-2 M HCl), you can protonate your basic halogenated quinoline, pulling it into the aqueous layer as a salt. The bulk of the neutral, non-basic tar will remain in the organic layer.[3] Subsequently, you can basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to regenerate the free quinoline base, which can then be back-extracted into an organic solvent.[3] This initial cleanup is often transformative, turning a "tarry goo" into a manageable crude solid or oil ready for further purification.[2]
Section 2: Troubleshooting Recrystallization
Q3: How do I select the optimal solvent for recrystallizing my halogenated quinoline intermediate?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] This temperature-dependent solubility differential is the driving force for crystallization.[5]
Causality: Halogenated quinolines are typically moderately polar. The halogen atoms increase molecular weight and introduce some polarizability, but the core is an aromatic heterocycle. A good starting point is to test polar protic solvents like ethanol or isopropanol, or solvent mixtures like hexane/ethyl acetate.
Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a small amount of the chosen solvent (~0.5 mL) at room temperature. If it dissolves completely, the solvent is too good; discard it.
-
If it doesn't dissolve, heat the mixture gently (e.g., in a warm water bath). Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
The ideal solvent will produce a high yield of crystalline solid upon cooling.
| Solvent System | Boiling Point (°C) | Characteristics & Typical Use Cases |
| Ethanol | 78 | Excellent general-purpose solvent for moderately polar compounds. Often a good first choice.[6] |
| Isopropanol (IPA) | 82 | Similar to ethanol, but slightly less polar. Good for compounds that are too soluble in ethanol. |
| Hexane / Ethyl Acetate | Variable | A versatile solvent pair. Dissolve in minimal hot ethyl acetate and add hot hexane until cloudy, then clarify with a drop of ethyl acetate.[6] |
| Toluene | 111 | Good for less polar quinolines. Its high boiling point can effectively dissolve stubborn solids. |
| Water | 100 | Generally not suitable unless the quinoline is highly functionalized with polar groups, but can be used for precipitating quinoline salts.[6] |
Q4: My compound is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common if the solution is too concentrated or cooled too rapidly ("shock cooling").[7] An oil is essentially an impure amorphous state and will not provide effective purification.
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional hot solvent to dissolve the oil completely.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or leave it in the hot water bath with the heat turned off. This allows molecules sufficient time to orient themselves into an ordered crystal lattice.[7]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvents: If the problem persists, the compound's melting point may be lower than the solvent's boiling point. Consider a lower-boiling solvent or a different solvent system entirely.
Section 3: Optimizing Column Chromatography
Q5: I am struggling to separate close-eluting regioisomers of my halogenated quinoline. What are the best strategies for improving resolution?
A5: Separating regioisomers is a classic chromatographic challenge because they often have very similar polarities. Success hinges on maximizing the subtle differences in their interaction with the stationary phase.
Expert Recommendations:
-
Decrease Mobile Phase Polarity: The most impactful change is often to use a weaker eluent system. For a normal phase silica gel separation (e.g., hexane/ethyl acetate), significantly decrease the percentage of the polar component (ethyl acetate). This will increase the retention time of both isomers but will often improve the separation between them (increase the ΔCV, column volumes).
-
Optimize Column Loading: Overloading the column is a primary cause of poor separation. A good rule of thumb is to load no more than 1-5% of the silica gel mass (e.g., 1-5 g of crude material for 100 g of silica). Ensure the sample is loaded in a minimal volume of solvent or, ideally, dry-loaded by adsorbing it onto a small amount of silica gel first.[1]
-
Increase Column Length: Doubling the length of the column will increase the resolution by a factor of √2. This provides more opportunities for the isomers to separate.
-
Consider Alternative Stationary Phases: If silica gel (a slightly acidic support) fails, consider switching to neutral or basic alumina, or even a C18 reversed-phase column if the compounds are sufficiently non-polar.
-
Advanced Chromatography: For exceptionally difficult separations, consider more advanced techniques. Supercritical Fluid Chromatography (SFC) can offer superior resolution and speed for isomeric separations.[8]
Section 4: Purity Assessment
Q6: What is the most reliable way to confirm the purity of my final halogenated quinoline product?
A6: No single technique is foolproof. A multi-faceted approach is required to establish purity with a high degree of confidence, as mandated by pharmaceutical quality standards.[9][10]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment.[1] Run the sample against the starting materials and crude mixture. A single spot (that is not starting material) is a good indication of purity, but it does not rule out co-eluting impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis.[10] An HPLC chromatogram with a single, sharp peak, often reported as "% area," is a strong indicator of purity. It is highly sensitive to even small amounts of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your desired product. By integrating the peaks, you can also detect and quantify proton-bearing impurities. Quantitative NMR (qNMR), using a certified internal standard, is a primary method for determining absolute purity without needing a reference standard of the analyte itself.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities and confirming the molecular weight of your product.[11]
A combination of a clean ¹H NMR spectrum and an HPLC purity value of >98% is generally considered strong evidence of a highly pure sample for research and development purposes.
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude halogenated quinoline solid. Add the minimum amount of the chosen recrystallization solvent to cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Do not add an excessive amount of solvent, as this will reduce your final yield.
-
Hot Filtration (Optional): If insoluble impurities (like dust or tarry clumps) are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.[1]
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.[7]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation and yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (Silica Gel)
-
Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[1] Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[1]
-
Application: Carefully add the silica-adsorbed sample to the top of the prepared column, creating a thin, even band.
-
Elution: Carefully add the eluent to the column and begin elution, collecting fractions. Start with a low polarity mobile phase and gradually increase the polarity if necessary to elute the product.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified halogenated quinoline intermediate.
References
- Vertex AI Search. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
- BenchChem. (2025). Common impurities in 6-Chloroquinoline synthesis and their removal.
- Hilaris Publisher. (n.d.). Optimizing Pharmaceutical Production with Advanced Separation Technologies.
- Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
- NIUS Chemistry Experiments. (n.d.). Recrystallization. HBCSE.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jocpr.com [jocpr.com]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
optimizing Pfitzinger condensation reaction conditions for quinolines
Welcome to the technical support center for the Pfitzinger condensation reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful reaction for the synthesis of quinoline-4-carboxylic acids. Here, we move beyond basic protocols to address the nuanced challenges you may encounter in the lab. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, troubleshoot common issues, and ultimately, accelerate your research and development efforts.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted as a series of common problems encountered during the Pfitzinger condensation, followed by detailed causal analyses and recommended solutions.
Problem 1: Low or No Product Yield
Question: I am performing a Pfitzinger reaction between isatin and cyclohexanone with KOH in ethanol under reflux, but I'm getting a very low yield of the desired quinoline-4-carboxylic acid. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in a Pfitzinger condensation is a common issue that can often be traced back to several key factors. Let's break down the potential causes and solutions:
Causality and Solutions:
-
Incomplete Hydrolysis of Isatin: The reaction begins with the base-catalyzed hydrolytic cleavage of the amide bond in isatin to form an intermediate keto-acid.[1][2][3] If this initial step is inefficient, the entire reaction cascade will be stalled.
-
Troubleshooting:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base, like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[4] A molar excess of the base (typically 2-3 equivalents relative to isatin) is often necessary to drive the hydrolysis to completion.
-
Pre-reaction Stirring: Before adding the carbonyl compound, allow the isatin and base to stir together in the solvent for a period (e.g., 1 hour at room temperature) to ensure the complete formation of the potassium salt of isatinic acid.[1] A color change from purple to brown can be an indicator of this transformation.[1]
-
-
-
Sub-optimal Reaction Temperature and Time: The condensation and subsequent cyclization steps are temperature-dependent.
-
Troubleshooting:
-
Ensure Reflux: Confirm that your reaction is maintaining a consistent reflux temperature. For ethanol, this is around 78-79°C.[1]
-
Extended Reaction Time: Some substrate combinations, particularly those involving sterically hindered ketones, may require longer reaction times. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction duration, which can be up to 24 hours.[1]
-
-
-
Solvent Effects: The choice of solvent can significantly impact the solubility of intermediates and the overall reaction rate.
-
Troubleshooting: While ethanol is a common choice, you might consider experimenting with other protic solvents or solvent mixtures to improve the solubility of your specific substrates.
-
-
Modern Heating Techniques: Conventional heating can sometimes be inefficient.
Experimental Workflow for Yield Optimization:
Caption: General workflow for the Pfitzinger reaction.
Problem 2: Formation of Side Products and Purification Challenges
Question: My Pfitzinger reaction seems to be working, but I'm observing significant side product formation, making purification difficult. What are these side products and how can I minimize them?
Answer:
Side product formation is often related to the reactivity of the carbonyl component and the reaction conditions.
Causality and Solutions:
-
Aldol Condensation of the Carbonyl Compound: In the strongly basic conditions of the Pfitzinger reaction, enolizable ketones or aldehydes can undergo self-condensation (an Aldol reaction) to form larger, often polymeric, side products. This is especially problematic with aldehydes.
-
Troubleshooting:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the carbonyl compound.
-
Temperature Control: Adding the carbonyl compound slowly at a lower temperature before heating to reflux may help to favor the reaction with the isatin intermediate over self-condensation.
-
-
-
Cannizzaro Reaction (for Aldehydes without α-hydrogens): While not directly applicable to the core requirement of an α-methylene group, if you are attempting a related reaction with an aldehyde lacking α-hydrogens, you may see disproportionation into the corresponding alcohol and carboxylic acid under strong base.
-
Incomplete Reaction: Unreacted starting materials, particularly the carbonyl compound, can complicate purification.
-
Troubleshooting:
-
Work-up Procedure: A standard work-up procedure is designed to remove unreacted carbonyl compounds.[1] After the reaction, the product exists as a water-soluble carboxylate salt. Extracting the aqueous solution with a non-polar organic solvent (like diethyl ether) before acidification will remove neutral impurities, including most unreacted ketones/aldehydes.[1]
-
-
Optimized Work-up Protocol to Minimize Impurities:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the bulk of the solvent via rotary evaporation.[1]
-
Add water to the residue to dissolve the potassium/sodium salt of the quinoline-4-carboxylic acid.[1]
-
Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (or another suitable organic solvent) to remove neutral impurities. Repeat this extraction 2-3 times.[1]
-
Cool the aqueous layer in an ice bath and slowly acidify with dilute HCl or acetic acid until the product precipitates completely (typically around pH 4-5).[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pfitzinger reaction?
A1: The Pfitzinger reaction proceeds through a well-established, multi-step mechanism.[1][2]
-
Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base (e.g., KOH), which forms a keto-acid intermediate.[2][3][4]
-
Condensation and Imine/Enamine Formation: The carbonyl compound (with an α-methylene group) then reacts with the aniline portion of the ring-opened intermediate to form an imine, which tautomerizes to the more stable enamine.[1][2]
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by a dehydration step, to yield the final aromatic quinoline-4-carboxylic acid.[1][2][3]
Caption: Simplified mechanism of the Pfitzinger reaction.
Q2: How do electron-donating or electron-withdrawing groups on the isatin ring affect the reaction?
A2: Substituents on the isatin ring can influence the reaction rate and yield.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, halo groups) can make the carbonyl carbon of the isatin more electrophilic, potentially facilitating the initial nucleophilic attack by the base. However, they also decrease the nucleophilicity of the aniline nitrogen, which could slow down the condensation step with the carbonyl compound.
-
Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) increase the nucleophilicity of the aniline nitrogen, which can accelerate the formation of the imine/enamine intermediate.[10] However, they may slightly hinder the initial ring-opening step. In practice, the electronic effects need to be balanced, and optimization for each substituted isatin is recommended.
Q3: Can I use aldehydes as the carbonyl component in the Pfitzinger reaction?
A3: Yes, aldehydes that possess an α-methylene group can be used. However, as mentioned in the troubleshooting section, aldehydes are more prone to self-condensation under strongly basic conditions. Therefore, careful control of stoichiometry and reaction temperature is crucial when using aldehyde substrates.
Q4: Are there any modern modifications to the classical Pfitzinger reaction?
A4: Absolutely. The field has evolved beyond simple reflux in ethanol.
-
Microwave-Assisted Synthesis: This is one of the most significant advancements. Microwave irradiation can drastically reduce reaction times from many hours to mere minutes and often leads to higher yields and cleaner reaction profiles.[5][6][7]
-
Catalytic Modifications: Some protocols have introduced catalysts, such as CuSO₄·5H₂O, which have been reported to improve reaction times and yields for substrates that are challenging under traditional conditions.[5]
-
Ultrasound Irradiation: Sonication is another energy input method that can be used to promote the reaction, sometimes leading to improved results.
Comparative Reaction Conditions:
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours (e.g., 24h)[1] | Minutes (e.g., 9-12 min)[1][5] |
| Temperature | Reflux temperature of solvent | Often higher temperatures (e.g., 125-140°C)[5][7] |
| Yields | Moderate to good | Often improved |
| Energy Input | Thermal conduction | Direct dielectric heating |
Standard Protocol: Microwave-Assisted Pfitzinger Synthesis
This protocol is a generalized method based on reported procedures and offers a significant time-saving advantage over conventional heating.[1][7]
Materials:
-
Isatin (or substituted isatin) (10.0 mmol)
-
Carbonyl compound (10.0 mmol)
-
33% aqueous solution of potassium hydroxide (15 mL)
-
Acetic acid (for acidification)
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, add isatin (10.0 mmol) to the 33% aqueous solution of potassium hydroxide (15 mL).[1]
-
To this solution, add the appropriate carbonyl compound (10.0 mmol).[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for approximately 9 minutes.[1] Note: Optimal time and temperature may vary depending on the specific substrates and microwave reactor.
-
After irradiation, cool the vessel to room temperature.
-
Filter the resulting solution.
-
Pour the filtrate into an ice-water mixture (approx. 100 mL) and acidify with acetic acid to precipitate the product.[1]
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to afford the final product.[1]
References
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available from: [Link]
-
Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
The Pfitzinger Reaction. (Review). ResearchGate. Available from: [Link]
-
Pfitzinger reaction. Wikipedia. Available from: [Link]
-
The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry. Available from: [Link]
-
Pfitzinger Reaction. YouTube. Available from: [Link]
-
Pfitzinger Quinoline Synthesis. Cambridge University Press & Assessment. Available from: [Link]
-
Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... ResearchGate. Available from: [Link]
-
Chemistry of Pfitzinger Synthesis. Scribd. Available from: [Link]
-
General reaction scheme of the Pfitzinger quinoline synthesis. ResearchGate. Available from: [Link]
-
A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System 6-Arylbenzo[2][11]imidaz. Zeitschrift für Naturforschung B. Available from: [Link]
-
Serendipity as a Driving Force in the Synthesis of Isatins Substituted with Electron-Donating Groups. Thieme E-Books & E-Journals. Available from: [Link]
-
Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. Request PDF. Available from: [Link]
-
Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry. Available from: [Link]
-
Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... ResearchGate. Available from: [Link]
-
Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives [mdpi.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-Chloroquinolines
Welcome to the technical support center for the synthesis of 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and mitigating unwanted side products during synthesis. Quinolines are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, including antimalarials like chloroquine.[1][2] However, their synthesis is often plagued by side reactions that can complicate purification, reduce yields, and introduce impurities that compromise biological activity.
This resource provides in-depth, troubleshooting-focused answers to common questions encountered in the lab. We will delve into the mechanistic origins of side products in key synthetic steps and provide a logical workflow for their definitive identification.
Section 1: FAQs on Side Products from 4-Hydroxyquinoline Precursors
The most common and versatile route to 4-chloroquinolines involves the synthesis of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) intermediate, followed by a chlorination step.[1][3] The purity of this intermediate is paramount. Here, we address common issues in its synthesis.
Q1: I'm seeing a mixture of isomers in my Conrad-Limpach-Knorr synthesis. How can I control the formation of the desired 4-hydroxyquinoline over the 2-hydroxyquinoline isomer?
This is a classic regioselectivity challenge rooted in the dual reactivity of the β-ketoester substrate with an aniline. The outcome is primarily dictated by reaction temperature, which governs whether the reaction is under kinetic or thermodynamic control.[4][5][6]
Causality and Mechanism:
An aniline can react with a β-ketoester at two sites: the more reactive ketone carbonyl or the less reactive ester carbonyl.[4]
-
Kinetic Control (Lower Temperatures, typically < 100°C): At lower temperatures, the reaction favors the faster, reversible attack of the aniline's nitrogen on the more electrophilic ketone carbonyl. This leads to a β-aminoacrylate intermediate (a Schiff base), which upon thermal cyclization (typically > 240°C in an inert solvent like mineral oil), yields the 4-hydroxyquinoline product. This is the Conrad-Limpach pathway .[4][7]
-
Thermodynamic Control (Higher Temperatures, typically > 140°C): At higher initial reaction temperatures, the reaction favors the more stable, irreversible amide formation from the attack on the ester carbonyl. This forms a β-ketoanilide intermediate, which cyclizes under acidic conditions to yield the thermodynamically favored 2-hydroxyquinoline product. This is the Knorr pathway .[6][7]
Troubleshooting and Optimization:
| Parameter | To Favor 4-Hydroxyquinoline (Kinetic) | To Favor 2-Hydroxyquinoline (Thermodynamic) |
| Initial Reaction Temp. | Room temperature to 100°C | 140°C or higher |
| Catalyst | Often acid-catalyzed (e.g., HCl) for the initial condensation.[4] | Can be run neat or with acid catalysis. |
| Cyclization Step | High temperature (~250°C) in an inert, high-boiling solvent (e.g., mineral oil, Dowtherm A). | Acid-catalyzed cyclization, often with H₂SO₄. |
| Key Intermediate | β-Aminoacrylate | β-Ketoanilide |
Q2: My Combes synthesis with an unsymmetrical β-diketone is giving poor regioselectivity. What factors control the cyclization?
The Combes synthesis, which condenses an aniline with a β-diketone under acidic conditions, is a powerful tool for making 2,4-substituted quinolines.[8][9] When using an unsymmetrical diketone (e.g., trifluoroacetylacetone), two regioisomeric quinoline products are possible. The regioselectivity is determined during the acid-catalyzed ring closure (annulation) of the enamine intermediate, which is the rate-determining step.[8]
Causality and Mechanism:
The key intermediate is an enamine formed from the aniline and the diketone.[10][11] During the final acid-catalyzed cyclization, the aniline ring attacks one of the two carbonyl carbons. The choice is governed by:
-
Steric Effects: The aniline ring will preferentially attack the less sterically hindered carbonyl group. Increasing the bulk of the substituents on the diketone can strongly direct the cyclization.[8]
-
Electronic Effects: Electron-donating groups (like methoxy) on the aniline enhance its nucleophilicity and can influence the transition state, often favoring the formation of 2-substituted quinolines. Conversely, electron-withdrawing groups on the aniline ring can disfavor cyclization altogether.[8][9][10]
For example, in the reaction of substituted anilines with trifluoromethyl-β-diketones, using an aniline with an electron-donating methoxy group tends to favor the 2-CF₃-quinoline isomer, whereas using an aniline with a mildly deactivating chloro or fluoro group favors the 4-CF₃ isomer.[8]
Q3: I'm getting two hydroxyquinoline isomers from my Camps cyclization. How do I influence the product ratio?
The Camps cyclization transforms an o-acylaminoacetophenone into hydroxyquinolines using a base.[12] The formation of two different isomers is a known outcome of this reaction, arising from two competing intramolecular aldol-type condensations.[13][14]
Causality and Mechanism:
The starting material has two acidic α-protons: one on the methyl of the acetophenone group and one on the methylene of the N-acyl group. A base can deprotonate either position to form an enolate.
-
Pathway A (Ketone Enolate): Deprotonation of the acetophenone's methyl group creates a ketone enolate. This enolate then attacks the amide carbonyl, leading to a quinolin-4-one product after cyclization and dehydration. Stronger bases tend to favor this pathway.[13]
-
Pathway B (Amide Enolate): Deprotonation of the N-acyl's methylene group creates an amide enolate. This enolate attacks the ketone carbonyl, leading to a quinolin-2-one product.[13][14]
The ratio of these two products is highly dependent on the reaction conditions and the specific substrate.[12] Modern variations have shown that base strength can influence selectivity; for instance, milder bases may favor the quinolin-2-one product.[13]
Section 2: FAQs on the Chlorination Step
Once a pure 4-hydroxyquinoline precursor is obtained, it must be converted to the 4-chloroquinoline. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often at reflux.[15] This step is a frequent source of impurities.
Q4: My chlorination with POCl₃ is incomplete or yields a dark, intractable crude product. What are the common side products?
This is a very common issue. While the reaction seems straightforward, the harsh, acidic, and high-temperature conditions can lead to several side products. The reaction proceeds via a Vilsmeier-Haack type mechanism where the keto-tautomer of the 4-quinolone attacks the POCl₃ reagent.[16][17]
Potential Side Products and Causes:
-
Unreacted Starting Material: The most common "impurity." This can be due to insufficient POCl₃, insufficient reaction time, or temperatures too low to drive the reaction to completion.
-
Dimeric/Polymeric Tar: 4-hydroxyquinolines can be susceptible to self-condensation or polymerization under strongly acidic and hot conditions, leading to dark, tarry materials that are difficult to characterize and remove.[18][19]
-
Over-chlorination: If the quinoline ring has activating substituents, chlorination at other positions on the ring can occur, leading to di- or tri-chloroquinoline derivatives.
-
Hydrolysis back to Starting Material: During aqueous workup, if the pH is not carefully controlled, the newly formed 4-chloroquinoline can be hydrolyzed back to the 4-hydroxyquinoline starting material. 4-chloroquinolines are sensitive to hydrolysis, especially under acidic or basic conditions with heat.
Troubleshooting and Optimization:
-
Temperature Control: While reflux is common, start by optimizing the temperature. Use the minimum temperature required for a reasonable reaction rate to minimize charring.
-
Solvent: While the reaction can be run neat in excess POCl₃, using a high-boiling inert solvent (e.g., toluene, xylenes) can improve heat transfer and prevent localized overheating.
-
Stoichiometry: Use a sufficient excess of POCl₃ (typically 3-5 equivalents) to ensure the reaction goes to completion and to consume any trace water.
-
Workup: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ exothermically. Neutralize carefully with a base like ammonia or sodium carbonate solution while keeping the mixture cold to prevent hydrolysis of the product.
Section 3: Analytical Workflow for Side Product Identification
Q5: I have an unknown peak in my HPLC/LC-MS. What is a systematic workflow to identify it?
Identifying an unknown impurity requires a multi-technique, systematic approach. Simply having a mass is often not enough, especially for isomers.[20][21][22]
Step-by-Step Identification Workflow:
-
Chromatographic Separation (HPLC/UPLC): The first step is to develop a robust HPLC or UPLC method that cleanly separates your main product from all impurities. This provides the purity profile and allows for the isolation of the unknown.[23][24]
-
Mass Spectrometry (LC-MS): Couple your LC method to a mass spectrometer. This will provide the molecular weight of the impurity. This is the fastest way to get initial information. Does the mass correspond to starting material? An isomer of the product? A dimer?[20][21]
-
High-Resolution Mass Spectrometry (HRMS): If the identity is still unclear, obtain an HRMS spectrum (e.g., LC-Q-TOF). This provides a highly accurate mass measurement, allowing you to determine the elemental formula of the impurity, which is critical for distinguishing between compounds with the same nominal mass.[22]
-
Isolation: Isolate a sufficient quantity of the impurity for NMR analysis. This can be done using preparative HPLC or careful column chromatography.
-
Structural Elucidation (NMR): This is the definitive step.[2][20]
-
¹H NMR: Provides information on the number and type of protons and their connectivity through coupling constants.
-
¹³C NMR: Shows the number of unique carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations, allowing you to piece the entire structure together.[2][25]
-
Section 4: Protocols and Data Interpretation
Protocol 1: General Procedure for Chlorination of a 4-Hydroxyquinoline
This is a general guideline and must be adapted for specific substrates and scales. Conduct all operations in a certified fume hood with appropriate personal protective equipment.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 4-hydroxyquinoline (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 - 5.0 eq) to the flask. A solvent like toluene may be added if desired.
-
Reaction: Heat the mixture to reflux (typically 100-110°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to room temperature, then cool further in an ice bath. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully, add the reaction mixture dropwise to the ice with vigorous stirring.
-
Neutralization: Continue stirring in the ice bath and slowly add a saturated solution of sodium carbonate or concentrated ammonium hydroxide until the mixture is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinoline.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Data Table: Common Side Products and Their Mass Spectrometry Signatures
| Potential Side Product | Expected Mass Change from Product | Isotopic Pattern Notes |
| Unreacted 4-Hydroxyquinoline | -18.96 Da (-Cl, +OH) | Loss of the characteristic ³⁵Cl/³⁷Cl pattern. |
| Dichloroquinoline Isomer | +33.96 Da (+Cl, -H) | Will show a pattern for two chlorine atoms (M, M+2, M+4). |
| Dimer of Starting Material | (2 * MW of SM) - 18.01 Da (-H₂O) | High mass, no chlorine pattern. |
| Hydrolysis Product (during workup) | Identical to starting material | Will have the same mass as the starting material. |
Data Table: Characteristic ¹H NMR Chemical Shifts for Quinoline Ring Protons
Distinguishing between regioisomers is often possible by examining the chemical shifts and coupling patterns of the protons on the quinoline core. The following are typical ranges in CDCl₃.
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity & Coupling |
| H-2 | 8.7 - 9.0 | d, J ≈ 4.5 Hz |
| H-3 | 7.3 - 7.6 | d, J ≈ 4.5 Hz |
| H-5 | 8.0 - 8.2 | d, J ≈ 8.5 Hz |
| H-6 | 7.5 - 7.7 | t, J ≈ 7.5 Hz |
| H-7 | 7.7 - 7.9 | t, J ≈ 8.0 Hz |
| H-8 | 8.1 - 8.3 | d, J ≈ 8.5 Hz |
Note: These are approximate values. The presence of a chloro-group at C4 and other substituents will significantly influence these shifts. 2D NMR is required for unambiguous assignment.[2][26][27]
References
- BenchChem. (2025).
- BenchChem. (2025). avoiding common pitfalls in quinoline synthesis.
- RSC Publishing. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
-
Wikipedia. Camps quinoline synthesis. [Link]
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Combes Quinoline Synthesis. [Link]
-
Grokipedia. Camps quinoline synthesis. [Link]
-
ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Camps Quinoline Synthesis. [Link]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
-
ResearchGate. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
PMC - NIH. (2017). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]
-
Slideshare. (2022). synthesis of quinoline derivatives and its applications. [Link]
- Synthesis of Substituted Quinolines by the Electrophilic Cycliz
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Chem-Station Int. Ed. (2017). Camps Quinoline Synthesis. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ACS Publications. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2025). (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
BJSTR Publishers. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
Indian Academy of Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. [Link]
-
PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
-
TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
IJNRD. (2024). Impurity Profiling in different analytical techniques. [Link]
-
UNCW Institutional Repository. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
PMC - NIH. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
ResearchGate. (2025). A review on transition-metal mediated synthesis of quinolines. [Link]
-
Conrad-Limpach Reaction. [Link]
-
ResearchGate. Synthesis of Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. [Link]
-
Frontiers. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]
-
SynArchive. Conrad-Limpach Synthesis. [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. scribd.com [scribd.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. iipseries.org [iipseries.org]
- 12. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. biotech-spain.com [biotech-spain.com]
- 22. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biomedres.us [biomedres.us]
- 24. ijnrd.org [ijnrd.org]
- 25. researchgate.net [researchgate.net]
- 26. tsijournals.com [tsijournals.com]
- 27. repository.uncw.edu [repository.uncw.edu]
stability issues of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester in solution
Welcome to the dedicated technical support guide for 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Introduction to Compound Stability
This compound is a multifaceted quinoline derivative with significant potential in various research applications.[1][2][3] However, the presence of several reactive functional groups—a halogenated quinoline core, an ethyl ester, and iodo and chloro substituents—dictates a careful consideration of its stability in solution. Understanding the potential degradation pathways is crucial for obtaining reliable experimental outcomes. The primary stability concerns for this molecule include hydrolysis of the ethyl ester, potential photodegradation, and pH-dependent reactions.
This guide is structured to address these issues proactively, offering both preventative measures and corrective actions.
Troubleshooting Guide: Stability Issues in Solution
This section addresses common problems encountered during the handling and use of this compound in solution, presented in a question-and-answer format.
Issue 1: Appearance of a New Peak in HPLC/LC-MS Analysis, Corresponding to a More Polar Compound.
Question: I've observed a new, more polar peak in my chromatogram after storing my stock solution of this compound for a short period. What could be the cause?
Answer:
The most probable cause for the appearance of a more polar species is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (4-Chloro-6-iodo-quinoline-3-carboxylic acid). This reaction is a common degradation pathway for esters, particularly in the presence of acidic or basic conditions.[4][5][6][7][8]
Causality Explained:
-
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (e.g., trace acids in the solvent or acidic buffers), water can attack the carbonyl carbon of the ester, leading to the formation of the carboxylic acid and ethanol. This is a reversible reaction.[4][5][7]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., alkaline buffers or contaminated glassware), hydroxide ions act as a nucleophile, attacking the ester's carbonyl group. This process, known as saponification, is irreversible and results in the formation of a carboxylate salt.[6][8] Subsequent acidification during sample workup will protonate the salt to the carboxylic acid.
Troubleshooting Protocol:
-
pH Assessment: Measure the pH of your stock solution and any aqueous buffers used. Quinoline derivatives themselves can influence the pH of unbuffered solutions.[9][10][11]
-
Solvent Purity Check: Ensure that your solvents are of high purity, anhydrous where necessary, and free from acidic or basic contaminants.
-
Analytical Confirmation:
-
LC-MS Analysis: Compare the mass of the new peak with the expected mass of the hydrolyzed product (4-Chloro-6-iodo-quinoline-3-carboxylic acid).
-
Co-injection: If a standard of the carboxylic acid is available, perform a co-injection to confirm the identity of the new peak.
-
-
Preventative Measures:
-
Prepare stock solutions in aprotic, neutral, and dry solvents such as anhydrous DMSO or DMF.
-
If aqueous buffers are required, prepare solutions fresh and use a neutral pH buffer (pH 6.5-7.5) where possible.
-
Store stock solutions at low temperatures (-20°C or -80°C) and protect them from moisture.[12][13]
-
Issue 2: Inconsistent Results and Loss of Compound Potency Over Time, Especially in Experiments Exposed to Light.
Question: My experimental results are not reproducible, and it seems the compound loses its activity over time, especially when my experiments are conducted on the benchtop under ambient light. Why is this happening?
Answer:
This issue likely points towards photodegradation . Aromatic and heteroaromatic compounds, particularly those with halogen substituents, can be sensitive to light, leading to decomposition.[14][15] The quinoline ring system can absorb UV and visible light, which can trigger photochemical reactions.
Causality Explained:
Upon absorption of light, the molecule can be promoted to an excited state, making it more reactive.[14] Potential photochemical reactions for this compound include:
-
Dehalogenation: The carbon-iodine and carbon-chlorine bonds can be susceptible to homolytic cleavage upon photoexcitation, leading to radical intermediates that can react further with the solvent or other molecules.
-
Ring Modification: Complex photochemical rearrangements of the quinoline ring can occur, leading to a loss of the original structure and biological activity.[15]
Troubleshooting Protocol:
-
Light Exclusion Experiment:
-
Prepare two identical solutions of the compound.
-
Wrap one container in aluminum foil to completely exclude light.
-
Expose the other container to ambient laboratory light for the same duration as a typical experiment.
-
Analyze both samples by HPLC or LC-MS and compare the chromatograms for the appearance of degradation products and a decrease in the parent compound peak area.
-
-
Wavelength Scan: Use a UV-Vis spectrophotometer to determine the absorption spectrum of the compound. This will indicate the wavelengths of light it absorbs and is therefore potentially sensitive to.
-
Preventative Measures:
-
Work with the compound in a dimly lit area or use amber-colored labware.
-
Protect solutions from light at all times by wrapping containers in aluminum foil.
-
Minimize the exposure of the compound to light during experimental procedures.
-
Experimental Workflow for Light Sensitivity Testing:
Caption: Primary hydrolysis degradation pathway.
References
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024-02-07).
- (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016-01-21).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019-02-25). PubMed.
- hydrolysis of esters. Chemguide.
- 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (2025-08-10).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- 15.9: Hydrolysis of Esters. (2022-01-31). Chemistry LibreTexts.
- Basic Hydrolysis of Esters - Saponification. (2022-10-27). Master Organic Chemistry.
- 15.9 Hydrolysis of Esters. Lumen Learning.
- Ester Hydrolysis. (2024-10-26). Save My Exams.
- Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. (1980). Journal of the Chemical Society, Perkin Transactions 1.
- Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- QUINOLINE FOR SYNTHESIS. Techno PharmChem.
- QUINOLINE FOR SYNTHESIS. Loba Chemie.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
Sources
- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. savemyexams.com [savemyexams.com]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. technopharmchem.com [technopharmchem.com]
- 13. lobachemie.com [lobachemie.com]
- 14. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 15. Sci-Hub: are you are robot? [sci-hub.jp]
Technical Support Center: Scaling Up the Synthesis of Substituted Quinoline-3-Carboxylates
Welcome to the technical support center for the synthesis and scale-up of substituted quinoline-3-carboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic challenge. Quinolines are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals.[1][2][3] However, their synthesis, particularly on a larger scale, can be fraught with challenges including harsh reaction conditions, low yields, and difficult purifications.[4][5]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Section 1: The Gould-Jacobs Reaction: The Workhorse Synthesis
The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinoline-3-carboxylate derivatives.[6][7] It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[7] While robust, scaling this reaction introduces significant challenges related to heat management and reaction control.
Core Workflow & Mechanism
The reaction proceeds in two distinct stages:
-
Condensation: The aniline displaces the alkoxy group from diethyl ethoxymethylenemalonate (DEEM) or a similar reagent to form an anilidomethylenemalonate intermediate. This is typically a nucleophilic substitution.
-
Thermal Cyclization: At high temperatures (typically >240 °C), an intramolecular 6-electron electrocyclization occurs, followed by the elimination of ethanol to form the quinoline ring system.[7]
The workflow below illustrates the critical decision points and outcomes.
Caption: The Gould-Jacobs reaction workflow, from condensation to cyclization.
Troubleshooting Guide: Gould-Jacobs Reaction
This section addresses common issues encountered during the scale-up of the Gould-Jacobs reaction in a practical question-and-answer format.
Question: My reaction yields are low, and I'm isolating a large amount of the uncyclized anilidomethylenemalonate intermediate. What's going wrong?
Answer: This is the most common failure mode and points directly to insufficient energy for the thermal cyclization step. The intramolecular 6-electron cyclization has a high activation energy barrier that must be overcome.
-
Causality: The reaction temperature is too low or the heating time is too short. On a larger scale, inefficient or uneven heat transfer can create cold spots in the reactor, preventing the entire batch from reaching the required cyclization temperature (typically >240 °C).
-
Solution:
-
Verify Temperature: Ensure your temperature probe is accurately measuring the internal reaction temperature, not just the heating mantle or oil bath temperature.
-
Increase Temperature: Gradually increase the reaction temperature in 20°C increments. Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether is essential for conventional heating to maintain a stable, high temperature.
-
Consider Microwave Synthesis: Microwave heating is exceptionally effective for this reaction as it provides rapid and uniform heating throughout the reaction volume, dramatically reducing reaction times and often improving yields.[8][9] A direct comparison shows that higher temperatures for shorter durations under microwave irradiation can significantly increase product yield.[9]
-
Question: The reaction mixture has turned into a dark, intractable tar, making product isolation impossible. How can I prevent this?
Answer: This indicates product or intermediate degradation due to excessive thermal stress. While high temperatures are necessary, prolonged exposure is detrimental.
-
Causality: The combination of high temperature and long reaction time is causing decomposition. The desired product itself can degrade under the harsh conditions required for its formation.
-
Solution:
-
Time-Temperature Optimization: You must find the "sweet spot." A thorough time-temperature study is critical for scale-up.[9] As shown in the table below, increasing the temperature allows for a significant reduction in reaction time, which minimizes degradation.
-
Rapid Heating & Cooling: For batch processes, the goal is to heat the mixture to the target temperature as quickly as possible, hold it for the optimized duration, and then cool it rapidly.
-
Flow Chemistry: For industrial scale-up, consider a continuous flow reactor. This allows for precise control over a very short residence time at high temperatures, maximizing conversion while minimizing the formation of degradation byproducts.
-
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield of Product (4) |
| 1 | 250 | 10 | 11 | 17% |
| 2 | 300 | 10 | 24 | 28% |
| 3 | 300 | 5 | 17 | 47% |
A summary of data showing how adjusting temperature and time impacts yield in a microwave-assisted Gould-Jacobs synthesis. Higher temperatures for shorter times can be beneficial. Data adapted from a Biotage Application Note.[9]
Question: My final product is missing the C3-carboxylate group. What causes this side reaction?
Answer: You are observing in-situ decarboxylation, a known side reaction that occurs at very high temperatures.[9][10]
-
Causality: The thermal energy required for the cyclization is close to the energy required to induce decarboxylation of the resulting quinoline-3-carboxylate. The higher the temperature and the longer the reaction, the more prevalent this becomes.
-
Solution: This is an optimization challenge. If decarboxylation is significant, you have likely overshot the optimal temperature or time.
-
Reduce Reaction Time: As shown in the table above, increasing the temperature from 250°C to 300°C while also increasing the time led to a lower yield, likely due to degradation and decarboxylation.[9] The best yield was obtained at the higher temperature but for a much shorter duration.
-
Re-evaluate the Lowest Effective Temperature: Conduct small-scale experiments to find the minimum temperature at which cyclization occurs at an acceptable rate for your specific substrate.
-
Gould-Jacobs FAQs
Q: What is the best solvent for the high-temperature cyclization? A: For conventional heating, high-boiling inert solvents like Dowtherm A or diphenyl ether are standard. For microwave synthesis, the reaction can often be run neat (solvent-free), which simplifies workup and improves process mass intensity.[8][9]
Q: How does the aniline substituent affect the reaction? A: The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups at the meta-position.[7] Strong electron-withdrawing groups can make the initial condensation step difficult by reducing the nucleophilicity of the aniline nitrogen. In such cases, a catalytic approach may be more suitable.
Q: What is the standard workup procedure? A: The product, ethyl 4-hydroxyquinoline-3-carboxylate, is often a solid that precipitates from the reaction mixture upon cooling. The solid can be collected by filtration and washed with a cold solvent such as acetonitrile or ethanol to remove residual high-boiling solvent and unreacted starting materials.[9] Always analyze the mother liquor to quantify the amount of unreacted intermediate and determine if the reaction went to completion.
Section 2: Advanced & Alternative Strategies for Scale-Up
While the Gould-Jacobs reaction is common, its harsh conditions are not always ideal for complex molecules or large-scale industrial production. Modern methods offer milder conditions, broader substrate scope, and improved efficiency.[4][11]
Troubleshooting Alternative Syntheses
Question: I am attempting a Friedländer synthesis with an o-aminoaryl ketone, but the reaction is sluggish and requires very strong basic or acidic conditions. How can I improve this?
Answer: The classic Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be limited by its need for harsh conditions.[1][12]
-
Causality: The reaction relies on an aldol-type condensation followed by cyclization and dehydration. These steps often require forcing conditions to proceed efficiently, which can be problematic for sensitive functional groups.
-
Modern Solution: Explore catalyst-driven approaches. Numerous modern protocols use catalysts to facilitate this transformation under milder conditions. For example, methods using iodine, reusable heterogeneous catalysts like NaHSO₄·SiO₂, or nanoparticle catalysts have been developed to improve yields and simplify the process.[8] Microwave-assisted procedures can also dramatically accelerate the reaction.[8]
One-Pot and Catalytic Approaches
For industrial applications, minimizing unit operations is key. One-pot syntheses that avoid the isolation of intermediates are highly desirable.
Caption: A simplified one-pot catalytic synthesis workflow.
Question: The multi-step nature of my current synthesis is inefficient for scale-up. Are there validated one-pot alternatives?
Answer: Yes. Significant progress has been made in developing one-pot procedures. A notable example is a process for synthesizing 3-substituted quinoline carboxylates from anilines using a rhodium acetate catalyst.[4]
-
Process Overview: This method involves reacting an aniline, formic acid, and ethyl propiolate in the presence of a rhodium catalyst. It proceeds via formylation of the aniline followed by a rhodium-catalyzed C-H insertion.[4]
-
Key Advantages:
-
High Yield: The process boasts yields of over 80%.[4]
-
Cost-Effective & Simple: It is a one-pot synthesis, which is industrially feasible and reduces operational complexity.[4]
-
Recyclable Catalyst: The patent notes that the catalyst used is recyclable, a crucial factor for sustainable manufacturing.[4]
-
-
Considerations: While highly efficient, this method requires a precious metal catalyst and careful handling of reagents under an inert atmosphere (nitrogen).[4] A cost-benefit analysis is necessary for any specific large-scale application.
Section 3: Detailed Experimental Protocols
Protocol: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate
This protocol is adapted from established microwave synthesis methodologies and is intended for chemists experienced with microwave reactors.[9]
Materials:
-
3-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (e.g., 2-5 mL) equipped with a magnetic stir bar
-
Biotage® Initiator+ or similar microwave synthesis system
-
Acetonitrile (ice-cold)
Procedure:
-
Reagent Loading: To a 2-5 mL microwave vial, add 3-chloroaniline (1.0 mmol, 1 equiv). Add diethyl ethoxymethylenemalonate (3.0 mmol, 3 equiv). Note: An excess of DEEM is often used to drive the initial condensation.
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters for a target temperature of 250 °C and a reaction time of 10 minutes . Safety Note: The reaction will generate significant pressure (approx. 10-15 bar). Always use appropriate blast shields and adhere to the microwave reactor's safety guidelines.
-
Cooling & Product Isolation: After the irradiation is complete, allow the vial to cool to room temperature. The product will likely precipitate as a pale solid.
-
Workup: Open the vial carefully. Add 3 mL of ice-cold acetonitrile to the solidified mixture. Vigorously stir or sonicate to break up the solid.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with an additional small portion of ice-cold acetonitrile.
-
Drying: Dry the resulting solid under vacuum to yield the final product.
-
Analysis: Analyze the solid product and the combined mother liquor by HPLC-MS to determine purity and quantify any remaining intermediate or starting material. This data is crucial for optimizing the reaction for a larger scale.
References
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Srinivas, K., et al. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
-
Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]
-
Wikipedia. Quinoline. [Link]
-
Biotage. (AN056). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Govender, K., et al. (2021). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Shaikh, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Wang, C., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]
-
ResearchGate. Gould–Jacobs Reaction. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 9. ablelab.eu [ablelab.eu]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Difficult Ester Hydrolysis of Hindered Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the challenging hydrolysis of sterically hindered esters, with a specific focus on quinoline-based substrates. The following question-and-answer format is designed to directly address common issues encountered in the laboratory, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My standard saponification (e.g., NaOH in MeOH/H₂O) is failing for my hindered quinoline ester. Why is this happening?
This is a common and expected challenge. Sterically hindered esters, particularly those attached to bulky ring systems like quinolines, present a significant hurdle for standard hydrolysis protocols.[1] The bulky substituents surrounding the ester's carbonyl group physically block the approach of the nucleophile (hydroxide ion).[1] This steric hindrance dramatically increases the activation energy of the reaction, leading to extremely slow or negligible reaction rates under typical conditions.[1]
The quinoline ring itself, especially with substitution near the ester, contributes significantly to this steric bulk. Furthermore, the electronic properties of the quinoline system can also influence the reactivity of the ester.
Q2: I'm observing very low yields and incomplete reactions. What are the likely causes and how can I improve the outcome?
Low yields in the hydrolysis of hindered quinoline esters can stem from several factors beyond simple steric hindrance:
-
Incomplete Reaction: As discussed in Q1, the primary culprit is often an incomplete reaction due to the high activation energy.[2]
-
Substrate Insolubility: Complex, polycyclic molecules like many quinoline derivatives often have poor solubility in the aqueous-organic solvent mixtures typically used for saponification.[1][3] This phase separation limits the interaction between the ester and the hydroxide, effectively stalling the reaction.
-
Side Reactions: The use of alcohol co-solvents (e.g., methanol, ethanol) can lead to transesterification, where the solvent alcohol displaces the alcohol moiety of your ester, forming a new ester instead of the desired carboxylic acid.[1]
-
Degradation: The harsh conditions (i.e., high temperatures and strong bases) often required to force the hydrolysis of hindered esters can lead to the degradation of other sensitive functional groups on the quinoline ring or elsewhere in the molecule.[1]
To improve yields, consider moving away from standard aqueous conditions. Strategies like using non-aqueous solvent systems, phase-transfer catalysts, or microwave-assisted heating can be highly effective.[1][4]
Q3: Is acid-catalyzed hydrolysis a viable alternative for my hindered quinoline ester? What are the potential pitfalls?
Yes, acid-catalyzed hydrolysis can be a useful alternative, especially for esters that are stable to base but labile in acid (e.g., tert-butyl esters).[1] The mechanism proceeds by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[5]
However, there are important limitations to consider:
-
Reversibility: Acid-catalyzed ester hydrolysis is a reversible reaction.[6] To drive the reaction to completion, a large excess of water is required.[5][6]
-
Carbocation Formation: For highly hindered esters, the mechanism can shift towards an AAC1-type (unimolecular) pathway, which involves the formation of a carbocation from the alcohol portion of the ester.[2] If your quinoline moiety is part of the alcohol component, this could lead to rearrangements or other unwanted side reactions.
-
Quinoline Basicity: The quinoline nitrogen is basic and will be protonated under acidic conditions. This can alter the solubility and electronic properties of your substrate in unpredictable ways.
Advanced Troubleshooting and Alternative Protocols
If standard methods have failed, it's time to explore more robust and specialized techniques. The following section details several field-proven strategies for the hydrolysis of challenging, sterically hindered quinoline esters.
Strategy 1: Non-Aqueous Saponification
The presence of water can sometimes be detrimental, as it solvates the hydroxide ions, reducing their nucleophilicity. A non-aqueous system can provide "naked" and therefore more reactive, hydroxide ions.
When to use it: When you suspect poor solubility or when standard aqueous saponification is ineffective even at high temperatures.
Protocol: A highly effective method involves using sodium hydroxide in a mixture of methanol and dichloromethane (CH₂Cl₂).[7]
Detailed Experimental Protocol:
-
Dissolve the hindered quinoline ester in dichloromethane (CH₂Cl₂).
-
Prepare a 0.3 N solution of NaOH in methanol.
-
Add the methanolic NaOH solution to the ester solution in a 1:9 ratio of MeOH:CH₂Cl₂.[7]
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the resulting sodium salt of the carboxylic acid often precipitates and can be isolated by filtration. Alternatively, the reaction can be worked up by acidification with a strong acid (e.g., HCl) and extraction with an organic solvent.[8]
Causality: By minimizing water, the hydroxide ions are less solvated and more "naked," making them significantly more nucleophilic and better able to overcome the steric barrier. The CH₂Cl₂ helps to solubilize the hydrophobic quinoline substrate.
Strategy 2: Microwave-Assisted Hydrolysis
Microwave irradiation can dramatically accelerate slow reactions by efficiently heating the solvent and reactants.[9][10] This can often lead to cleaner reactions and higher yields in shorter timeframes.[10]
When to use it: When thermal methods are too slow or require temperatures that lead to degradation.
Protocol: A variety of conditions can be adapted for microwave-assisted hydrolysis. A common approach is to use a base like potassium carbonate (K₂CO₃) in ethanol under microwave irradiation.[10]
Detailed Experimental Protocol:
-
In a microwave-safe vessel, combine the hindered quinoline ester, 3.0 equivalents of K₂CO₃, and ethanol.[10]
-
Seal the vessel and heat the mixture with stirring in a microwave reactor at a set temperature (e.g., 180°C) for a short period (e.g., 20 minutes).[10]
-
After cooling, the resulting potassium carboxylate can be isolated.[10]
Causality: Microwaves provide rapid and uniform heating, allowing the reaction to reach the necessary activation energy quickly without prolonged exposure to high temperatures that could cause decomposition.
Strategy 3: Alternative Reagents for Ester Cleavage
When both acidic and basic hydrolysis fail, more specialized reagents that operate under different mechanisms can be employed.
-
Lithium Iodide (LiI) in Pyridine: This method is effective for the cleavage of methyl and ethyl esters. The iodide ion acts as a nucleophile to attack the alkyl group of the ester in an SN2 reaction.
-
Potassium Trimethylsilanolate (KOTMS): This is a potent, non-nucleophilic base that can effect hydrolysis under anhydrous conditions.
-
Trimethyltin Hydroxide ((CH₃)₃SnOH): A highly effective, albeit toxic, reagent that can cleave even the most stubborn esters.[4]
Comparison of Hydrolysis Conditions:
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Standard Saponification | NaOH or KOH in H₂O/MeOH | Reflux, long reaction times | Inexpensive, common | Often ineffective for hindered esters, side reactions |
| Non-Aqueous Saponification | NaOH in MeOH/CH₂Cl₂ | Room temperature | Mild conditions, highly reactive nucleophile | Requires anhydrous conditions |
| Acid-Catalyzed | Dilute HCl or H₂SO₄ | Reflux with excess H₂O | Good for acid-labile esters | Reversible, potential for side reactions |
| Microwave-Assisted | K₂CO₃ in EtOH | 150-180°C, < 30 min | Rapid, high yields | Requires specialized equipment |
| Alternative Reagents | LiI, KOTMS, (CH₃)₃SnOH | Varies (e.g., 80-110°C) | Effective for very resistant esters | Reagents can be expensive, toxic, or air-sensitive |
Strategy 4: Enzymatic Hydrolysis
For chiral quinoline esters, or when extremely mild and selective conditions are required, enzymatic hydrolysis using lipases or esterases can be an excellent option.[11][12]
When to use it: For enantioselective hydrolysis or with substrates containing highly sensitive functional groups.
Causality: Enzymes provide a chiral active site that can distinguish between enantiomers and can operate under mild conditions (e.g., neutral pH, room temperature), thus avoiding harsh reagents and high temperatures.[12] However, the enzyme's substrate scope may be limited, and steric hindrance can still be a challenge.[12]
Final Considerations
The successful hydrolysis of a hindered quinoline ester often requires moving beyond standard textbook procedures. By understanding the underlying reasons for the failure of common methods, you can make informed decisions about which alternative strategy is best suited for your specific substrate. Always monitor your reactions closely (e.g., by TLC or LC-MS) to assess progress and identify any potential side products.
References
- Benchchem. (n.d.). Technical Support Center: Hydrolysis of Sterically Hindered Esters.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- YouTube. (2021). Hydrolysis of esters - Mechanisms.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- ECHEMI. (n.d.). Difficult hydrolysis of an hindered ester.
- Chemguide. (n.d.). Hydrolysing esters.
- ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester.
- ACS Publications. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates.
- NIH. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates.
- ResearchGate. (2008). Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters.
- ResearchGate. (n.d.). Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters.
- operachem. (2024). Saponification-Typical procedures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Advanced Methods for Separating Isomers of Substituted Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the separation of substituted quinoline isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the complex challenge of isolating specific quinoline isomers. As a class of compounds prevalent in pharmaceuticals, agrochemicals, and materials science, the precise separation of quinoline isomers is often critical for determining biological activity, ensuring product purity, and meeting regulatory standards.
This document moves beyond basic textbook descriptions to provide practical, field-tested advice in a question-and-answer format. We will explore the causality behind experimental choices, offer robust troubleshooting protocols, and provide visual workflows to guide your decision-making process.
Part 1: Frequently Asked Questions (FAQs) - Method Selection
This section addresses the initial, high-level decisions researchers face when planning an isomer separation strategy.
Q1: I have a mixture of constitutional (positional) isomers of a substituted quinoline. Which separation method should I prioritize?
A1: For positional isomers (e.g., 6-nitroquinoline vs. 8-nitroquinoline), the primary factor dictating the separation strategy is the difference in their physicochemical properties, such as polarity, boiling point, and solubility.
-
High-Performance Liquid Chromatography (HPLC): This is typically the most versatile and powerful method. The difference in the position of a substituent, even a small one, can significantly alter the molecule's dipole moment and its interaction with the stationary phase, leading to successful separation. Reversed-phase HPLC using a C18 or Phenyl-Hexyl column is an excellent starting point.
-
Fractional Crystallization: If the isomers exhibit significant differences in solubility in a particular solvent, fractional crystallization can be an effective, scalable, and cost-efficient method. This often requires careful solvent screening and optimization of temperature and concentration gradients.
-
Gas Chromatography (GC): This method is suitable if the isomers are volatile and thermally stable. The separation is based on differences in boiling points and interactions with the stationary phase. Isomers with different substitution patterns will often have sufficiently different boiling points for effective separation by GC.
Q2: What are the primary techniques for separating enantiomers of a chiral quinoline derivative?
A2: Separating enantiomers, which have identical physical properties in a non-chiral environment, requires a chiral selector or a chiral derivatizing agent.
-
Chiral Chromatography: This is the most common and analytical-friendly method.
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the gold standard. CSPs, often based on polysaccharide derivatives (like cellulose or amylose) coated on a silica support, create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.
-
Supercritical Fluid Chromatography (SFC) with a CSP: SFC is often faster and uses less organic solvent than HPLC. It has proven highly effective for separating chiral quinolines, particularly on polysaccharide-based CSPs.
-
-
Diastereomeric Salt Crystallization: This is a classical and often scalable method. It involves reacting the racemic quinoline (which must have a basic or acidic handle) with a single enantiomer of a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: High-Performance Liquid Chromatography (HPLC)
Q3: My positional quinoline isomers are co-eluting or showing poor resolution on a standard C18 column. What are my next steps?
A3: Poor resolution on a C18 column indicates that the isomers have very similar polarities and hydrophobic interactions. Here is a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a hydrogen bond donor and can introduce different selectivity.
-
Adjust pH: Quinolines contain a basic nitrogen atom. Adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate, acetate) can change the protonation state of the quinoline ring, altering its retention and potentially improving selectivity between isomers. A pH range of 3-7 is a good starting point.
-
-
Switch to a Different Stationary Phase:
-
Phenyl-Hexyl Column: The pi-pi interactions offered by the phenyl rings in this stationary phase can provide unique selectivity for aromatic compounds like quinolines, often separating isomers that co-elute on C18.
-
Pentafluorophenyl (PFP) Column: PFP columns offer a combination of hydrophobic, pi-pi, and dipole-dipole interactions, making them extremely powerful for separating positional isomers of aromatic compounds.
-
-
Adjust Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time.
Q4: I'm observing significant peak tailing for my basic quinoline analytes in reversed-phase HPLC. How can I achieve better peak symmetry?
A4: Peak tailing with basic analytes like quinolines is a classic problem caused by strong, secondary interactions between the basic nitrogen and residual acidic silanol groups on the silica support of the stationary phase.
-
Use a Low-pH Mobile Phase: Operating at a low pH (e.g., pH 2.5-3.5) using a buffer like 0.1% formic acid or trifluoroacetic acid (TFA) ensures that both the quinoline nitrogen and the residual silanols are protonated. This creates electrostatic repulsion that minimizes the secondary interactions, leading to sharper, more symmetrical peaks.
-
Add a Competing Base: If you cannot use a low pH, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, masking them from your quinoline analyte.
-
Employ a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively "end-capped" to reduce the number of accessible silanol groups. Ensure you are using a modern, high-quality column designed for good peak shape with basic compounds.
Guide 2: Chiral Separation (HPLC & SFC)
Q5: I need to separate quinoline enantiomers using HPLC, but I don't know which Chiral Stationary Phase (CSP) to start with. What's a good screening strategy?
A5: The selection of a CSP is not always predictable, so a screening approach is most effective. For quinolines and related heterocyclic compounds, polysaccharide-based CSPs are the most successful.
A recommended starting screen would include four columns covering a broad range of chiral recognition mechanisms:
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate))
These phases offer a high probability of success for a wide variety of chiral compounds, including quinolines. Screen these columns with simple mobile phases like Hexane/Isopropanol and Hexane/Ethanol.
Q6: I'm getting poor resolution (Rs < 1.5) on a polysaccharide-based CSP for my quinoline enantiomers. How can I optimize the separation?
A6: If you have found a CSP that shows some separation (i.e., you see two peaks or a distorted peak), but the resolution is poor, you can systematically optimize the conditions.
-
Mobile Phase Composition (Normal Phase):
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol, n-butanol) in the hexane mobile phase are critical. A lower concentration of alcohol generally leads to stronger retention and often higher selectivity. Systematically vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%).
-
Switch Alcohol Type: If isopropanol isn't working, try ethanol. The different steric and hydrogen-bonding properties can dramatically alter the separation.
-
-
Mobile Phase Additives: For basic quinolines, adding a small amount of a basic additive like diethylamine (DEA) or a primary amine to the mobile phase (typically 0.1%) is often necessary. This deactivates acidic sites on the silica surface and improves peak shape and resolution.
-
Temperature: Temperature has a significant impact on chiral recognition. Try running the separation at a lower temperature (e.g., 10°C or 15°C). This often enhances the stability of the transient diastereomeric complexes, leading to better separation, although it will increase analysis time.
Part 3: Experimental Protocols & Data
Protocol 1: Step-by-Step HPLC Method Development for Positional Isomers
This protocol outlines a systematic approach for separating two positional isomers of a substituted quinoline.
-
Initial Column & Conditions:
-
Column: Use a high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a fast scouting gradient (e.g., 5% to 95% B in 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, at a wavelength where both isomers absorb strongly (e.g., 254 nm or a local maximum).
-
Column Temperature: 30°C.
-
-
Analyze Initial Run:
-
If resolution is good (Rs > 2.0): Optimize the gradient to be shallower around the elution time of the isomers to maximize resolution and then shorten the run time.
-
If resolution is poor (Rs < 1.5): Proceed to step 3.
-
-
Troubleshooting Poor Resolution:
-
Step 3a (Change Organic Modifier): Replace Acetonitrile with Methanol (0.1% Formic Acid in Methanol) and repeat the scouting gradient. The change in solvent selectivity may be enough to resolve the peaks.
-
Step 3b (Change Stationary Phase): If both Acetonitrile and Methanol fail on the C18 column, switch to a Phenyl-Hexyl or PFP column. Repeat the scouting gradient with Acetonitrile as the organic modifier.
-
-
Final Optimization: Once baseline separation is achieved, fine-tune the gradient, flow rate, and temperature to meet the desired criteria for speed and resolution.
Data Summary Table
Table 1: Recommended Starting Conditions for HPLC Separation of Quinoline Isomers
| Parameter | Positional Isomers (Reversed-Phase) | Enantiomers (Normal Phase Chiral) |
| Stationary Phase | C18, Phenyl-Hexyl, or PFP | Polysaccharide-based CSP (e.g., CHIRALPAK® IA) |
| Mobile Phase | Water/Acetonitrile or Water/Methanol | Hexane/Ethanol or Hexane/Isopropanol |
| Additive/Buffer | 0.1% Formic Acid or 10 mM Ammonium Acetate | 0.1% Diethylamine (DEA) for basic analytes |
| Typical Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 1.0 mL/min (for 4.6 mm ID column) |
| Temperature | 25-40 °C | 10-25 °C (often lower is better) |
Part 4: Visualization of Workflows
Diagram 1: Method Selection Workflow
This diagram outlines the decision-making process for selecting a primary separation technique for substituted quinoline isomers.
Caption: Decision tree for selecting a separation method for quinoline isomers.
Diagram 2: Troubleshooting HPLC Peak Tailing
This diagram provides a logical workflow for addressing the common issue of peak tailing for basic quinoline analytes in reversed-phase HPLC.
Caption: Troubleshooting workflow for quinoline peak tailing in RP-HPLC.
References
-
Title: A review of the applications of polysaccharide-based chiral stationary phases in the separation of chiral quinoline derivatives Source: Journal of Chromatography A URL: [Link]
-
Title: Enantioseparation of quinolone derivatives on polysaccharide-based chiral stationary phases by high-performance liquid chromatography Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: The role of the mobile phase in reversed-phase liquid chromatography Source: Journal of Chromatography A URL: [Link]
Technical Support Center: Managing Decarboxylation in Quinoline Synthesis and Modification
Welcome to the technical support center for managing decarboxylation during quinoline synthesis and modification. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges related to the intentional or unintentional loss of a carboxyl group in their synthetic pathways. Here, we provide in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot and optimize your reactions.
I. Frequently Asked Questions (FAQs)
FAQ 1: What is decarboxylation and why is it a critical consideration in quinoline synthesis?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the context of quinoline synthesis, this can be either a crucial, desired step in forming the final product or an unwanted side reaction that leads to impurities and reduced yields. Its management is critical because many classical quinoline syntheses, such as the Doebner-von Miller, Pfitzinger, and Conrad-Limpach reactions, involve intermediates that are susceptible to decarboxylation.[1][2][3]
The propensity for decarboxylation is highly dependent on the molecular structure of the carboxylic acid intermediate. For instance, β-keto acids and their derivatives readily undergo decarboxylation through a cyclic transition state.[4] Understanding the underlying mechanisms and influencing factors is key to controlling the outcome of your synthesis.
FAQ 2: In which common quinoline syntheses is decarboxylation a key step, and where is it a problematic side reaction?
Decarboxylation is integral to several named quinoline syntheses:
-
Pfitzinger Synthesis: This reaction involves the condensation of isatin with a carbonyl compound. The intermediate formed subsequently undergoes decarboxylation to yield the substituted quinoline-4-carboxylic acid.[1]
-
Doebner-von Miller Synthesis: While the primary route involves the reaction of anilines with α,β-unsaturated carbonyl compounds, variations can involve intermediates that decarboxylate.[3][5]
-
Modifications of Friedländer Synthesis: Certain modifications may proceed through intermediates where a subsequent decarboxylation step is necessary to arrive at the final quinoline product.[1]
Conversely, decarboxylation can be a significant side reaction in:
-
Conrad-Limpach-Knorr Synthesis: When synthesizing hydroxyquinolines, the stability of the carboxylic acid intermediates can be compromised at the high temperatures often required for cyclization, leading to undesired decarboxylated byproducts.[6][7]
-
Modification of Quinolines: When performing reactions on a quinoline core that already possesses a carboxylic acid group, the reaction conditions (e.g., high temperature, harsh pH) can inadvertently trigger decarboxylation.
FAQ 3: What are the primary factors that influence the rate of decarboxylation?
Several experimental parameters can be tuned to either promote or suppress decarboxylation:
| Parameter | Effect on Decarboxylation Rate | Rationale |
| Temperature | Increases | Provides the necessary activation energy for the reaction. High temperatures are often the primary driver of unintentional decarboxylation.[7] |
| pH | Dependent on the substrate | For many pyridinecarboxylic acids, the zwitterionic form can facilitate decarboxylation. The rate can be maximal at the isoelectric pH.[8] |
| Catalyst | Can significantly increase | Metal catalysts, such as copper and palladium, can facilitate decarboxylation at lower temperatures by forming intermediate complexes.[9][10] |
| Solvent | Can influence rate and mechanism | High-boiling point, polar aprotic solvents can facilitate the thermal energy transfer required for decarboxylation. In some cases, the solvent can participate in the reaction mechanism.[7] |
| Structural Features | Highly influential | The presence of an electron-withdrawing group ortho or para to the carboxyl group can stabilize the transition state and accelerate decarboxylation. β-Keto acids are particularly prone to decarboxylation.[4] |
II. Troubleshooting Guides
Scenario 1: Uncontrolled/Premature Decarboxylation During a Conrad-Limpach Synthesis of a 4-Hydroxyquinoline
Problem: "I am attempting to synthesize a 4-hydroxyquinoline derivative via the Conrad-Limpach reaction, but I am observing a significant amount of the decarboxylated byproduct, leading to low yields of my desired quinoline carboxylic acid."
Causality and Troubleshooting Steps:
The Conrad-Limpach synthesis often requires high temperatures (typically >250 °C) for the cyclization step, which can readily induce thermal decarboxylation.[7]
Workflow for Troubleshooting Premature Decarboxylation
Caption: Troubleshooting workflow for premature decarboxylation.
Detailed Protocol: Temperature Optimization
-
Baseline Experiment: Run the reaction at your standard high temperature (e.g., 250 °C in diphenyl ether) and determine the ratio of desired product to decarboxylated byproduct by HPLC or ¹H NMR.
-
Stepwise Temperature Reduction: Set up parallel reactions at incrementally lower temperatures (e.g., 230 °C, 210 °C, 190 °C).
-
Time Course Analysis: At each temperature, take aliquots at various time points (e.g., 1, 2, 4, and 8 hours) and analyze the product ratio.
-
Data Evaluation: Identify the temperature that provides the best balance between a reasonable reaction rate and minimal decarboxylation.
Scenario 2: Incomplete or Sluggish Decarboxylation in a Pfitzinger Synthesis
Problem: "My Pfitzinger synthesis is yielding the intermediate carboxylic acid, but the final decarboxylation step is not proceeding to completion, resulting in a mixture of products."
Causality and Troubleshooting Steps:
While the Pfitzinger reaction is designed to promote decarboxylation, the stability of the intermediate quinoline carboxylic acid can sometimes hinder the final step, especially if the reaction conditions are not optimal.[1]
Workflow for Promoting Decarboxylation
Caption: Workflow for optimizing incomplete decarboxylation.
Detailed Protocol: Copper-Catalyzed Decarboxylation
-
Isolate the Intermediate: If possible, isolate and purify the quinoline carboxylic acid intermediate from your Pfitzinger reaction.
-
Catalyst Screening: In parallel reactions, subject the isolated intermediate to various copper catalysts. A typical screen might include:
-
Copper(I) oxide (Cu₂O)
-
Copper(II) oxide (CuO)
-
Copper powder
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add the quinoline carboxylic acid (1 equivalent).
-
Add quinoline as the solvent.
-
Add the copper catalyst (0.1-0.2 equivalents).
-
Heat the mixture to 180-220 °C under a nitrogen atmosphere.[9]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The evolution of CO₂ can also be observed.
-
Workup: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove the quinoline solvent. Purify the product by column chromatography.
Scenario 3: Selective Decarboxylation in a Poly-carboxylated Quinoline System
Problem: "I have a quinoline-2,4-dicarboxylic acid, and I need to selectively decarboxylate at the 4-position while retaining the carboxyl group at the 2-position."
Causality and Troubleshooting Steps:
Selective decarboxylation is achievable due to the differential stability of the carboxyl groups at various positions on the quinoline ring. The carboxyl group at the 4-position is often more labile due to electronic effects.
Logical Relationship for Selective Decarboxylation
Caption: Controlling the extent of decarboxylation.
Detailed Protocol: Kinetically Controlled Mono-decarboxylation
-
Solvent Selection: Choose a high-boiling point solvent that allows for precise temperature control. Dowtherm A or diphenyl ether are suitable choices.[7]
-
Temperature Titration:
-
Dissolve the quinoline-2,4-dicarboxylic acid in the chosen solvent.
-
Heat the solution to a moderate temperature (e.g., start at 150 °C).
-
Monitor the reaction mixture closely using HPLC. You should observe the formation of the mono-decarboxylated product and the disappearance of the starting material.
-
If the reaction is slow, incrementally increase the temperature by 10 °C intervals until a reasonable rate is achieved without significant formation of the fully decarboxylated product.
-
-
Quenching the Reaction: Once HPLC analysis indicates that the desired mono-decarboxylated product is maximized, rapidly cool the reaction mixture to room temperature to quench the reaction.
-
Purification: Isolate the product via precipitation by adding a non-polar solvent (e.g., hexanes) or through standard extraction and crystallization procedures.
III. Analytical Monitoring of Decarboxylation
Q: How can I effectively monitor the progress of a decarboxylation reaction?
A: A multi-faceted approach to analytical monitoring is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most robust method for quantitative analysis. It allows for the separation and quantification of the starting material, intermediates, desired product, and any byproducts. Developing a method that gives good resolution of all components is crucial.[11][12]
-
Thin-Layer Chromatography (TLC): A quick and effective qualitative tool for monitoring the disappearance of starting material and the appearance of products. It is ideal for rapid, in-process checks.
-
Gas Chromatography (GC): Useful if the quinoline products are sufficiently volatile. GC can provide excellent separation and quantification.[11]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to determine the ratio of products in the crude reaction mixture by integrating characteristic peaks for each species.
-
Measurement of CO₂ Evolution: In some setups, the reaction can be connected to a gas burette or a system to trap and quantify the evolved CO₂. This provides a direct measure of the extent of decarboxylation.
IV. References
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Aryal, S. (2022). Decarboxylase Test: Principle, Procedure, Results, Uses. Microbe Notes. Retrieved from [Link]
-
Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. Retrieved from [Link]
-
Fernández, G. Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Retrieved from [Link]
-
Cairncross, A., Roland, J. R., Henderson, R. M., & Sheppard, W. A. (1970). The Copper-Quinoline Decarboxylation. Journal of the American Chemical Society.
-
Katritzky, A. R., et al. (2004). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc.
-
Mekonnen, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
-
Organic Chemistry Portal. Synthesis of quinolines. Retrieved from [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.
-
All About Chemistry. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Retrieved from [Link]
-
Li, J., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules.
-
Organic Chemistry Portal. Decarboxylation. Retrieved from [Link]
-
Janz, K., & Kaila, N. (2009). Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines. The Journal of Organic Chemistry.
-
Zhang, L., et al. (2021). Optimization of reaction conditions... ResearchGate.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Wang, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.
-
Wang, C., et al. (2016). AgNO3-catalyzed direct C–H arylation of quinolines by oxidative decarboxylation of aromatic carboxylic acids. Organic Chemistry Frontiers.
-
Carrigan, C. N., et al. (2002). Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system. Journal of Medicinal Chemistry.
-
Devi, K. R., et al. (2016). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research.
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry.
-
Heravi, M. M., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Current Organic Synthesis.
-
Wang, H., et al. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. ChemistrySelect.
-
Doehner, R. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.
-
Conrad-Limpach reaction. (n.d.). ResearchGate.
-
Ghorbani-Vaghei, R., et al. (2021). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
-
Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
-
Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.
-
Fu, K., et al. (2022). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
-
The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube.
-
CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
-
Sugimori, A., & Yamada, T. (2023). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules.
-
BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
-
Eisch, J. J., & Dluzniewski, T. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry.
-
Sławiński, J., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules.
-
Eisch, J. J., & Dluzniewski, T. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the unambiguous structural elucidation of novel compounds is paramount. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals. Its biological activity is profoundly influenced by the substitution pattern on the ring system. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester , a compound with significant potential as a synthetic intermediate.
The Strategic Importance of NMR in Quinoline Chemistry
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For substituted quinolines, ¹H NMR provides crucial information about the number of different proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the connectivity between neighboring protons (spin-spin coupling). Concurrently, ¹³C NMR reveals the number of unique carbon environments and their hybridization state.
The substitution pattern on the quinoline ring, featuring a chlorine at position 4, an iodine at position 6, and an ethyl carboxylate at position 3, creates a distinct electronic environment that will be reflected in the NMR spectra. The electron-withdrawing nature of the halogens and the carboxylate group will significantly influence the chemical shifts of the aromatic protons and carbons.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of the title compound is expected to exhibit signals corresponding to the aromatic protons on the quinoline core and the protons of the ethyl ester group. The aromatic region, in particular, will be diagnostic of the substitution pattern.
Key Predicted Resonances and Their Rationale:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 9.0 - 9.2 | Singlet (s) | N/A | This proton is adjacent to the nitrogen atom and is significantly deshielded. The absence of a proton at position 3 results in a singlet. |
| H-5 | 8.2 - 8.4 | Doublet (d) | ~9.0 | H-5 is ortho to the iodine at C-6 and will be deshielded. It will be split into a doublet by the proton at H-7. |
| H-7 | 7.9 - 8.1 | Doublet of doublets (dd) | ~9.0, ~2.0 | H-7 is coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling), resulting in a doublet of doublets. |
| H-8 | 8.5 - 8.7 | Doublet (d) | ~2.0 | H-8 is deshielded due to its proximity to the iodine and will appear as a doublet due to meta-coupling with H-7. |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | ~7.1 | The methylene protons of the ethyl group are adjacent to the electron-withdrawing oxygen atom and are split by the three methyl protons. |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 | The methyl protons of the ethyl group are split by the two methylene protons. |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the aromatic ring currents.
Key Predicted Resonances and Their Rationale:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 165 - 168 | The carbonyl carbon of the ester group is highly deshielded. |
| C-4 | 148 - 150 | This carbon is attached to the electronegative chlorine atom, causing a significant downfield shift. |
| C-2 | 152 - 155 | The carbon adjacent to the heterocyclic nitrogen atom is typically deshielded. |
| Aromatic Carbons | 120 - 145 | The remaining aromatic carbons will resonate in this region. The carbon bearing the iodine (C-6) will have a lower chemical shift due to the heavy atom effect. |
| -OCH₂CH₃ | 61 - 63 | The methylene carbon of the ethyl group is attached to an oxygen atom. |
| -OCH₂CH₃ | 14 - 16 | The methyl carbon of the ethyl group is in a typical aliphatic region. |
Comparative Analysis: Distinguishing Isomers
To underscore the diagnostic power of NMR, let's consider a plausible isomer: 4-Chloro-7-iodo-quinoline-3-carboxylic acid ethyl ester . While mass spectrometry would show identical molecular weights, their ¹H NMR spectra would be distinctly different.
| Feature | This compound | 4-Chloro-7-iodo-quinoline-3-carboxylic acid ethyl ester |
| Aromatic Splitting Pattern | H-5 (d), H-7 (dd), H-8 (d) | H-5 (d), H-6 (d), H-8 (s) |
| Rationale for Difference | The 6-iodo substitution leads to a clear ortho, meta, and para relationship between the remaining protons on the benzene ring. | The 7-iodo substitution results in a simpler splitting pattern with two doublets and a singlet for the aromatic protons. |
This comparative analysis demonstrates how subtle changes in substituent position lead to predictable and observable differences in NMR spectra, allowing for confident isomer identification.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Experiment: Standard one-pulse proton experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Integrate all signals.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
3. ¹³C NMR Acquisition:
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm
-
Number of Scans: 1024 or more (as ¹³C is less sensitive)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizing Molecular Structure and NMR Relationships
Caption: Molecular structure of this compound with predicted ¹H NMR chemical shifts.
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the expected spectra with those of potential isomers, researchers can unambiguously confirm the identity and purity of this valuable synthetic intermediate. The detailed protocols and predictive analyses provided in this guide serve as a robust framework for the characterization of this and other related quinoline derivatives, ensuring the scientific integrity of downstream applications in drug discovery and materials science.
References
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Link
-
¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. Link
-
Application Note: ¹H NMR Characterization of Substituted Quinolines. BenchChem. Link
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Link
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Link
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Semantic Scholar. Link
comparative analysis of halogenated quinoline derivatives' biological activity
An In-Depth Comparative Analysis of Halogenated Quinoline Derivatives' Biological Activity
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive comparative analysis of the biological activities of halogenated quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the nuanced impact of halogenation on the anticancer, antimicrobial, and antimalarial properties of the quinoline scaffold, supported by experimental data and detailed protocols.
Introduction: The Quinoline Scaffold and the Power of Halogenation
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives are foundational to numerous therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and antimalarial effects.[3][5][6] The strategic modification of this core structure is a key focus of drug discovery.
Halogenation, the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the quinoline structure, is a powerful tool for modulating a molecule's physicochemical properties. Halogens can alter lipophilicity, metabolic stability, and bioavailability, thereby enhancing the therapeutic efficacy and pharmacokinetic profile of the parent compound.[7][8] For instance, electron-withdrawing halogens can significantly influence the electronic distribution of the aromatic system, which can be critical for molecular interactions with biological targets.[9]
Comparative Analysis of Anticancer Activity
Halogenated quinolines have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key enzymes essential for cancer cell proliferation.[1][10]
Performance Comparison of Brominated Quinolines
Brominated quinoline derivatives have shown significant antiproliferative potency.[10] Studies have demonstrated their efficacy against lung, cervical, and colon cancer cell lines.[11][12] A direct comparison with established chemotherapy agents highlights their potential.
| Compound | Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) | Source |
| Compound 11 | C6 (rat glioma) | 9.6 | 5-Fluorouracil | 240.8 - 258.3 | [11][13] |
| HeLa (cervical cancer) | 5.45 | [11] | |||
| HT29 (colon cancer) | 7.39 | [11] | |||
| Compound 17 | HT29 (colon cancer) | - | Cisplatin | - | [11] |
| Various Bromo-Quinolines | A549 (lung carcinoma) | 2-50 | Cisplatin | 6.23 | [10][13] |
| MCF7 (breast cancer) | 2-50 | Cisplatin | - | [10] | |
| *Compound 11: 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline; Compound 17: 5-nitro derivative of 6,8-dibromoquinoline |
Key Mechanisms of Anticancer Action
1. Induction of Apoptosis: A primary mechanism for many brominated quinolines is the induction of apoptosis.[13] For example, compounds have been shown to activate both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, leading to the systematic dismantling and elimination of cancer cells.[13] The ability of compounds like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline to induce apoptosis has been confirmed through DNA laddering assays.[11][12]
2. Topoisomerase I Inhibition: Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication.[11][13] Its inhibition leads to DNA strand breaks and cell death. Certain brominated quinolines have been identified as potent inhibitors of human topoisomerase I, representing a key therapeutic strategy.[11][12][13]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Experimental Protocol: Agar Dilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [14]
-
Media Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) each containing a different, twofold-decreasing concentration of the halogenated quinoline derivative. A control plate with no compound is also prepared.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus).
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism on the agar surface.
Comparative Analysis of Antimalarial Activity
Quinolines are the cornerstone of antimalarial therapy, with chloroquine being a historically significant drug. [15][16]However, the emergence of drug-resistant Plasmodium parasites necessitates the development of new agents. Halogenation, particularly the incorporation of trifluoromethyl (CF3) groups, has proven to be a highly effective strategy for enhancing potency against resistant strains. [7][8][15]
Performance Comparison of Halogenated Quinolines
Trifluoromethyl substitution has led to a significant increase in the antimalarial activity of many quinoline derivatives, both in vitro and in vivo. [15]These endochin-like quinolones (ELQs) are a promising new class of antimalarials. [15]
| Compound Type | Key Structural Features | Activity Profile | Source |
|---|---|---|---|
| Chloroquine (CQ) | 7-chloro-4-aminoquinoline | Potent, but widespread resistance exists | [15][16] |
| ELQs | Trifluoromethyl (CF3) biaryl side chain | High potency against CQ-resistant strains | [15] |
| Hybrid Quinolines | Cinnamoylated chloroquine hybrids | Improved antimalarial activity | [17] |
| Substituted Quinolines | Various substitutions | IC50 values ranging from 0.014 to 5.87 µg/mL against P. falciparum | [4]|
Key Mechanism of Antimalarial Action
The primary target for many quinoline antimalarials is the parasite's food vacuole. [16]Inside the host red blood cell, the Plasmodium parasite digests hemoglobin, releasing large amounts of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystal called hemozoin. Quinolines like chloroquine accumulate in the acidic food vacuole and interfere with this detoxification process, leading to a buildup of toxic heme and parasite death. [4]
Caption: Inhibition of heme polymerization by quinolines.
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
This fluorescence-based assay is commonly used to screen compounds for activity against P. falciparum.
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 strain) in human erythrocytes in complete culture medium.
-
Compound Plating: In a 96-well plate, add serial dilutions of the test compounds. Include parasite-free and drug-free controls.
-
Infection: Add parasitized erythrocytes to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2.5%.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.
-
Fluorescence Reading: Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. Calculate IC50 values by plotting the percentage of parasite growth inhibition against the compound concentration.
Conclusion and Future Perspectives
Halogenation of the quinoline scaffold is a validated and highly effective strategy for the development of potent therapeutic agents.
-
In Oncology, brominated quinolines demonstrate significant cytotoxicity against various cancer cell lines, often through apoptosis induction and topoisomerase inhibition, with IC50 values that are competitive with or superior to standard drugs like 5-FU. [11][13]* In Microbiology, chlorinated and other halogenated quinolines show excellent activity against drug-resistant Gram-positive bacteria, including MRSA, and are capable of eradicating persistent biofilms. [18][19]* In Parasitology, fluorinated quinolines, especially those with trifluoromethyl groups, are crucial for overcoming resistance in malaria, showcasing enhanced efficacy against chloroquine-resistant Plasmodium strains. [15] Future research should focus on synthesizing novel derivatives with diverse halogenation patterns to further refine structure-activity relationships. Investigating synergistic combinations with existing drugs and exploring advanced drug delivery systems could unlock the full therapeutic potential of this versatile class of compounds.
References
- Benchchem. Comparative Anticancer Activity of Brominated Quinolines: A Guide for Researchers.
- Romero, A. et al. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. PMID: 30835005.
- ResearchGate. (2025). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- ResearchGate. (2020). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors.
- R Discovery. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- NIH. (2021). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Molecules, 26(23), 7153–7163.
- Comprehensive review on current developments of quinoline-based anticancer agents.
- ResearchGate. (2017). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. International Journal of Pharmaceutical Research, 9(2).
- ResearchGate. Antimalarials based on 4-aminoquinoline leads.
- ResearchGate. (2025). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
- Huigens, R. et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry, 22(34), 12053-61.
- PubMed. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry.
- A concise review on cinnoline and its biological activities. IJARIIT.
- ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features.
- PubMed. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-54.
- Wikipedia. Chloroquine.
- Mayo Clinic. (2020). Fluorinated scaffolds for antimalarial drug discovery.
- PubMed. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548.
- PubMed. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. European Journal of Medicinal Chemistry, 155, 705-713.
- Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.
- PubMed. (2021). A comprehensive review on the biological interest of quinoline and its derivatives. Bioorganic & Medicinal Chemistry, 33, 115973.
- PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. A comprehensive review on the biological interest of quinoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. ijariit.com [ijariit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chloroquine - Wikipedia [en.wikipedia.org]
- 17. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 4,6-Disubstituted Quinolines: A Comparative Analysis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and functional properties. Among these, 4,6-disubstituted quinolines represent a particularly important class of compounds, frequently serving as key intermediates in the synthesis of pharmaceuticals, including antimalarial and anticancer agents.[1][2][3] The strategic placement of substituents at the 4- and 6-positions significantly influences the molecule's physicochemical properties and biological interactions.
This guide provides a comparative analysis of the primary synthetic routes to 4,6-disubstituted quinolines, offering insights into the mechanistic nuances, practical considerations, and experimental data to aid researchers in selecting the most appropriate method for their specific target molecules. We will delve into the classical cyclization reactions and contrast them with modern catalytic approaches, providing a holistic view of the synthetic landscape.
Classical Approaches: The Foundation of Quinoline Synthesis
The traditional methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century.[1][4] These reactions, often named after their discoverers, rely on the acid-catalyzed cyclization of aniline derivatives with carbonyl compounds. While robust and widely applicable, they often require harsh reaction conditions.
The Combes Synthesis
The Combes synthesis involves the reaction of a primary arylamine with a β-diketone in the presence of a strong acid catalyst, typically sulfuric acid or polyphosphoric acid, to yield a 2,4-disubstituted quinoline.[1][4][5]
Mechanism and Rationale: The reaction proceeds through the initial formation of an enamine intermediate from the condensation of the arylamine and the β-diketone.[4][5] Subsequent protonation of the remaining carbonyl group facilitates an intramolecular electrophilic attack on the aromatic ring, followed by dehydration to afford the quinoline core. The choice of a 4-substituted aniline is crucial for introducing the substituent at the 6-position of the final quinoline product. The substituents at the 2- and 4-positions are determined by the choice of the β-diketone.
Experimental Protocol: Synthesis of 6-Bromo-2,4-dimethylquinoline via Combes Reaction
-
Materials: 4-Bromoaniline, Acetylacetone (2,4-pentanedione), Concentrated Sulfuric Acid.
-
Procedure:
-
In a round-bottom flask, cautiously add 10 mmol of 4-bromoaniline to 30 mmol of acetylacetone.
-
Cool the mixture in an ice bath and slowly add 10 mL of concentrated sulfuric acid with constant stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture at 110°C for 4 hours.
-
Carefully pour the hot mixture onto 100 g of crushed ice.
-
Neutralize the resulting solution with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 6-bromo-2,4-dimethylquinoline.
-
The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the acid-catalyzed self-condensation of aldehydes or ketones, to react with an aniline.[4][6] This method is particularly versatile for accessing a range of substitution patterns.
Mechanism and Rationale: The reaction is initiated by the Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[7] The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent oxidation to yield the quinoline. The use of a 4-substituted aniline directs the formation of a 6-substituted quinoline.
Experimental Protocol: Synthesis of 6-Methyl-4-phenylquinoline via Doebner-von Miller Reaction
-
Materials: p-Toluidine, Cinnamaldehyde, Hydrochloric Acid, Nitrobenzene (as oxidant).
-
Procedure:
-
To a mixture of 10 mmol of p-toluidine and 10 mmol of cinnamaldehyde, add 20 mL of 6M hydrochloric acid.
-
Add 5 mmol of nitrobenzene to the mixture.
-
Heat the reaction mixture under reflux for 3 hours.
-
Cool the mixture to room temperature and neutralize with a 20% sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 6-methyl-4-phenylquinoline.
-
The Friedländer Synthesis
The Friedländer synthesis is a straightforward and high-yielding method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[8][9][10][11] This reaction can be catalyzed by either acid or base.[9]
Mechanism and Rationale: The reaction proceeds via an initial aldol-type condensation between the two carbonyl partners, followed by cyclization and dehydration.[9] The key to forming a 4,6-disubstituted quinoline is the selection of a 5-substituted-2-aminoaryl ketone as the starting material, which provides the substituent at the 6-position of the quinoline ring. The choice of the coupling partner determines the substituent at the 4-position.
Experimental Protocol: Synthesis of 6-Chloro-4-methyl-2-phenylquinoline via Friedländer Synthesis
-
Materials: 2-Amino-5-chlorobenzophenone, Acetone, Potassium Hydroxide, Ethanol.
-
Procedure:
-
Dissolve 10 mmol of 2-amino-5-chlorobenzophenone and 20 mmol of acetone in 50 mL of ethanol.
-
Add a solution of 15 mmol of potassium hydroxide in 10 mL of ethanol to the mixture.
-
Heat the reaction mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to afford the desired product.
-
Modern Approaches: The Rise of Catalysis
While classical methods are effective, the need for milder reaction conditions, greater functional group tolerance, and improved efficiency has driven the development of modern catalytic approaches. Transition-metal catalysis, in particular, has revolutionized quinoline synthesis.[12][13][14]
Transition-Metal-Catalyzed Annulation Reactions
Palladium, copper, and iron-catalyzed reactions have emerged as powerful tools for the construction of quinoline rings.[13][14] These methods often involve the coupling of anilines with alkynes or other unsaturated partners, followed by intramolecular cyclization.
Mechanism and Rationale: These reactions typically proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. For instance, a palladium-catalyzed reaction might involve the coupling of a 2-haloaniline with a terminal alkyne (Sonogashira coupling), followed by an intramolecular hydroamination/cyclization cascade. The substituents on both the aniline and the alkyne can be varied to achieve the desired 4,6-disubstitution pattern.
Conceptual Workflow: Palladium-Catalyzed Synthesis of 4,6-Disubstituted Quinolines
Caption: Palladium-catalyzed synthesis workflow.
Comparative Analysis
To facilitate the selection of an appropriate synthetic route, the following table summarizes the key features of the discussed methods.
| Feature | Combes Synthesis | Doebner-von Miller Reaction | Friedländer Synthesis | Transition-Metal Catalysis |
| Starting Materials | 4-Substituted Aniline, β-Diketone | 4-Substituted Aniline, α,β-Unsaturated Carbonyl | 5-Substituted-2-aminoaryl Ketone, α-Methylene Carbonyl | 2-Halo/Amino Anilines, Alkynes/Alkenes |
| Reaction Conditions | Strong Acid, High Temperature | Strong Acid, High Temperature, Oxidant | Acid or Base, Moderate Temperature | Mild Temperature, Neutral pH |
| Typical Yields | Moderate to Good | Moderate | Good to Excellent | Good to Excellent |
| Substrate Scope | Limited by aniline and diketone availability | Broader due to in situ carbonyl formation | Broad, high functional group tolerance | Very Broad, excellent functional group tolerance |
| Key Advantage | Simple, one-pot procedure | Versatility in substitution patterns | High yields and regioselectivity | Mild conditions, high efficiency |
| Key Disadvantage | Harsh conditions, limited functional group tolerance | Harsh conditions, potential for side products | Requires pre-functionalized anilines | Catalyst cost and sensitivity |
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of a synthetic route to a 4,6-disubstituted quinoline is a multifactorial decision that hinges on the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups on the target molecule.
Caption: Decision-making workflow for synthetic route selection.
For targets with simple, robust substituents where starting materials are easily accessible, the classical methods, particularly the Friedländer synthesis, offer a reliable and cost-effective approach. However, for complex molecules with sensitive functional groups or when a high degree of modularity is required, modern transition-metal-catalyzed methods provide a superior alternative, albeit with the potential for higher initial catalyst cost. A thorough understanding of the mechanistic underpinnings of each reaction is paramount to successful synthesis and troubleshooting.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
-
Frontiers. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
ACS Publications. (2004). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
PubMed Central. (2023). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link]
-
PubMed Central. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Retrieved from [Link]
-
PubMed Central. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
PubMed Central. (2018). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (2020). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
ResearchGate. (2020). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]
-
MDPI. (2017). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
ACS Publications. (2020). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Retrieved from [Link]
-
ResearchGate. (2020). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Retrieved from [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
-
PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Beilstein Journals. (2024). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Retrieved from [Link]
-
PubMed. (2016). Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 13. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
The Evolving Landscape of Quinolines: A Comparative Guide to the Structure-Activity Relationship of Quinoline-3-Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3] Among its many derivatives, quinoline-3-carboxylates have emerged as a particularly promising class of compounds, demonstrating potent biological activities amenable to extensive structural modification. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoline-3-carboxylate analogs, offering a comparative overview of their performance across different therapeutic areas, supported by experimental data and detailed protocols.
I. Antiproliferative Activity: Targeting the Machinery of Cancer Cells
Quinoline-3-carboxylate analogs have shown significant promise as anticancer agents, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines.[1][2][3] The primary mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[1][2][3][4]
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of quinoline-3-carboxylate analogs is highly dependent on the nature and position of substituents on the quinoline ring system. Key SAR observations are summarized below:
-
Substitution at the C2 and C4 Positions: Modifications at these positions have a profound impact on cytotoxic potency. For instance, the presence of a 2-styryl group has been reported in antiproliferative agents.[5] Furthermore, the hydrolysis of an ester group at the C3 position to a carboxylic acid has been shown to enhance selectivity for cancer cells.
-
Substitution on the Benzo Ring: The electronic properties and lipophilicity of substituents on the benzo portion of the quinoline ring can significantly influence activity. Electron-withdrawing groups, such as halogens, and bulky hydrophobic groups have been shown to be important for the activity of some quinoline carboxylic acid analogs.
-
The Carboxylate Group at C3: The carboxylic acid moiety at the C3 position is often crucial for activity, as it can participate in key interactions with biological targets.[6] For example, it can form a salt bridge with arginine residues in the binding pocket of enzymes like dihydroorotate dehydrogenase.
Comparative Analysis of Antiproliferative Activity
The following table summarizes the in vitro cytotoxic activity of representative quinoline-3-carboxylate analogs against different cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | R1 Substituent (at C2) | R2 Substituent (on Benzo Ring) | Cell Line | IC50 (µM) | Reference |
| 4m | 4-chlorostyryl | 6-H | K562 | 0.28 | [2] |
| 4n | 4-fluorostyryl | 6-H | MCF-7 | 0.33 | [2] |
| 4k | 4-methoxystyryl | 6-H | K562 | 0.28 | [2] |
Mechanism of Action: Induction of Intrinsic Apoptosis
Several studies have indicated that the anticancer activity of quinoline-3-carboxylate derivatives is mediated through the upregulation of the intrinsic apoptosis pathway.[1][2][3] This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes that ultimately execute cell death. Some quinoline derivatives have been shown to activate caspase-9, the initiator caspase of the intrinsic pathway, and caspase-8, the initiator of the extrinsic pathway, leading to the activation of the executioner caspase-3.[7]
Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylates.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Quinoline-3-carboxylate analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the quinoline-3-carboxylate analogs for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
II. Antimicrobial Activity: A Renewed Attack on Bacterial Pathogens
The quinoline core is famously associated with the quinolone class of antibiotics. While resistance to older quinolones is a significant concern, novel quinoline-3-carboxylate analogs are being explored as potential next-generation antimicrobial agents.[11][12][13][14]
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of quinoline-3-carboxylates is intricately linked to their chemical structure:
-
The Carboxylic Acid at C3 and Keto Group at C4: These functionalities are generally considered essential for antibacterial activity, as they are involved in binding to the target enzymes, DNA gyrase and topoisomerase IV.[15]
-
Substitution at C7: The C7 position is a key site for modification to enhance potency and broaden the spectrum of activity. The introduction of nitrogen-containing heterocycles, such as piperazine, at this position has been a successful strategy in the development of many fluoroquinolones.
-
Fluorine at C6: The presence of a fluorine atom at the C6 position is a common feature in many potent fluoroquinolones and has been shown to significantly enhance antibacterial activity.[13]
Comparative Analysis of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected quinoline-3-carboxylate analogs against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | R1 Substituent (at C7) | Bacterial Strain | MIC (µg/mL) | Reference |
| Amifloxacin | 4-methyl-1-piperazinyl | E. coli Vogel | 0.25 | [13] |
| Derivative 21 | 1-piperazinyl | E. coli Vogel | (Comparable to Norfloxacin) | [13] |
| Compound 5d | Naphthyridine-3-carboxylic acid derivative | S. epidermidis | 0.125-8 | [14] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[15][16] These enzymes are responsible for managing the topological state of DNA during replication and transcription. By stabilizing the enzyme-DNA complex, quinolones trap the enzymes in a state that leads to double-strand breaks in the bacterial chromosome, ultimately causing cell death.
Caption: Mechanism of action of quinoline-3-carboxylates on bacterial DNA gyrase.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17][18][19][20][21]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Quinoline-3-carboxylate analogs
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the quinoline-3-carboxylate analogs in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Antiviral Activity: A New Frontier Against Viral Threats
The emergence of new and re-emerging viral diseases has spurred the search for novel antiviral agents. Quinoline-3-carboxylate derivatives have recently been investigated for their potential to combat viral infections, including SARS-CoV-2.[22][23][24][25]
Structure-Activity Relationship (SAR) Insights
The exploration of quinoline-3-carboxylates as antiviral agents is a relatively new area, but initial studies have provided some SAR clues:
-
Substitution on the Quinoline Core: The specific substitution pattern on the quinoline ring is critical for antiviral activity. In silico studies have suggested that certain substitutions can enhance binding affinity to viral proteins.[23][24]
-
Molecular Docking Studies: Computational approaches have been instrumental in identifying potential viral targets and guiding the design of new analogs. For SARS-CoV-2, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) have been identified as potential targets for quinoline derivatives.[26][27][28][29][30][31]
Comparative Analysis of Antiviral Activity
The following table highlights the in vitro antiviral activity of some quinoline-3-carboxylate analogs against SARS-CoV-2.
| Compound ID | Viral Target | Assay | EC50 (µM) | Reference |
| 1j | NSP5 (Mpro), NSP14 | Plaque Assay, RT-qPCR | (Active) | [23][24] |
| 1o | NSP5 (Mpro), NSP14 | Plaque Assay, RT-qPCR | (Active) | [23][24] |
Mechanism of Action: Inhibition of Viral Proteases
For SARS-CoV-2, a key mechanism of action for some quinoline derivatives is the inhibition of viral proteases, such as the main protease (Mpro) and the papain-like protease (PLpro).[26][27][28][29][30][31] These enzymes are essential for processing the viral polyproteins into functional proteins required for viral replication. By blocking the activity of these proteases, quinoline-3-carboxylate analogs can effectively halt the viral life cycle.
Caption: Inhibition of viral replication by targeting viral proteases.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[32][33][34][35][36]
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock
-
6-well or 12-well plates
-
Quinoline-3-carboxylate analogs
-
Overlay medium (containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cells with a known amount of virus in the presence of serial dilutions of the quinoline-3-carboxylate analogs.
-
After an adsorption period, remove the inoculum and add an overlay medium to restrict the spread of the virus to adjacent cells.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque inhibition for each compound concentration to determine the EC50 value.
IV. Conclusion and Future Directions
The quinoline-3-carboxylate scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted modifications to optimize potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, so too will our ability to design and synthesize next-generation quinoline-3-carboxylate analogs with improved therapeutic profiles. Future research should focus on exploring novel substitutions, leveraging computational modeling for rational design, and conducting in vivo studies to validate the promising in vitro results.
V. References
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nat Protoc. 2008;3(2):163-75. doi: 10.1038/nprot.2007.521.
-
NIH. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
T. Horton. MTT Cell Assay Protocol. [Link]
-
Mittal RK, Purohit P. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents Med Chem. 2020;20(16):1981-1991. doi: 10.2174/1871520620666200619175906.
-
IBT Bioservices. Guide to In Vitro Antiviral Testing. [Link]
-
NIH. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. [Link]
-
PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
-
NIH. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. [Link]
-
PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]
-
RSC Publishing. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. [Link]
-
Creative Diagnostics. Plaque Reduction Assay. [Link]
-
NIH. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. [Link]
-
Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
-
PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]
-
ResearchGate. Antibacterial mechanism of action of quinolones at DNA gyrase as target... [Link]
-
NIH. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. [Link]
-
ResearchGate. Structure of quinoline-3-carboxylate (1a–o) derivatives. [Link]
-
PubMed. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. [Link]
-
ResearchGate. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate | Request PDF. [Link]
-
ResearchGate. A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. [Link]
-
ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
Bentham Science. Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. [Link]
-
PubMed. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. [Link]
-
PubMed. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. [Link]
-
ResearchGate. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Request PDF. [Link]
-
PubMed. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. [Link]
-
NIH. In silico discovery of SARS-CoV-2 main protease inhibitors from the carboline and quinoline database. [Link]
-
NIH. Identification of novel bacterial DNA gyrase inhibitors: An in silico study. [Link]
-
ResearchGate. (PDF) Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. [Link]
-
PubMed. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. [Link]
-
Semantic Scholar. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. [Link]
-
NIH. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
-
MDPI. Discovery of Triple Inhibitors of Both SARS-CoV-2 Proteases and Human Cathepsin L. [Link]
-
NIH. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
-
NIH. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. microbeonline.com [microbeonline.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In silico discovery of SARS-CoV-2 main protease inhibitors from the carboline and quinoline database - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. semanticscholar.org [semanticscholar.org]
- 30. Discovery of Triple Inhibitors of Both SARS-CoV-2 Proteases and Human Cathepsin L | MDPI [mdpi.com]
- 31. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. ibtbioservices.com [ibtbioservices.com]
- 34. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Strategic Guide to Synthetic Chemistry: 4-Chloro-6-iodo-quinoline vs. 4-Chloro-6-fluoroquinoline Derivatives
Introduction: The Quinoline Core and the Halogen Effect
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials to kinase inhibitors. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific biological interactions. The strategic introduction of halogen atoms onto this core is a critical step in the synthesis of complex drug candidates, serving as versatile handles for further molecular elaboration.
This guide provides an in-depth comparison of two key intermediates in drug development: 4-chloro-6-iodoquinoline and 4-chloro-6-fluoroquinoline . The choice between these two building blocks is not arbitrary; it is a critical strategic decision that dictates the sequence of reactions, influences overall yield, and ultimately defines the accessible chemical space. We will dissect the orthogonal reactivity of the C-I, C-Cl, and C-F bonds under various reaction conditions, providing field-proven insights and experimental data to guide researchers in making the optimal choice for their synthetic campaigns.
The Decisive Factor: A Comparative Analysis of Halogen Reactivity
The synthetic utility of these two quinoline derivatives hinges on the distinct chemical behavior of their halogen substituents. The C-4 chloro group, activated by the adjacent ring nitrogen, is primed for certain reactions, while the C-6 iodo and fluoro groups offer dramatically different opportunities.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Bonds
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[1] The success of these reactions is fundamentally governed by the rate of the initial oxidative addition step, which is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend is: C–I > C–Br > C–Cl >> C–F . This principle is the key to understanding the divergent synthetic pathways of our two subject molecules.
-
4-Chloro-6-iodoquinoline: The Platform for Sequential Functionalization
The large difference in reactivity between the C-I and C-Cl bonds makes 4-chloro-6-iodoquinoline an exceptionally versatile substrate for stepwise, site-selective modifications. The C-6 iodo position is highly reactive and undergoes oxidative addition to a Pd(0) catalyst under mild conditions, leaving the more robust C-4 chloro position untouched.[2] This allows for the selective introduction of an aryl, vinyl, or alkynyl group at the 6-position. Subsequently, by employing more forcing conditions (e.g., higher temperatures, stronger activating ligands), the C-4 chloro group can be engaged in a second, different cross-coupling reaction.[3] This powerful strategy enables the synthesis of di-substituted quinolines with distinct functionalities at the C-4 and C-6 positions from a single starting material, often in a one-pot procedure.[2]
-
4-Chloro-6-fluoroquinoline: The C-4 Selective Workhorse
In stark contrast, the C-F bond is exceptionally strong and generally considered inert under standard Suzuki, Sonogashira, or Heck conditions.[4] Consequently, for 4-chloro-6-fluoroquinoline, cross-coupling reactions occur selectively and exclusively at the C-4 chloro position.[5][6] This makes it the ideal substrate when the synthetic goal is to modify the C-4 position while retaining the fluorine atom at C-6. The 6-fluoro substituent is often a desired feature in the final molecule, as fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa.[7]
Figure 1: Comparative synthetic pathways for the two quinoline derivatives in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The C-4 Position Reigns Supreme
Nucleophilic Aromatic Substitution (SNAr) is another cornerstone reaction for modifying halogenated heterocycles.[8] In the quinoline system, the electron-withdrawing effect of the ring nitrogen atom strongly activates the C-2 and C-4 positions towards nucleophilic attack. For both 4-chloro-6-iodoquinoline and 4-chloro-6-fluoroquinoline, the C-4 chloro group is the primary site for SNAr.[9]
The key difference arises from the secondary electronic influence of the C-6 substituent. Fluorine is a highly electronegative, strongly electron-withdrawing atom. Its presence in 4-chloro-6-fluoroquinoline further depletes the electron density of the aromatic system, making the C-4 position more electrophilic and thus more susceptible to nucleophilic attack compared to 4-chloro-6-iodoquinoline. While iodine is also electron-withdrawing, its effect is less pronounced than that of fluorine. Therefore, SNAr reactions on 4-chloro-6-fluoroquinoline can be expected to proceed faster or under milder conditions than on its iodo-substituted counterpart. This can be a crucial advantage when dealing with sensitive nucleophiles or when trying to minimize side reactions.
Figure 2: Generalized workflow for the Nucleophilic Aromatic Substitution (SNAr) reaction on 4-chloro-6-X-quinolines.
Experimental Data & Protocols
Theoretical understanding must be grounded in empirical data. The following tables and protocols summarize typical reaction conditions and provide a validated starting point for laboratory synthesis.
Data Summary: Comparative Performance in Suzuki-Miyaura Coupling
| Reaction | Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| C-6 Selective | 4-Chloro-6-iodoquinoline | Arylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 12 | >90 | [2][3] |
| C-4 Selective | 4-Chloro-6-arylquinoline | Aryl'boronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 120 | 24 | ~85 | [2][3] |
| C-4 Selective | 4-Chloro-6-fluoroquinoline | Arylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | ~90 | [5][6] |
Table 1: Representative conditions for Suzuki-Miyaura cross-coupling reactions. Note that conditions for the second coupling on the iodo-quinoline are more forcing.
Detailed Experimental Protocols
Protocol 1: Site-Selective Sonogashira Coupling at C-6 of 4-Chloro-6-iodoquinoline
This protocol demonstrates the selective functionalization of the C-6 position, leveraging the high reactivity of the carbon-iodine bond.[4][10]
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-chloro-6-iodoquinoline (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagents Addition: Add anhydrous, degassed triethylamine (Et₃N) as the solvent. To this suspension, add the terminal alkyne (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-6 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-chloro-6-alkynylquinoline product.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine at C-4
This protocol is a general method for displacing the C-4 chloro group, which is applicable to both substrates.[11]
-
Reagent Setup: In a sealed vial, dissolve the 4-chloro-6-haloquinoline substrate (1.0 eq) and the desired primary or secondary amine (1.5 - 2.0 eq) in a suitable solvent such as n-butanol, DMSO, or NMP.
-
Base Addition (Optional but Recommended): Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to scavenge the HCl generated during the reaction.
-
Reaction Execution: Heat the mixture to 80-140 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and the specific quinoline substrate (expect faster reaction with the 6-fluoro derivative). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Strategic Synthesis Design: A Decision Guide
The choice between 4-chloro-6-iodoquinoline and 4-chloro-6-fluoroquinoline should be dictated by the desired final structure. The following decision tree provides a logical framework for this selection process.
Figure 3: Decision tree for selecting the appropriate quinoline starting material.
Conclusion and Outlook
As a senior application scientist, my recommendation is to view these two reagents not as competitors, but as complementary tools for distinct synthetic challenges.
-
4-Chloro-6-iodoquinoline is the superior choice for divergent synthesis and complex scaffold construction . Its orthogonal reactivity allows for the reliable, sequential introduction of two different functionalities, making it a powerful building block for exploring a wide range of chemical space from a common intermediate.
-
4-Chloro-6-fluoroquinoline is the go-to reagent for convergent synthesis and lead optimization . It provides a robust and selective handle at the C-4 position while incorporating a C-6 fluorine atom—a common and often beneficial feature in modern drug candidates. Its enhanced reactivity in SNAr reactions can also be a significant advantage, potentially improving yields and simplifying purification.
Ultimately, a deep understanding of the causality behind their differential reactivity empowers chemists to design more efficient, logical, and successful synthetic routes, accelerating the journey from initial concept to a final, high-value molecule.
References
- VertexAI Search. (2026). Synthesis of Fluoroquinolone Antibiotics.
- Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
- Chem-Impex. (n.d.). 4-Chloro-6-fluoroquinoline.
- Guidechem. (n.d.). What is the synthesis method of 4-Chloro-6-iodoquinazoline?.
- MDPI. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- PubChem. (n.d.). 4-Chloro-6-fluoroquinoline.
- Arkivoc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Wikipedia. (n.d.). Sonogashira coupling.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (n.d.). The Successive Substitution of Halogens in 4‐Chloro‐6‐iodoquinoline by Aryl Groups in Cross‐Coupling Reactions with Arylboronic Acids.
- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.
- ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- YouTube. (2019). nucleophilic aromatic substitutions.
- MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- YouTube. (2023). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc.
- Kufa University. (n.d.). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them.
- RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.
- RSC Publishing. (n.d.).
- NIH. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
- YouTube. (2023). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ossila. (n.d.). 6-Chloro-8-fluoroquinoline.
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution.
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. chemimpex.com [chemimpex.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Quinoline-3-Carboxylic Acid and Quinoline-3-Carboxamide
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, a framework upon which a multitude of pharmacologically active agents have been built.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] This guide provides an in-depth, comparative analysis of two closely related quinoline derivatives: quinoline-3-carboxylic acid and quinoline-3-carboxamide. While direct head-to-head experimental data on the parent molecules is sparse in publicly available literature, this guide will synthesize findings from studies on their derivatives to illuminate the key differences in their biological profiles and the structure-activity relationships that govern their functions. We will also provide detailed experimental protocols for researchers aiming to conduct their own comparative studies.
From Acid to Amide: A Key Structural Modification
The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in medicinal chemistry, often employed to modulate a compound's physicochemical properties and biological activity. This modification replaces the hydroxyl (-OH) group of the carboxylic acid with an amino (-NH2) or substituted amino (-NHR, -NR2) group. This seemingly subtle change can have profound effects on a molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
The synthesis of quinoline-3-carboxamides typically begins with the corresponding quinoline-3-carboxylic acid. A common synthetic route involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl2) or phosphoryl chloride (POCl3), followed by reaction with an appropriate amine.[3]
Comparative Biological Activity: A Tale of Two Functional Groups
While both quinoline-3-carboxylic acid and quinoline-3-carboxamide derivatives exhibit a wide range of biological activities, the switch from an acidic to an amide functional group often leads to distinct pharmacological profiles.
Anticancer Activity
Quinoline derivatives are a significant class of anticancer agents, with their mechanisms of action often involving the inhibition of kinases, topoisomerases, and tubulin polymerization.[1][4]
Quinoline-3-Carboxylic Acid Derivatives: These compounds have shown promise as antiproliferative agents.[5] For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have demonstrated micromolar inhibition against cancer cell lines like MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia).[5] One study highlighted that the carboxylic acid moiety could enhance selectivity for cancer cells due to the acidic tumor microenvironment.[5]
Quinoline-3-Carboxamide Derivatives: The carboxamide derivatives have also been extensively investigated for their anticancer properties.[2] Notably, some quinoline-3-carboxamides have been identified as potential inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response (DDR) pathway.[6] By inhibiting ATM, these compounds can sensitize cancer cells to radiotherapy and chemotherapy.[6] Structure-activity relationship (SAR) studies have suggested that the nature of the substituent on the amide nitrogen is crucial for cytotoxicity.[6]
| Compound Class | Target/Mechanism | Observed Activity | Reference |
| Quinoline-3-Carboxylic Acid Derivatives | Antiproliferative | Micromolar inhibition in MCF-7 and K562 cell lines.[5] | [5] |
| Quinoline-3-Carboxamide Derivatives | ATM Kinase Inhibition | Promising cytotoxicity in HCT116, MDA-MB-468, and MDA-MB-231 cancer cell lines.[6] | [6] |
Antimicrobial Activity
The quinoline core is famously associated with antibacterial agents, such as the fluoroquinolones. Both carboxylic acid and carboxamide derivatives have been explored for their antimicrobial potential.
Quinoline-3-Carboxylic Acid Derivatives: The carboxylic acid group at the 3-position is a hallmark of many quinolone antibacterial drugs, where it plays a crucial role in binding to bacterial DNA gyrase.[7] Several studies have described the synthesis and in vitro antimicrobial evaluation of various quinoline-3-carboxylic acid derivatives against both Gram-positive and Gram-negative bacteria.[3]
Quinoline-3-Carboxamide Derivatives: While the carboxylic acid is often considered essential for potent antibacterial activity, some carboxamide derivatives have also shown activity.[2] For example, a series of 2-chloroquinoline-3-carboxamide derivatives displayed weak to moderate activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[2] In a comparative study of quinoline-4-carboxylic acids and their corresponding carboxamides, the acid derivatives generally exhibited higher antimicrobial effects.[8]
| Compound Class | Target Organisms | Observed Activity | Reference |
| Quinoline-3-Carboxylic Acid Derivatives | Gram-positive and Gram-negative bacteria | Potent antibacterial activity, essential for DNA gyrase inhibition.[7] | [7] |
| Quinoline-3-Carboxamide Derivatives | Gram-positive bacteria | Weak to moderate activity against S. aureus and MRSA.[2] Generally weaker than corresponding carboxylic acids.[8] | [2][8] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have emerged as potential anti-inflammatory agents.
Quinoline-3-Carboxylic Acid Derivatives: Studies have shown that quinoline-3-carboxylic acids can exert appreciable anti-inflammatory effects. In one study, they were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[5]
Quinoline-3-Carboxamide Derivatives: The anti-inflammatory potential of quinoline-3-carboxamides is also an active area of research. The well-known quinoline-3-carboxamide, Tasquinimod, has demonstrated immunomodulatory effects.[2] Some derivatives are being investigated as inhibitors of the non-classical NF-κB pathway, a key signaling cascade in inflammation.[9]
| Compound Class | Assay | Observed Activity | Reference |
| Quinoline-3-Carboxylic Acid Derivatives | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities.[5] | [5] |
| Quinoline-3-Carboxamide Derivatives | Immunomodulation, NF-κB pathway inhibition | Tasquinimod shows immunomodulatory effects.[2] Derivatives explored as NF-κB inhibitors.[9] | [2][9] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of these quinoline derivatives are a result of their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses.[10] Its aberrant activation is linked to several inflammatory diseases and cancers. Some quinoline derivatives have been shown to inhibit this pathway.[11] The mechanism can involve interference with the DNA-binding activity of the p65/NF-κB transcription factor.[11]
Caption: Proposed mechanism of NF-κB pathway inhibition by quinoline derivatives.
Experimental Protocols
For researchers aiming to directly compare the biological activities of quinoline-3-carboxylic acid and quinoline-3-carboxamide, the following detailed protocols for key assays are provided.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
1. Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7, HCT116) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare stock solutions of quinoline-3-carboxylic acid and quinoline-3-carboxamide in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solutions to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Replace the media in the 96-well plates with media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
3. Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.
ATM Kinase Inhibition Assay (Cellular)
This assay measures the ability of the compounds to inhibit the phosphorylation of a downstream target of ATM, such as p53, in response to DNA damage.
1. Cell Culture and Treatment:
-
Use a suitable cell line, such as U2OS human osteosarcoma cells, which have an endogenous ATM signaling pathway.[12]
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
2. Induction of DNA Damage:
-
Induce DNA double-strand breaks by treating the cells with a DNA damaging agent, such as hydrogen peroxide (H2O2) or ionizing radiation.[12]
3. Cell Lysis:
-
After a short incubation period (e.g., 30-60 minutes) to allow for ATM activation and substrate phosphorylation, wash the cells with cold PBS and lyse them with a suitable lysis buffer.
4. ELISA for Phospho-p53 (Ser15):
-
Use a sandwich ELISA kit to quantify the levels of p53 phosphorylated at Serine 15.[12]
-
Coat a 96-well plate with a p53-specific capture antibody.
-
Add the cell lysates to the wells and incubate.
-
Add a detection antibody specific for phospho-p53 (Ser15) conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting colorimetric or fluorescent signal.
5. Data Analysis:
-
Normalize the phospho-p53 signal to the total protein concentration in each lysate.
-
Calculate the percentage of inhibition of p53 phosphorylation relative to the DNA damage-induced control without any inhibitor.
-
Determine the IC50 value for ATM inhibition.
Caption: Experimental workflows for cytotoxicity and ATM kinase inhibition assays.
Conclusion
The conversion of quinoline-3-carboxylic acid to quinoline-3-carboxamide is a significant structural modification that can profoundly alter the biological activity profile of the quinoline scaffold. While carboxylic acid derivatives are often associated with potent antimicrobial activity due to their role in DNA gyrase inhibition, carboxamide derivatives have shown significant promise in the realm of anticancer therapy, particularly as kinase inhibitors. The choice between these two functional groups will depend on the desired therapeutic target and the specific biological context. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies and further elucidate the nuanced structure-activity relationships that govern the therapeutic potential of these versatile compounds.
References
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). Molecules, 25(15), 3364. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Pharmaceuticals, 14(8), 754. [Link]
-
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2003). Acta Pharmaceutica, 53(2), 97-108. [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1836-1845. [Link]
-
Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2015). Journal of the Korean Chemical Society, 59(3), 240-244. [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2022). International Journal of Molecular Sciences, 23(21), 13405. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2022). RSC Advances, 12(30), 19385-19400. [Link]
-
ATM inhibition drives metabolic adaptation via induction of macropinocytosis. (2022). Journal of Cell Biology, 221(11), e202111119. [Link]
-
Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure, 1250, 131828. [Link]
-
Nonclassical Biological Activities of Quinolone Derivatives. (2011). The Scientific World Journal, 11, 2276-2304. [Link]
-
The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021). Bioorganic & Medicinal Chemistry, 29, 115856. [Link]
-
The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021). Bioorganic & Medicinal Chemistry, 29, 115856. [Link]
-
Sensors and Inhibitors for the Detection of Ataxia Telangiectasia Mutated (ATM) Protein Kinase. (2021). Molecular Pharmaceutics, 18(7), 2495-2511. [Link]
-
Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. (1986). Reviews of Infectious Diseases, 8 Suppl 5, S457-S469. [Link]
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2023). Chemistry, 5(4), 2636-2651. [Link]
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2022). Arabian Journal of Chemistry, 15(1), 103521. [Link]
-
ATM Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved January 22, 2026, from [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2022). International Journal of Molecular Sciences, 23(21), 13405. [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 143-154. [Link]
-
Inhibition of ATM and ATR Kinase Activities by the Radiosensitizing Agent, Caffeine. (2001). Cancer Research, 61(2), 453-457. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). DarU-Journal of Pharmaceutical Sciences, 27(2), 347-359. [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Anti-Inflammatory Properties of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides an in-depth technical assessment of the anti-inflammatory properties of quinoline carboxylic acids, offering a comparative analysis of their performance, insights into their mechanisms of action, and detailed experimental protocols for their evaluation.
The Inflammatory Cascade: A Complex Therapeutic Target
Inflammation is a fundamental biological response to injurious stimuli, such as pathogens and damaged cells. While essential for host defense and tissue repair, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways and cellular mediators, presenting numerous targets for therapeutic intervention. Key players in this process include pro-inflammatory enzymes like cyclooxygenases (COX), and signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of inflammatory genes.
Quinoline Carboxylic Acids: A Promising Scaffold for Anti-Inflammatory Drug Discovery
Quinoline carboxylic acids have emerged as a promising class of compounds with significant anti-inflammatory potential. Their versatile structure allows for chemical modifications that can fine-tune their biological activity, leading to the development of potent and selective anti-inflammatory agents. This guide will explore the anti-inflammatory properties of quinoline carboxylic acids, with a focus on quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid, and their derivatives.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of quinoline carboxylic acids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2. Several quinoline derivatives have been shown to inhibit NF-κB activation, thereby dampening the inflammatory cascade.[1] One novel quinoline molecule, Q3, has been shown to inhibit TNF-induced transcription of NF-κB target genes.[2]
Figure 2: Potential modulation of the MAPK signaling pathway by quinoline carboxylic acids.
Comparative Analysis of Anti-Inflammatory Activity
While direct comparative studies of the parent quinoline-2, -3, and -4-carboxylic acids are limited, available data for these compounds and their derivatives provide valuable insights into their relative anti-inflammatory potential.
In Vitro Anti-Inflammatory Activity
A study evaluating quinoline-related carboxylic acid derivatives in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 mouse macrophages found that quinoline-3-carboxylic acid and quinoline-4-carboxylic acid exerted "impressively appreciable anti-inflammation affinities" when compared to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. [3]Although specific IC50 values for the parent compounds are not widely reported, data on their derivatives highlight the therapeutic potential of this scaffold.
| Compound/Derivative | Assay | Target/Cell Line | IC50 (µM) | Comparator IC50 (µM) | Reference |
| Quinoline-4-Carboxylic Acid Derivative (9e) | COX-2 Inhibition | Enzyme Assay | 0.043 | Celecoxib: 0.060 | [4] |
| Quinoline-4-Carboxylic Acid Derivative (9e) | COX-1 Inhibition | Enzyme Assay | >22 | Celecoxib: 24.3 | [4] |
| 8-(Tosylamino)quinoline | Nitric Oxide (NO) Production | RAW264.7 cells | 1-5 | - | [5] |
| 8-(Tosylamino)quinoline | TNF-α Production | RAW264.7 cells | 1-5 | - | [5] |
| 8-(Tosylamino)quinoline | PGE₂ Production | RAW264.7 cells | 1-5 | - | [5] |
| Quinoline-3-carboxylic acid | NO Production | RAW264.7 cells | Appreciable | Indomethacin: Appreciable | [3] |
| Quinoline-4-carboxylic acid | NO Production | RAW264.7 cells | Appreciable | Indomethacin: Appreciable | [3] |
*7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid
In Vivo Anti-Inflammatory Activity
In vivo studies provide a more complex physiological context for evaluating anti-inflammatory efficacy. The carrageenan-induced paw edema model in rats is a widely used assay for acute inflammation.
| Compound/Derivative | Model | Species | Dose | % Inhibition of Edema | Comparator (% Inhibition) | Reference |
| Quinoline-2-carboxylic acid derivatives | Carrageenan-induced paw edema | Rat | - | Significant | Diclofenac Sodium | [6] |
Experimental Protocols for Assessing Anti-Inflammatory Activity
Reproducible and well-validated experimental protocols are essential for the accurate assessment of anti-inflammatory properties.
In Vitro Assays
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.
Figure 3: Experimental workflow for the COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compounds at various concentrations.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Compound Addition: Add the test quinoline carboxylic acid derivatives or a reference inhibitor (e.g., celecoxib) to the designated wells. Include vehicle control wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a specific time (e.g., 2 minutes at 37°C).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) specific for a particular prostaglandin like PGE₂.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.
Sources
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Utility of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester in the Patent Landscape of Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the competitive landscape of drug discovery, the strategic selection of starting materials can profoundly influence the novelty, potency, and patentability of new chemical entities. One such pivotal building block that has emerged in the patent literature, particularly in the pursuit of kinase inhibitors, is 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester. This guide provides an in-depth analysis of patents citing this versatile intermediate, offering a comparative overview of the subsequent patented compounds, their synthesis, and available biological data.
The Core Moiety: this compound - A Gateway to Novel Scaffolds
This compound, with its strategically positioned reactive sites, serves as a highly valuable starting material for the synthesis of a diverse range of substituted quinoline derivatives. The chloro group at the 4-position is amenable to nucleophilic substitution, allowing for the introduction of various amino side chains, a common feature in many kinase inhibitors. The iodo group at the 6-position provides a handle for further functionalization, often through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) at this position. The ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides.
A key patent family, including WO 2005/063763 A1, US 7,745,445 B2, and US 2008/0234267 A1, extensively utilizes this core structure for the development of potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology.
Patented Derivatives: A Focus on 4-Amino-6-substituted-quinoline-3-carboxamides as CDK Inhibitors
The primary application of this compound, as evidenced by the patent literature, is in the synthesis of 4-amino-6-substituted-quinoline-3-carboxamides. These compounds have been investigated for their potential to inhibit CDKs, particularly CDK2, a key enzyme in the regulation of the G1/S phase transition of the cell cycle.
The general structure of these patented inhibitors features a substituted amino group at the 4-position and a carboxamide moiety at the 3-position. The variability in these two positions, originating from the versatile reactivity of the parent molecule, allows for the fine-tuning of the compounds' inhibitory activity and pharmacokinetic properties.
Comparative Analysis of Patented Compounds
While the patent documents provide numerous examples of synthesized compounds, a direct quantitative comparison of their biological activities is challenging due to the often qualitative or selective reporting of data. However, a qualitative analysis of the structure-activity relationships can be gleaned from the examples.
Table 1: Representative Derivatives and their Reported Biological Activity
| Compound ID (from patent) | R Group at 4-position | R' Group at 6-position | Reported Biological Activity (CDK Inhibition) |
| Example 1 | -(CH2)4-N(CH3)2 | -H | Inhibited CDK2 |
| Example 2 | -(CH2)3-N(CH3)2 | -H | Inhibited CDK2 |
| Example 3 | -(CH2)2-N(CH3)2 | -H | Inhibited CDK2 |
| Example 4 | -(CH2)4-NH2 | -H | Inhibited CDK2 |
| Example 5 | -(CH2)3-NH2 | -H | Inhibited CDK2 |
Note: The patent primarily describes the synthesis of these compounds and states that they were tested for CDK2 inhibitory activity, but does not provide specific IC50 values in a comparative table.
The general trend suggested by the patent examples is that the nature of the amino substituent at the 4-position plays a crucial role in the interaction with the kinase active site. The length of the alkyl chain and the nature of the terminal amine functionality are key determinants of potency. The conversion of the 6-iodo group to other functionalities, although less explored in the provided examples, offers a clear avenue for further optimization.
Experimental Protocols: A Guide to Synthesis
The synthesis of the patented 4-amino-6-substituted-quinoline-3-carboxamides follows a convergent strategy, with this compound serving as the key intermediate.
Synthesis of this compound
The synthesis of the core intermediate is a multi-step process that is well-documented in the chemical literature and referenced in the patents. A general synthetic approach is outlined below.
Caption: General synthetic workflow for the preparation of the key intermediate.
Step-by-Step Protocol:
-
Condensation: 4-Iodoaniline is reacted with diethyl ethoxymethylenemalonate, typically at elevated temperatures, to form the corresponding enamine intermediate.
-
Thermal Cyclization: The enamine intermediate is heated in a high-boiling solvent, such as Dowtherm A, to effect a cyclization reaction, yielding 4-hydroxy-6-iodoquinoline-3-carboxylic acid ethyl ester.
-
Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to convert the hydroxyl group to a chloro group, affording the desired this compound.
Synthesis of a Representative Final Product: 4-((4-(Dimethylamino)butyl)amino)-6-iodoquinoline-3-carboxamide
The following protocol is a representative example of the synthesis of a final patented compound, starting from the key intermediate.
Caption: Synthetic route to a representative final CDK inhibitor.
Step-by-Step Protocol:
-
Nucleophilic Aromatic Substitution: this compound is reacted with an excess of N,N-dimethyl-1,4-butanediamine in a suitable solvent, such as ethanol, at reflux to displace the chloro group and form the corresponding 4-amino substituted intermediate.
-
Ester Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, in a mixture of water and an organic solvent.
-
Amide Coupling: The carboxylic acid is then converted to the primary amide. This can be achieved by first activating the carboxylic acid (e.g., by forming the acid chloride with thionyl chloride) and then reacting it with ammonia.
Conclusion and Future Perspectives
The patent literature clearly establishes this compound as a valuable and versatile building block in the synthesis of novel kinase inhibitors, particularly those targeting CDKs. Its strategic placement of reactive functional groups allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.
While the currently available patent data provides a strong foundation, further detailed biological characterization of the synthesized compounds in the public domain would be highly beneficial for the scientific community. Specifically, comprehensive data sets including IC50 values against a panel of kinases and in cellular assays would enable a more quantitative and direct comparison of the different derivatives.
For researchers and drug development professionals, this guide highlights the potential of this core scaffold and provides a roadmap for the synthesis of related compounds. The exploration of further modifications, particularly at the 6-position via cross-coupling reactions, and the diversification of the amide moiety at the 3-position, represent promising avenues for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacological properties.
References
- LACKEY, Karen Elizabeth.
- LACKEY, Karen, et al.
- CEPHALON, INC.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a paramount commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are not merely procedural afterthoughts but are fundamental to the integrity and sustainability of our scientific endeavors. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester (CAS No. 206257-60-5), a halogenated quinoline derivative. The procedures outlined here are grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is a solid organic compound with the molecular formula C₁₂H₉ClINO₂.[1] While a comprehensive toxicological profile is not widely available, data from suppliers indicates the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given its structure, which includes both chlorine and iodine atoms, this compound must be treated as a halogenated organic waste .[3][4] Halogenated compounds are of particular concern for waste management as their incineration can produce acidic gases (like HCl and HI) and potentially toxic byproducts if not performed in specialized, high-temperature incinerators.[3] Therefore, mixing this waste with non-halogenated organic solvents is strictly prohibited, as it would contaminate the entire volume and significantly increase disposal costs and complexity.[4][5]
| Property | Information | Source |
| CAS Number | 206257-60-5 | [1][6] |
| Molecular Formula | C₁₂H₉ClINO₂ | [1] |
| Physical Form | Solid | [2] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
| Waste Classification | Halogenated Organic Waste | [3][7] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the identified hazards, a stringent PPE protocol is mandatory when handling this compound, whether in its pure form or as a waste product.
-
Hand Protection: Wear nitrile rubber gloves. If there is a risk of splash or extended contact, consider double-gloving or using thicker, chemical-resistant gloves.[7] Always consult the glove manufacturer's compatibility chart.
-
Eye and Face Protection: ANSI-approved chemical splash goggles are required.[7] If handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For larger-scale operations, a chemical-resistant apron is recommended.[7]
-
Respiratory Protection: All handling of this compound, especially weighing and transferring the solid, should be performed inside a certified chemical fume hood to avoid inhalation of dust particles.[7][8]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[9][10] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[5][11]
The cardinal rule of chemical waste management is segregation.[12][13] This compound and any materials contaminated with it must be collected as Halogenated Organic Solid Waste .
-
Primary Waste: Unused or expired this compound should be kept in its original container if possible.[13] The label must be intact and legible.
-
Contaminated Labware: Items such as gloves, weigh boats, and paper towels that are contaminated with the compound must be collected in a designated, compatible waste container.[14]
-
Rinsate: If you are rinsing glassware that contained the compound, the solvent used for rinsing (the "rinsate") must also be collected as halogenated liquid waste.[10]
Proper containment and labeling prevent accidental mixing of incompatible wastes and ensure safe handling by waste management personnel.
-
Container Choice: Use a container made of a material compatible with halogenated organics, such as a high-density polyethylene (HDPE) pail for solids or a designated glass or plastic bottle for liquid rinsate.[7][15] The container must be in good condition, free of leaks or cracks, and have a tightly sealing lid.[10][16]
-
Labeling: The moment you designate a container for waste, it must be labeled.[9][10] Affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health and Safety (EHS) office. The label must include:
Caption: Decision and action flowchart for decontaminating empty chemical containers.
Laboratory personnel are responsible for the waste from the point of generation to its collection. [9]* When your waste container is full or you no longer need it, contact your institution's EHS department to schedule a waste pickup. [9][10]* Do not allow waste to accumulate in the lab for extended periods. [4]Be aware of any time limits your institution may have for waste storage in an SAA. [14]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (Solid): If a small amount of the solid is spilled inside a chemical fume hood, carefully sweep it up using a dustpan and brush. Avoid creating dust. Place the collected material and all cleaning equipment into your halogenated solid waste container. [8][11]* Major Spill: For any spill outside of a fume hood, or for a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that your innovative work does not come at the cost of personal or environmental health.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
-
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Halogenated Solvents Safety Data Sheet. Washington State University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, UIUC. [Link]
-
Safety Data Sheet. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
Sources
- 1. 206257-60-5 | 3-Quinolinecarboxylic acid, 4-chloro-6-iodo-,ethyl ester - AiFChem [aifchem.com]
- 2. 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 3. otago.ac.nz [otago.ac.nz]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. This compound | 206257-60-5 [amp.chemicalbook.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. fishersci.com [fishersci.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. engineering.purdue.edu [engineering.purdue.edu]
Navigating the Safe Handling of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are paramount to discovery. 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for chemical handling best practices.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is critical. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation.
These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. In situations with a higher risk of splashes, a face shield should be worn in addition to goggles. This is to protect against the serious eye irritation potential of the compound. |
| Skin Protection | A flame-resistant lab coat is required. For tasks with a higher risk of contamination, disposable coveralls should be considered. |
| Hand Protection | Due to the presence of halogenated and aromatic functionalities, standard latex or thin nitrile gloves may not offer sufficient protection. Butyl rubber or thicker nitrile gloves (minimum 5-mil) are recommended for splash protection.[2][3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is a prudent practice. |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. |
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Engineering Controls and Safe Handling
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[4] This is critical for preventing respiratory exposure to the powdered form of the chemical.
Weighing the Compound:
-
Preparation: Before weighing, decontaminate the balance and the surrounding area.
-
Tare a Container: Use a container with a secure lid. Tare the container on the balance.
-
Transfer in a Fume Hood: Move the tared container and the stock bottle of the chemical into a chemical fume hood.
-
Aliquot the Powder: Carefully transfer the desired amount of the powder into the tared container.
-
Secure and Re-weigh: Securely close the lid of the container and then move it back to the balance for an accurate weight measurement.
-
Dissolution: If making a solution, perform the dissolution step within the fume hood.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure or incompatible reactions.
-
Location: Store in a cool, dry, and well-ventilated area.
-
Container: Keep the container tightly closed.
Spill Cleanup Protocol
In the event of a spill, a calm and methodical response is essential.
For a Small Spill (manageable by trained lab personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for solids.[5][6][7][8][9] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or sponge and a suitable laboratory detergent.
-
Dispose of Waste: All contaminated materials, including gloves and cleaning materials, must be placed in a sealed, labeled hazardous waste container.
For a Large Spill:
-
Evacuate: Evacuate the laboratory immediately.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic waste. It must be collected in a separate, clearly labeled, and sealed waste container. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).
-
Disposal Method: The preferred method of disposal for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your EHS department for guidance.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a culture of safety and awareness in the laboratory. By understanding the inherent hazards of this compound and implementing the robust protective measures outlined in this guide, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues. Always remember to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.
References
-
OSHA. (n.d.). Hazard Communication. Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA. (n.d.). Personal Protective Equipment. Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA. (n.d.). Toxic and Hazardous Substances. Occupational Safety and Health Administration. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Environmental Health and Safety, The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]
-
Environmental Health and Safety, OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
Sources
- 1. This compound | 206257-60-5 [amp.chemicalbook.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. resources.duralabel.com [resources.duralabel.com]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. web04.hli.ubc.ca [web04.hli.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
